molecular formula C17H14O5 B1664409 Afromosin CAS No. 550-79-8

Afromosin

货号: B1664409
CAS 编号: 550-79-8
分子量: 298.29 g/mol
InChI 键: KJGPBYUQZLUKLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Afrormosin is a naturally occurring isoflavone compound found in several plants, including the African timber tree Pericopsis elata and the medicinal plant Sophora flavescens . It is a subject of significant interest in biochemical and pharmacological research due to its diverse biological activities. A primary area of investigation is its potential as an anticancer agent, where studies suggest it can induce apoptosis and inhibit proliferation in various cancer cell lines. Its mechanism of action in this context is multifaceted, involving the modulation of key signaling pathways. Afrormosin has also demonstrated notable anti-inflammatory properties, potentially acting through the inhibition of pro-inflammatory cytokine production. Furthermore, research indicates that Afrormosin exhibits neuroprotective effects, making it a candidate for studies related to neurodegenerative diseases. As a phytoestrogen, it can bind to estrogen receptors, providing a tool for exploring hormone-related processes. Researchers value Afrormosin for its potential in exploring metabolic syndromes, as some evidence points to antidiabetic and antioxidant activities. This compound serves as a crucial reference standard in phytochemical analysis and natural product chemistry. Afrormosin is strictly for research applications in laboratory settings.

属性

IUPAC Name

7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-14(18)16(21-2)7-12(15)17(13)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGPBYUQZLUKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203543
Record name Afromosin
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Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-79-8
Record name Afromosin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Afromosin
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Record name Afromosin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFROMOSIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Afromosin Compound: Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afromosin, a naturally occurring isoflavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and biological properties of this compound. It details the compound's initial isolation and structural elucidation, summarizes its quantitative biological activities in tabular format, and provides detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of the signaling pathways modulated by this compound, offering a deeper understanding of its mechanism of action for researchers and drug development professionals.

Discovery and History

This compound, also known as afrormosin, was first isolated from the heartwood of Pericopsis elata, a tree species commonly known as African teak. The compound's name is derived from the former genus name of this plant, Afrormosia. Subsequent research has identified this compound in other plant species, including those of the Wisteria genus, such as Wisteria brachybotrys.

The initial characterization of this compound identified it as a 4'-methoxyisoflavone with the chemical formula C₁₇H₁₄O₅. Its structure was elucidated using spectroscopic techniques, revealing a 7-hydroxy-6,4'-dimethoxyisoflavone framework. This discovery placed this compound within the larger class of isoflavones, a group of compounds known for their potential health benefits.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₇H₁₄O₅
Molecular Weight 298.29 g/mol
IUPAC Name 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one
CAS Number 550-79-8
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, and DMSO

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable anti-inflammatory and anticancer properties. The following tables summarize the available quantitative data on these effects.

Anti-inflammatory Activity
AssayCell Type/ModelStimulantThis compound ConcentrationInhibition/EffectIC₅₀Reference
Neutrophil DegranulationHuman NeutrophilsfMLP10.47 - 335.2 µMInhibition-
Neutrophil DegranulationHuman NeutrophilsPMA0.33 - 167.6 µMInhibition0.37 µM
Myeloperoxidase ActivityHuman NeutrophilsfMLP3.3 - 335.2 µMInhibition-
TNF-α SecretionHuman NeutrophilsfMLP16.7 - 335.2 µMInhibition-
Reactive Oxygen Species (ROS) GenerationHuman NeutrophilsfMLP16.7 - 335.2 µMInhibition-
Anticancer Activity
Cell LineCancer TypeAssayThis compound ConcentrationEffectIC₅₀Reference
B16F10MelanomaCell ViabilityTime- and dose-dependentDecreased viabilityNot Reported[1]
B16F10MelanomaCell Cycle AnalysisNot ReportedG₀/G₁ arrest-[1]
B16F10MelanomaApoptosis AssayNot ReportedInduction of apoptosis-[1]
B16F10MelanomaInvasion/Migration AssayNot ReportedDecreased metastatic activity-[1]
Mouse Skin Tumor PromotionIn vivoTwo-stage carcinogenesisNot ReportedRemarkable inhibitory effects-[2]
Mouse Pulmonary Tumor PromotionIn vivo-Not ReportedSignificant inhibitory effect-[2]

Experimental Protocols

Isolation of this compound from Wisteria sinensis Leaves (General Protocol)

This protocol provides a general method for the extraction and isolation of flavonoids, including this compound, from Wisteria species.

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves) is extracted with 85% aqueous methanol under reflux.

    • The resulting extract is concentrated under reduced pressure.

    • The residue is redissolved in methanol.

  • Fractionation:

    • The methanol-soluble portion is suspended in water and applied to a polyamide column.

    • The column is eluted with a stepwise gradient of water to methanol.

    • Fractions are collected and concentrated.

  • Purification:

    • Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography with an appropriate solvent system (e.g., ethanol or methanol-chloroform mixtures).

    • The purity of the isolated this compound is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

  • Structure Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assays with Human Neutrophils
  • Neutrophil Isolation:

    • Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

  • Neutrophil Degranulation Assay:

    • Isolated neutrophils are pre-incubated with various concentrations of this compound.

    • Degranulation is induced by stimulants such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate 13-acetate (PMA).

    • The release of myeloperoxidase (MPO) or β-glucuronidase is measured spectrophotometrically as an index of degranulation.

  • Myeloperoxidase (MPO) Activity Assay:

    • The enzymatic activity of released MPO is determined by measuring the oxidation of a chromogenic substrate.

  • TNF-α Secretion Assay:

    • Supernatants from stimulated neutrophils (treated with or without this compound) are collected.

    • The concentration of TNF-α is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Reactive Oxygen Species (ROS) Generation Assay:

    • ROS production is measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation.

    • The fluorescence intensity is measured using a microplate reader or flow cytometer.

In Vitro Anticancer Assays with B16F10 Melanoma Cells
  • Cell Culture:

    • B16F10 melanoma cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates and treated with various concentrations of this compound for different time points.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength to determine cell viability.

  • Cell Cycle Analysis:

    • Cells treated with this compound are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).

  • Apoptosis Assay (Annexin V/PI Staining):

    • This compound-treated cells are stained with Annexin V-FITC and propidium iodide (PI).

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Invasion and Migration Assays (Transwell Assay):

    • The effect of this compound on cell invasion and migration is assessed using Transwell chambers with or without a Matrigel coating.

    • Cells are seeded in the upper chamber with serum-free medium containing this compound, and the lower chamber contains a medium with a chemoattractant.

    • After incubation, the number of cells that have migrated or invaded through the membrane is quantified.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate specific intracellular signaling pathways to exert its biological effects.

Anticancer Signaling Pathway in Melanoma Cells

In B16F10 melanoma cells, this compound's anticancer effects are mediated through the modulation of the MAPK and PI3K/AKT signaling pathways.[1] It has been observed to inhibit the phosphorylation of AKT and ERK, which are key kinases promoting cell survival and proliferation.[1] Concurrently, this compound activates the stress-activated protein kinases p38 and JNK, which are involved in inducing apoptosis.[1]

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK p38 p38 This compound->p38 JNK JNK This compound->JNK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: this compound's anticancer signaling pathway in melanoma cells.

Experimental Workflow for Investigating Anticancer Activity

The following workflow outlines the key steps in evaluating the anticancer potential of this compound.

experimental_workflow Start Start: this compound Compound CellCulture Cancer Cell Line Culture (e.g., B16F10) Start->CellCulture Viability Cell Viability Assay (e.g., MTT) CellCulture->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis Metastasis Metastasis Assays (Invasion/Migration) CellCulture->Metastasis End Conclusion: Anticancer Potential Viability->End Signaling Signaling Pathway Analysis (Western Blot) CellCycle->Signaling Apoptosis->Signaling Metastasis->End Signaling->End

References

The Afromosin Enigma: A Deep Dive into its Biosynthesis for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Biosynthetic Pathway of Afromosin, a Promising Isoflavonoid with Therapeutic Potential.

This compound, a naturally occurring isoflavonoid with the chemical structure 7-hydroxy-6,4'-dimethoxyisoflavone, has garnered significant interest within the scientific community for its potential pharmacological activities. Understanding its biosynthesis is paramount for harnessing its therapeutic benefits, enabling metabolic engineering for enhanced production, and facilitating the development of novel drug candidates. This technical guide provides a comprehensive overview of the core biosynthesis of this compound, detailing the enzymatic steps, precursor molecules, and key regulatory features. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway.

The Phenylpropanoid Pathway: Laying the Foundation for this compound

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a central route in plant secondary metabolism. The initial precursor for this pathway is the aromatic amino acid L-phenylalanine. A series of three enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate that feeds into various metabolic pathways, including flavonoid and isoflavonoid biosynthesis.[1][2][3]

The key enzymes involved in this initial phase are:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Divergence to Isoflavonoids: The Path to the Core Structure

From p-coumaroyl-CoA, the pathway proceeds to the formation of the characteristic isoflavonoid skeleton. This involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to produce naringenin chalcone. Subsequently, chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key flavanone intermediate.[4]

The committed step in isoflavonoid biosynthesis is the 2,3-aryl migration of the B-ring of a flavanone intermediate, catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme.[4] In the context of this compound biosynthesis, the likely precursor is daidzein (7,4'-dihydroxyisoflavone). The formation of daidzein from liquiritigenin (the 5-deoxy equivalent of naringenin) is catalyzed by IFS, followed by dehydration mediated by 2-hydroxyisoflavanone dehydratase (HID) .

The Final Touches: Hydroxylation and O-Methylation to Yield this compound

The specific steps leading to this compound from the common isoflavone precursor, daidzein, involve site-specific hydroxylation and O-methylation. While the exact sequence and the specific enzymes for this compound biosynthesis have not been fully elucidated in a single organism, extensive research on related isoflavonoids provides a highly probable pathway.

The proposed final steps in this compound biosynthesis are:

  • 6-Hydroxylation: The isoflavone daidzein undergoes hydroxylation at the 6-position of the A-ring to form 6,7,4'-trihydroxyisoflavone. This reaction is likely catalyzed by a flavonoid 6-hydroxylase (F6H) , a type of cytochrome P450 monooxygenase.

  • Sequential O-Methylation: The newly introduced hydroxyl group at the 6-position and the existing hydroxyl group at the 4'-position are then methylated. This is carried out by specific O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

While the exact order of methylation is not definitively established, it is hypothesized to be a two-step process involving:

  • An isoflavone 6-O-methyltransferase that methylates the 6-hydroxyl group.
  • An isoflavone 4'-O-methyltransferase that methylates the 4'-hydroxyl group.

A key piece of evidence supporting this proposed pathway comes from the characterization of an isoflavone O-methyltransferase from soybean, GmIOMT1, which specifically catalyzes the 6-O-methylation of 6-hydroxydaidzein to produce glycitein (7,4'-dihydroxy-6-methoxyisoflavone), a structural isomer of this compound.[5] This suggests the existence of a similar enzyme that could act on a 4'-methoxylated substrate to produce this compound.

Quantitative Data on Key Enzymes

Precise quantitative data for the enzymes directly leading to this compound are limited. However, kinetic parameters for homologous enzymes involved in isoflavonoid biosynthesis provide valuable insights for experimental design and metabolic modeling.

Enzyme FamilySubstrateKm (µM)Vmax (pkat/mg)Source OrganismReference
Isoflavone O-Methyltransferase (IOMT)6-hydroxydaidzein12.51.23Glycine max[3]
Isoflavone 7-O-MethyltransferaseDaidzein50-Medicago sativa[6]
Flavonol 3'-O-Methyltransferase3,7,4'-trimethylquercetin7.2-Chrysosplenium americanum[7]
Caffeic acid O-methyltransferaseCaffeic acid32175Vitis vinifera[8]

Table 1: Kinetic Parameters of Related O-Methyltransferases. This table summarizes the Michaelis-Menten constant (Km) and maximal reaction velocity (Vmax) for several O-methyltransferases acting on flavonoid and isoflavonoid substrates. These values can serve as a benchmark for characterizing the enzymes in the this compound pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of O-Methyltransferases

This protocol describes the expression of a putative plant O-methyltransferase in E. coli and its subsequent purification for in vitro characterization.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the candidate OMT gene from plant cDNA using PCR with gene-specific primers containing appropriate restriction sites.
  • Ligate the PCR product into a suitable expression vector (e.g., pET series with an N-terminal His-tag) and transform into competent E. coli cells (e.g., DH5α).
  • Verify the construct by sequencing.

2. Protein Expression:

  • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Wash the column extensively with wash buffer to remove unbound proteins.
  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Analyze the purified protein by SDS-PAGE.
  • Desalt the purified protein using a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol outlines a method to determine the activity and substrate specificity of a purified O-methyltransferase.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM Tris-HCl buffer (pH 7.5)
  • 100 µM S-adenosyl-L-methionine (SAM)
  • 50 µM of the isoflavonoid substrate (e.g., 6,7,4'-trihydroxyisoflavone or 7,4'-dihydroxy-6-methoxyisoflavone)
  • 1-5 µg of the purified OMT enzyme
  • The final reaction volume is typically 50-100 µL.

2. Incubation:

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an equal volume of methanol or by adding a small volume of acid (e.g., 1 M HCl).
  • Extract the product with an organic solvent such as ethyl acetate.
  • Evaporate the organic solvent to dryness under a stream of nitrogen.

4. Product Analysis:

  • Redissolve the dried residue in a suitable solvent (e.g., methanol).
  • Analyze the product by HPLC or LC-MS/MS to identify and quantify the methylated product.

Quantitative Analysis of this compound and its Precursors by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound and its potential precursors in plant extracts or enzyme assay mixtures.[1][5]

1. Sample Preparation:

  • For plant tissues, grind the sample in liquid nitrogen and extract with a suitable solvent (e.g., 80% methanol).
  • For enzyme assays, use the extracted product as described in the previous protocol.
  • Centrifuge the extract to remove debris and filter through a 0.22 µm syringe filter.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B in 15 minutes).
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40°C.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.
  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
  • MRM Transitions: Determine the specific precursor ion to product ion transitions for this compound and its precursors by infusing standard compounds into the mass spectrometer.
  • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

4. Quantification:

  • Generate a standard curve using authentic standards of this compound and its precursors.
  • Quantify the analytes in the samples by comparing their peak areas to the standard curve.

Visualizing the Pathway and Experimental Logic

To facilitate a clear understanding of the this compound biosynthesis pathway and the experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.

Afromosin_Biosynthesis Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL Coumaric p-Coumaric acid Cin->Coumaric C4H CoumaroylCoA p-Coumaroyl-CoA Coumaric->CoumaroylCoA 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin CHI Liquiritigenin Liquiritigenin Naringenin->Liquiritigenin Daidzein Daidzein (7,4'-dihydroxyisoflavone) Liquiritigenin->Daidzein IFS, HID HydroxyDaidzein 6,7,4'-Trihydroxyisoflavone Daidzein->HydroxyDaidzein F6H Afromosin_precursor 7-hydroxy-4'-methoxy-6-hydroxyisoflavone or 7,4'-dihydroxy-6-methoxyisoflavone HydroxyDaidzein->Afromosin_precursor OMT1 or OMT2 This compound This compound (7-hydroxy-6,4'-dimethoxyisoflavone) Afromosin_precursor->this compound OMT1 or OMT2 PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI IFS IFS HID HID F6H F6H OMT1 Isoflavone 6-O-Methyltransferase OMT2 Isoflavone 4'-O-Methyltransferase

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_gene_cloning Gene Identification and Cloning cluster_protein_expression Protein Expression and Purification cluster_enzyme_assay Enzyme Characterization cluster_analysis Analysis Identify candidate OMT gene Identify candidate OMT gene Amplify gene by PCR Amplify gene by PCR Identify candidate OMT gene->Amplify gene by PCR Clone into expression vector Clone into expression vector Amplify gene by PCR->Clone into expression vector Transform E. coli Transform E. coli Clone into expression vector->Transform E. coli Induce protein expression Induce protein expression Transform E. coli->Induce protein expression Cell lysis Cell lysis Induce protein expression->Cell lysis Purify protein (e.g., Ni-NTA) Purify protein (e.g., Ni-NTA) Cell lysis->Purify protein (e.g., Ni-NTA) In vitro enzyme assay In vitro enzyme assay Purify protein (e.g., Ni-NTA)->In vitro enzyme assay Incubate with substrate and SAM Incubate with substrate and SAM In vitro enzyme assay->Incubate with substrate and SAM Product extraction Product extraction Incubate with substrate and SAM->Product extraction HPLC-MS/MS analysis HPLC-MS/MS analysis Product extraction->HPLC-MS/MS analysis Identify and quantify product Identify and quantify product HPLC-MS/MS analysis->Identify and quantify product Determine kinetic parameters Determine kinetic parameters Identify and quantify product->Determine kinetic parameters

References

Afromosin: A Technical Guide to Preliminary Mekanisme of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afromosin (afrormosin), a naturally occurring isoflavonoid, has emerged as a molecule of interest in preliminary pharmacological studies. Structurally classified as a 7-hydroxy-4',6-dimethoxyisoflavone, this compound has been investigated for its potential anti-inflammatory and anticancer properties. This technical guide provides an in-depth summary of the core findings from preliminary research into its mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and workflows.

Anti-Inflammatory and Antioxidant Activity

Preliminary studies have focused on the effects of this compound on the functional responses of human neutrophils, which are key mediators of the inflammatory process. The primary findings indicate that this compound modulates several critical neutrophil activities, suggesting a potent anti-inflammatory and antioxidant profile.

Data Presentation: Inhibition of Neutrophil Inflammatory Responses

The following tables summarize the quantitative data from studies on human neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) and phorbol 12-myristate-13-acetate (PMA).

Table 1: Inhibitory Effects of this compound on Neutrophil Degranulation (Myeloperoxidase Release)

Stimulant This compound Concentration Range (μM) IC50 Value (μM)
PMA 0.33 - 167.6 0.37

| fMLP | 10.47 - 335.2 | 66.70 |

Table 2: Inhibitory Effects of this compound on Neutrophil Pro-Inflammatory Functions

Assay This compound Concentration Range (μM) Effect
Myeloperoxidase (MPO) Activity 3.3 - 335.2 Inhibition up to 76%
TNF-α Secretion 16.7 - 335.2 Inhibition up to 44%

| Reactive Oxygen Species (ROS) Generation (Luminol-ECL) | 16.7 - 335.2 | IC50 = 61.08 μM |

Proposed Mechanism of Action: Protein Kinase C (PKC) Inhibition

The significant difference in inhibitory potency of this compound against PMA-stimulated versus fMLP-stimulated neutrophil degranulation strongly suggests that its mechanism of action involves the inhibition of Protein Kinase C (PKC).[1] PMA is a direct activator of PKC, bypassing upstream receptor signaling. The substantially lower IC50 value for this compound in the presence of PMA points to a direct or indirect inhibitory effect on PKC or its immediate downstream effectors.

G cluster_membrane Cell Membrane PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Activates This compound This compound This compound->PKC Inhibits Downstream Downstream Effectors PKC->Downstream Response Degranulation ROS Production Downstream->Response

Figure 1: Proposed signaling pathway for this compound's anti-inflammatory action.
Experimental Protocols

  • Blood Collection: Whole human blood was collected from healthy adult donors into heparinized tubes.

  • Density Gradient Centrifugation: Neutrophils were isolated using a Ficoll-Paque density gradient. The blood was layered over the gradient and centrifuged.

  • Erythrocyte Lysis: The neutrophil-rich layer was collected, and contaminating red blood cells were removed by hypotonic lysis.

  • Cell Purity and Viability: The final cell suspension was assessed for purity (typically >95% neutrophils) and viability (typically >97%) using Trypan Blue exclusion. Cells were resuspended in Hank's Balanced Salt Solution (HBSS).

  • Cell Preparation: Isolated neutrophils (2.5 x 10^6 cells/mL) were pre-incubated with cytochalasin B (1 µM) to prevent actin polymerization.

  • Incubation with this compound: Cells were incubated with various concentrations of this compound (0.33–335.2 μM) or vehicle control (DMSO) for a specified period at 37°C.

  • Stimulation: Neutrophil degranulation was induced by adding either fMLP (1 µM) or PMA (0.1 µM).

  • Reaction Termination: The reaction was stopped by centrifugation at 4°C.

  • MPO Measurement: The supernatant was collected, and the activity of released myeloperoxidase (MPO), a marker for azurophilic granules, was measured spectrophotometrically.

  • Assay Principle: ROS production was measured using a luminol-enhanced chemiluminescence (ECL) assay. Luminol is oxidized by ROS, primarily those generated by the MPO system, emitting light.

  • Cell Preparation: Neutrophils (2.5 x 10^6 cells/mL) were incubated with this compound (16.7–335.2 μM) or vehicle.

  • Stimulation and Measurement: Luminol was added to the cell suspension. The cells were then stimulated with PMA, and the resulting chemiluminescence was measured over time using a luminometer. The total light emission (area under the curve) was calculated to quantify ROS production.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Human Neutrophils B Resuspend in HBSS (2.5 x 10^6 cells/mL) A->B C Incubate with this compound or Vehicle Control B->C D Add Stimulant (PMA or fMLP) C->D E Incubate at 37°C D->E F1 Centrifuge to Pellet Cells E->F1 For Degranulation F2 Add Luminol E->F2 For ROS G1 Collect Supernatant F1->G1 H1 Measure MPO Activity (Degranulation Assay) G1->H1 G2 Measure Chemiluminescence (ROS Assay) F2->G2

Figure 2: Generalized experimental workflow for neutrophil function assays.

Anticancer Activity

More recent preliminary studies have explored the effects of this compound on cancer cells, specifically the B16F10 mouse melanoma cell line. These findings suggest a potential anticancer mechanism operating through the modulation of key cell survival and stress-activated signaling pathways.

Data Presentation: Effects on Melanoma Cell Viability and Metastasis

Table 3: Effect of this compound on B16F10 Melanoma Cell Viability (MTT Assay)

Treatment Time This compound Concentration (μM) Effect
48 hours 25, 50, 100, 150 Dose-dependent decrease in viability

| 72 hours | 25, 50, 100, 150 | Dose-dependent decrease in viability |

Note: The study reported that this compound induced G0/G1 cell cycle arrest and apoptosis.

Table 4: Effect of this compound on Metastatic Activity of B16F10 Cells

Assay Effect Observed
Cell Invasion Decreased

| Cell Migration | Decreased |

Proposed Mechanism of Action: Modulation of MAPK and AKT Signaling Pathways

The anticancer effects of this compound in B16F10 melanoma cells have been linked to the modulation of critical signaling pathways. Specifically, this compound was found to inhibit the pro-survival AKT and ERK pathways while simultaneously activating the pro-apoptotic p38 and JNK stress-activated pathways. This dual action shifts the cellular balance away from proliferation and towards apoptosis.

G cluster_survival Survival Pathways cluster_stress Stress Pathways This compound This compound AKT AKT This compound->AKT Inhibits ERK ERK This compound->ERK Inhibits p38 p38 This compound->p38 Activates JNK JNK This compound->JNK Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Figure 3: Proposed signaling pathways for this compound's anticancer action.
Experimental Protocols

  • Cell Line: B16F10 mouse melanoma cells were used.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin/glutamine. Cultures were maintained at 37°C in a 5% CO2 incubator.

  • Cell Seeding: B16F10 cells were seeded into 48-well plates at a density of 2 x 10^3 cells/well and incubated for 24 hours.

  • Treatment: Cells were treated with various concentrations of this compound (25-150 µM) for 24, 48, and 72 hours.

  • MTT Incubation: MTT solution (0.1 mg/mL) was added to each well, and the plates were incubated for 2 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability relative to untreated controls.

Conclusion

Preliminary studies on this compound reveal two distinct and promising areas of bioactivity. In the context of inflammation, this compound acts as a potent inhibitor of human neutrophil activation, likely through the inhibition of the Protein Kinase C signaling pathway. In oncology, it demonstrates the ability to reduce melanoma cell viability and metastatic potential by modulating the balance between pro-survival (AKT/ERK) and pro-apoptotic (p38/JNK) signaling pathways. These initial findings provide a strong rationale for further investigation into the therapeutic potential of this compound and for more detailed mechanistic studies to fully elucidate its molecular targets.

References

In Silico Modeling of Afromosin Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afromosin, a naturally occurring isoflavone, has garnered interest for its potential therapeutic properties. Understanding its molecular interactions is paramount for elucidating its mechanism of action and for guiding future drug development efforts. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict and characterize the binding sites of this compound on its putative protein targets. Drawing upon the known interactions of structurally similar isoflavones, this paper focuses on Estrogen Receptors (ERα and ERβ), Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and key Tyrosine Kinases (EGFR and Src) as potential binding partners for this compound. Detailed protocols for molecular docking and molecular dynamics simulations are presented, alongside a summary of relevant structural data. Furthermore, we visualize the associated signaling pathways to provide a broader context for the potential functional implications of this compound binding.

Introduction to this compound and In Silico Drug Discovery

This compound is an O-methylated isoflavone found in various plants.[1] Isoflavones, as a class of phytoestrogens, are known to interact with a range of biological targets, thereby exhibiting diverse pharmacological activities. In silico modeling has emerged as a powerful tool in drug discovery, enabling the rapid and cost-effective prediction of ligand-protein interactions, the elucidation of binding mechanisms, and the optimization of lead compounds.[2][3][4] This guide will walk through the computational workflow for investigating the binding of this compound to potential protein targets.

Potential Protein Targets for this compound

Based on the established biological activities of isoflavones, the following protein families are considered high-priority potential targets for this compound:

  • Estrogen Receptors (ERα and ERβ): Isoflavones are well-documented binders of estrogen receptors, acting as selective estrogen receptor modulators (SERMs).[3][5][6]

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Several isoflavones have been shown to activate PPARγ, a key regulator of lipid and glucose metabolism.[2][7][8][9][10]

  • Tyrosine Kinases (e.g., EGFR, Src): Inhibition of tyrosine kinases is another reported mechanism of action for some isoflavones, implicating them in anti-cancer pathways.[11][12][13][14][15]

Data Presentation: Structural Information for In Silico Modeling

For the purpose of in silico modeling, high-resolution crystal structures of the target proteins are required. The following table summarizes representative Protein Data Bank (PDB) entries for the potential targets of this compound. The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is also provided for ligand preparation.

Molecule Identifier Description
This compoundSMILES: COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O[1]Ligand for docking and simulation studies.
Potential Protein Targets PDB ID Description
Estrogen Receptor Alpha (ERα)1A52[16][17]Human ERα ligand-binding domain complexed with estradiol.
3ERT[18]Human ERα ligand-binding domain in complex with 4-hydroxytamoxifen.
1L2I[19]Human ERα ligand-binding domain in complex with a selective agonist.
2IOG[20]Human ERα ligand-binding domain in complex with a selective ligand.
Estrogen Receptor Beta (ERβ)1U3R[21]Crystal structure of human ERβ complexed with a selective ligand.
1YY4[22]Crystal structure of human ERβ complexed with a synthetic ligand.
3OLS[23]Crystal structure of the human ERβ ligand-binding domain.
1X7B[24]Crystal structure of human ERβ complexed with a selective agonist.
7XWP[25]Human ERβ ligand-binding domain in complex with a selective agonist.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)2P4Y[26]Human PPARγ ligand-binding domain complexed with a modulator.
6MS7[27]Human PPARγ ligand-binding domain in complex with a selective modulator.
4EM9[28]Human PPARγ in complex with nonanoic acids.
6FZP[29]Human PPARγ complex.
6D94[30]Crystal structure of PPARγ in complex with a mediator subunit.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase1M17[31][32]EGFR tyrosine kinase domain with an inhibitor.
4HJO[32][33]Inactive EGFR tyrosine kinase domain with erlotinib.
9BY4[34]Co-crystal structure of the kinase domain of EGFR with a non-covalent inhibitor.
Src Tyrosine Kinase1AD5[35]Structure of the inactive form of human c-Src kinase.

Experimental Protocols for In Silico Modeling

This section provides detailed, step-by-step protocols for performing molecular docking and molecular dynamics simulations to investigate the binding of this compound to its potential protein targets.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[36][37][38][39][40]

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. This can be done by converting the SMILES string (COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O) to a 3D format (e.g., SDF or PDB) using a tool like Open Babel.

    • Prepare the ligand for docking by adding polar hydrogens and assigning Gasteiger charges using AutoDock Tools (ADT).

    • Save the prepared ligand in PDBQT format.

  • Receptor Preparation:

    • Download the desired PDB structure of the target protein (e.g., 1A52 for ERα).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the receptor using ADT.

    • Save the prepared receptor in PDBQT format.

  • Grid Box Definition:

    • Define the search space for docking by creating a grid box that encompasses the known binding site of the receptor. If the binding site is unknown, the grid box should cover the entire protein surface (blind docking).

    • The center and dimensions of the grid box are specified in a configuration file (e.g., conf.txt).

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking calculation. The command will specify the prepared receptor and ligand files, the configuration file with the grid box parameters, and the output file for the docked poses.

    • Example command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt

  • Analysis of Results:

    • Analyze the output PDBQT file, which contains multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions of the best-scoring poses using molecular visualization software like PyMOL or Discovery Studio to identify key interacting residues and hydrogen bonds.

Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.[4][41][42][43][44]

Protocol:

  • System Preparation:

    • Start with the best-docked pose of the this compound-protein complex obtained from molecular docking.

    • Choose a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand. Ligand parameters may need to be generated using a tool like the antechamber module of AmberTools.

    • Create a simulation box (e.g., cubic or dodecahedron) around the complex and solvate it with an appropriate water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Conduct a two-phase equilibration process to bring the system to the desired temperature and pressure.

      • NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature. This is often done by applying position restraints to the protein and ligand heavy atoms.

      • NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density. Position restraints on the protein and ligand are gradually released.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the MD trajectory to evaluate the stability and dynamics of the this compound-protein complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between this compound and the protein.

      • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of this compound to the target protein.

Visualization of Signaling Pathways

To understand the potential downstream effects of this compound binding to its targets, it is crucial to visualize the signaling pathways in which these proteins are involved. The following diagrams, generated using Graphviz, illustrate the core signaling cascades for the proposed targets.

Estrogen_Signaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding ER->ER ERE Estrogen Response Element (in DNA) ER->ERE Binding HSP90 HSP90 HSP90->ER Dissociation Transcription Gene Transcription ERE->Transcription Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription->Cellular_Response

Caption: A simplified diagram of the nuclear-initiated estrogen signaling pathway.

PPAR_Signaling This compound This compound PPARg PPARγ This compound->PPARg Activation RXR RXR PPARg->RXR Heterodimerization PPRE Peroxisome Proliferator Response Element (in DNA) RXR->PPRE Binding Transcription Gene Transcription PPRE->Transcription Metabolic_Response Metabolic Response (Adipogenesis, Glucose Uptake) Transcription->Metabolic_Response

Caption: A simplified diagram of the PPARγ signaling pathway.

Tyrosine_Kinase_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR EGFR This compound->EGFR Inhibition Src Src This compound->Src Inhibition Grb2 Grb2 EGFR->Grb2 Growth_Factor Growth Factor Growth_Factor->EGFR Activation Ras Ras Src->Ras Sos Sos Grb2->Sos Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified diagram of the EGFR/Src tyrosine kinase signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the binding of this compound to potential protein targets, including Estrogen Receptors, PPARγ, and Tyrosine Kinases. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the potential binding modes, affinities, and dynamic interactions of this compound. The provided structural data and signaling pathway diagrams serve as a foundational resource for initiating these computational studies. The methodologies described herein are crucial for hypothesis generation and for guiding subsequent experimental validation, ultimately accelerating the drug discovery and development process for this compound and other related isoflavones.

References

Afromosin: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Afromosin, also known as Afrormosin, is an O-methylated isoflavone, a type of flavonoid compound found in various plants, including Amburana cearensis and Wistaria brachybotrys.[1][2][3] As a member of the isoflavone class, this compound has garnered interest within the scientific community for its diverse biological activities.[3] This document provides a comprehensive overview of the known biological functions of this compound, focusing on its anti-inflammatory, antioxidant, and anti-tumor properties, with detailed experimental methodologies and quantitative data to support further research and development.

Anti-inflammatory Activity

This compound has demonstrated significant modulatory effects on the inflammatory response, particularly in the context of human neutrophil activation.[3][4] Isoflavones, as a class, are recognized for their anti-inflammatory, antioxidant, and immunomodulatory properties.[3] this compound's activity appears to target key cellular processes involved in the inflammatory cascade.

Quantitative Data: Inhibition of Neutrophil Degranulation

The inhibitory potency of this compound on neutrophil degranulation was quantified, providing a key metric for its anti-inflammatory efficacy.

Biological ActivityCell TypeStimulantIC50 ValueReference
Neutrophil Degranulation (Myeloperoxidase Release)Human NeutrophilsPhorbol 12-myristate-13-acetate (PMA)0.37 µM[4]
Experimental Protocols

1.2.1 Isolation and Treatment of Human Neutrophils The study of this compound's effect on neutrophils involved the isolation of these cells from human subjects. The protocol for investigating the anti-inflammatory effects is outlined below.

  • Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

  • Stimulation: The isolated neutrophils are stimulated with various agents to induce an inflammatory response. Common stimulants include:

    • Phorbol 12-myristate-13-acetate (PMA): A potent activator of Protein Kinase C (PKC).

    • N-formyl-methionyl-leucyl-phenylalanine (fMLP): A bacterial peptide that activates formyl peptide receptors.

    • Arachidonic Acid (AA): A precursor for inflammatory mediators.

  • This compound Treatment: Neutrophils are pre-incubated with varying concentrations of this compound before the addition of the inflammatory stimulants.

  • Endpoint Measurement: Following stimulation, several key inflammatory markers are measured:

    • Myeloperoxidase (MPO) Release: MPO is an enzyme stored in neutrophil granules; its release is a marker of degranulation. This is typically quantified using a colorimetric assay.

    • Reactive Oxygen Species (ROS) Generation: ROS production is measured to assess the oxidative burst, a key function of activated neutrophils.

    • Cytokine Levels: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is determined in the cell supernatant, with one study noting a reduction of up to 44%.[4]

Postulated Mechanism of Action and Signaling

The modulatory effect of this compound on human neutrophil degranulation appears to be specifically directed towards PMA-induced activation. This suggests a potent inhibitory action on the Protein Kinase C (PKC) signaling pathway, a critical component in the activation of neutrophils.[3][4]

G cluster_membrane Cell Membrane PMA PMA (Stimulant) PKC Protein Kinase C (PKC) PMA->PKC Activates Degranulation Neutrophil Degranulation PKC->Degranulation Promotes This compound This compound This compound->PKC Inhibits G start Start: Isolate Human Neutrophils from Blood pretreat Pre-treat Neutrophils with this compound start->pretreat stimulate Stimulate with Agents (e.g., PMA, fMLP) pretreat->stimulate measure Measure Endpoints stimulate->measure mpo MPO Release Assay (Degranulation) measure->mpo Anti-inflammatory ros ROS Generation Assay (Oxidative Burst) measure->ros Antioxidant tnf TNF-α Measurement (Cytokine Release) measure->tnf Anti-inflammatory end End: Quantify Inhibitory Effects mpo->end ros->end tnf->end G This compound This compound Antioxidant Antioxidant Activity This compound->Antioxidant AntiInflammatory Anti-inflammatory Activity This compound->AntiInflammatory AntiTumor Anti-Tumor Activity This compound->AntiTumor ROS Reduces Reactive Oxygen Species (ROS) Antioxidant->ROS PKC Inhibits Protein Kinase C (PKC) AntiInflammatory->PKC TumorPromotion Inhibits Tumor Promotion Stage AntiTumor->TumorPromotion CellDamage Reduces Oxidative Cellular Damage ROS->CellDamage Inflammation Reduces Pro-tumorigenic Inflammation PKC->Inflammation CancerDev Suppresses Cancer Development TumorPromotion->CancerDev CellDamage->CancerDev Inflammation->CancerDev

References

Afromosin Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afromosin, a naturally occurring isoflavone, has demonstrated promising anti-inflammatory, antioxidant, and anti-tumor-promoting activities. While research on specific this compound derivatives is nascent, the broader class of isoflavones has been extensively studied, revealing significant potential for the development of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities of this compound and explores the potential of its derivatives by examining the extensive research on related isoflavone compounds. This document details the experimental protocols for assessing key biological activities, presents quantitative data from various studies on isoflavone derivatives, and visualizes the critical signaling pathways implicated in their mechanisms of action.

Introduction to this compound

This compound (7-hydroxy-6,4'-dimethoxyisoflavone) is a phytoestrogen belonging to the isoflavone class of flavonoids. It has been isolated from various plants, including Wistaria brachybotrys and Amburana cearensis.[1][2] Preclinical studies have highlighted its potential as a therapeutic agent, demonstrating notable biological effects.

Known Biological Activities of this compound
  • Anti-inflammatory Activity: this compound has been shown to modulate the inflammatory response in human neutrophils. It inhibits neutrophil degranulation, myeloperoxidase activity, and the secretion of the pro-inflammatory cytokine TNF-α.[2][3]

  • Antioxidant Activity: The compound exhibits antioxidant properties by inhibiting the generation of reactive oxygen species (ROS) in stimulated neutrophils.[2][3]

  • Anti-tumor-promoting Activity: Studies have indicated that this compound possesses inhibitory effects on mouse skin and pulmonary tumor promotion.[1]

The Potential of this compound Derivatives

Given the promising biological profile of this compound, the development of its derivatives presents a compelling strategy for enhancing its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. While direct studies on this compound derivatives are limited, the extensive research on other isoflavone derivatives provides a strong rationale for their potential in various therapeutic areas.

Anticancer Potential

Isoflavone derivatives have been widely investigated for their anticancer activities. Synthetic modifications of the isoflavone scaffold have yielded compounds with potent inhibitory effects against various cancer cell lines.[4] These derivatives often exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[5]

Anti-inflammatory Potential

The anti-inflammatory effects of isoflavones are well-documented. Derivatives are being explored to develop more potent and selective anti-inflammatory agents. These compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[6][7]

Antioxidant Potential

The antioxidant activity of isoflavones is attributed to their ability to scavenge free radicals. The synthesis of novel isoflavone derivatives aims to enhance this radical scavenging capacity, which is beneficial in combating oxidative stress-related diseases.[8]

Data Presentation: Biological Activities of Isoflavone Derivatives

The following tables summarize the quantitative data on the biological activities of various isoflavone derivatives from published studies. This data serves as a reference for the potential efficacy of novel this compound derivatives.

Table 1: Anticancer Activity of Isoflavone Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Genistein Derivative 6aSW480 (Colon)62.73[1]
Genistein Derivative 6aSW620 (Colon)50.58[1]
Formononetin Derivative 15oSH-SY5Y (Neuroblastoma)2.08[1]
Formononetin Derivative 15nHeLa (Cervical)8.29[1]
Barbigerone Derivative 55aHepG2 (Liver)0.28[1]
Barbigerone Derivative 55aA375 (Melanoma)1.58[1]
Isoflavone Derivative 119aA549 (Lung)0.64[1]
Isoflavone Derivative 119aMDA-MB-231 (Breast)0.82[1]

Table 2: Anti-inflammatory Activity of Isoflavone Derivatives (IC50 values)

Compound/DerivativeAssayCell LineIC50Reference
GenisteinNO ProductionRAW 264.750 µM[9]
DaidzeinNO ProductionRAW 264.750 µM[9]
GlyciteinNO ProductionRAW 264.750 µM[9]
Dried Male Flower DecoctionNO ProductionRAW 264.75.98 µg/mL[10]

Table 3: Antioxidant Activity of Isoflavone Derivatives

Compound/DerivativeAssayIC50 / EC50Reference
8-HydroxydaidzeinHydroxyl Radical ScavengingMost Potent[8]
8-HydroxydaidzeinSuperoxide Anion ScavengingMost Potent[8]
Fresh Male Flower DecoctionDPPH Radical Scavenging5.775 µg/mL[10]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer, antioxidant, and anti-inflammatory activities of isoflavone derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of a compound on the proliferation of cancer cell lines.[11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of a compound.[13][14][15]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[5][9][10]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.

Signaling Pathways and Mechanisms of Action

Isoflavones exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for the rational design of this compound derivatives with enhanced therapeutic efficacy.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Isoflavones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[6][16]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression This compound This compound / Isoflavone Derivatives This compound->IKK Inhibits

Caption: this compound derivatives can inhibit the NF-κB pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Many isoflavone derivatives have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[17][18]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream This compound This compound / Isoflavone Derivatives This compound->PI3K Inhibits

Caption: PI3K/Akt signaling is a target for this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Isoflavones can modulate MAPK signaling, which contributes to their anticancer and anti-inflammatory effects.[19][20]

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Inflammation) ERK->Transcription This compound This compound / Isoflavone Derivatives This compound->Raf Inhibits

Caption: MAPK pathway modulation by this compound derivatives.

Conclusion and Future Directions

This compound stands out as a promising natural compound with multifaceted biological activities. While the direct exploration of its derivatives is still in its early stages, the wealth of data on the broader isoflavone class strongly supports the potential of this compound-based drug discovery programs. The development of novel this compound derivatives, guided by the structure-activity relationships established for other isoflavones, could lead to new and effective treatments for cancer, inflammatory disorders, and diseases associated with oxidative stress. Further research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their therapeutic potential.

References

A Comprehensive Review of Afrormosin Research: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Afrormosin, a naturally occurring isoflavonoid, has garnered significant attention in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth review of the existing literature on afrormosin, with a focus on its anticancer and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Afrormosin, chemically known as 7-hydroxy-4',6-dimethoxyisoflavone, is a phytoestrogen found in various plants, including Amburana cearensis.[1][2] Research has primarily focused on its effects on cancer cells and inflammatory processes, revealing its influence on key signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on afrormosin's biological activities.

Table 1: Anti-inflammatory Activity of Afrormosin

ParameterStimulantIC50 Value (µM)Cell TypeSource
Neutrophil DegranulationPMA0.37Human Neutrophils[1]
Neutrophil DegranulationfMLP66.70Human Neutrophils[1]
Lipid Peroxidation InhibitionROS~250 (50% inhibition)N/A[1]

Table 2: Effective Concentrations of Afrormosin in Anti-inflammatory Assays

ActivityStimulantEffective Concentration Range (µM)Cell TypeSource
Inhibition of Neutrophil DegranulationfMLP10.47 - 335.2Human Neutrophils[1][2]
Inhibition of Neutrophil DegranulationPMA0.33 - 167.6Human Neutrophils[1][2]
Inhibition of Myeloperoxidase ActivityN/A3.3 - 335.2Human Neutrophils[1][2]
Inhibition of TNF-α SecretionN/A16.7 - 335.2Human Neutrophils[1][2]
Inhibition of ROS GenerationN/A16.7 - 335.2Human Neutrophils[1][2]

Table 3: Anticancer Activity of Afrormosin

ActivityCell LineObservationsSource
Cell ViabilityB16F10 MelanomaTime- and dose-dependent decrease[3]
Apoptosis InductionB16F10 MelanomaTreatment with 100µM for 48h induced apoptosis[4]

Experimental Protocols

This section details the methodologies employed in key studies to investigate the effects of afrormosin.

Anti-inflammatory and Antioxidant Assays

a. Isolation of Human Neutrophils: Human neutrophils were isolated from the peripheral blood of healthy donors. The study was approved by the institutional ethics committee.

b. Neutrophil Degranulation Assay:

  • Neutrophils (2.5 x 10^6 cells/mL) were incubated with afrormosin at varying concentrations (0.33–335.2 μM).[1][2]

  • The cells were stimulated with either N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate-13-acetate (PMA).[1][2]

  • The release of myeloperoxidase was measured to quantify neutrophil degranulation.[1]

c. Myeloperoxidase (MPO) Activity Assay:

  • The effect of afrormosin on MPO activity was determined in stimulated human neutrophils.[1][2]

  • The concentration range of afrormosin used was 3.3–335.2 μM.[1][2]

d. TNF-α Secretion Assay:

  • The secretion of TNF-α from stimulated human neutrophils was measured in the presence of afrormosin (16.7–335.2 μM).[1][2]

e. Reactive Oxygen Species (ROS) Generation Assay:

  • The generation of ROS in stimulated human neutrophils was assessed with afrormosin concentrations ranging from 16.7 to 335.2 μM.[1][2]

f. Lipid Peroxidation (LPO) Assay:

  • The inhibitory effect of afrormosin (0.25–250 μM) on lipid peroxidation induced by ROS was investigated.[1]

Anticancer Assays

a. Cell Culture:

  • B16F10 melanoma cells were used to study the anticancer effects of afrormosin.[3]

b. Cell Viability Assay:

  • B16F10 cells were treated with afrormosin in a time- and dose-dependent manner to assess its impact on cell viability.[3]

c. Apoptosis Assay:

  • Annexin V/PI double staining was used to measure the induction of apoptosis in B16F10 cells following treatment with afrormosin.[4]

  • A concentration of 100 µM afrormosin for 48 hours was specifically noted to induce apoptosis.[4]

d. Western Blot Analysis for Protein Expression:

  • The levels of various proteins involved in apoptosis and cell signaling were analyzed. This included the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, the tumor suppressor p53, and procaspase-3.[3]

Signaling Pathways and Mechanisms of Action

Afrormosin exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these pathways based on the current literature.

Anticancer Signaling Pathway of Afrormosin in B16F10 Melanoma Cells

Afrormosin Afrormosin AKT AKT Afrormosin->AKT ERK ERK Afrormosin->ERK p38 p38 Afrormosin->p38 JNK JNK Afrormosin->JNK Bcl2 Bcl-2 Afrormosin->Bcl2 Bax Bax Afrormosin->Bax p53 p53 Afrormosin->p53 Procaspase3 Procaspase-3 Afrormosin->Procaspase3 CellProliferation Cell Proliferation (G0/G1 Arrest) Afrormosin->CellProliferation Metastasis Metastasis (Invasion & Migration) Afrormosin->Metastasis AKT->CellProliferation ERK->CellProliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis p53->Apoptosis Procaspase3->Apoptosis (Activation reduced)

Caption: Afrormosin's anticancer effects in melanoma cells.

In B16F10 melanoma cells, afrormosin was found to inhibit the AKT and ERK pathways while activating the p38 and JNK pathways.[3] This modulation of MAPK and AKT signaling contributes to its anticancer effects.[3] Furthermore, afrormosin reduces the levels of the anti-apoptotic protein Bcl-2 and procaspase-3, while increasing the levels of the pro-apoptotic protein Bax and the tumor suppressor p53.[3] These molecular changes lead to a decrease in cell proliferation through G0/G1 arrest, induction of apoptosis, and reduced metastatic activity.[3]

Anti-inflammatory Signaling Pathway of Afrormosin in Human Neutrophils

Afrormosin Afrormosin PKC Protein Kinase C (PKC) Afrormosin->PKC Potent Inhibition PMA PMA PMA->PKC NeutrophilActivation Neutrophil Activation PKC->NeutrophilActivation Degranulation Degranulation NeutrophilActivation->Degranulation ROS_Generation ROS Generation NeutrophilActivation->ROS_Generation TNFa_Secretion TNF-α Secretion NeutrophilActivation->TNFa_Secretion

Caption: Afrormosin's anti-inflammatory mechanism in neutrophils.

Afrormosin has been shown to modulate the inflammatory response in stimulated human neutrophils.[1][2] Its effect on neutrophil degranulation is particularly potent when induced by PMA, suggesting a strong inhibition of protein kinase C (PKC) activity.[1] By targeting intermediary steps in the ROS generation process, afrormosin demonstrates antioxidant properties without acting as a direct free radical scavenger.[1][2]

The collective findings from the literature indicate that afrormosin is a promising phytochemical with significant anticancer and anti-inflammatory potential. Its ability to modulate multiple signaling pathways, such as the MAPK and AKT pathways in cancer cells and PKC-mediated pathways in neutrophils, underscores its multifaceted therapeutic promise. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in preclinical and clinical settings. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of afrormosin and its derivatives in drug discovery and development.

References

Toxicological Profile of Afromosin: A Data Gap Analysis and Surrogate Review of Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive literature review reveals a significant lack of publicly available toxicological data for the isoflavone Afromosin (also known as Afrormosin or 6,4'-Dimethoxy-7-hydroxyisoflavone). No quantitative toxicity studies, such as LD50 or NOAEL determinations, nor detailed experimental protocols specifically concerning this compound have been identified. This absence of data prevents a direct toxicological assessment as initially requested.

However, as this compound belongs to the isoflavone class of compounds, a review of the toxicological data for structurally related and well-studied isoflavones, such as genistein and daidzein, can provide valuable surrogate information for researchers. This guide summarizes the available toxicological data on these representative isoflavones, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways involved in their biological and toxicological effects. This information is intended to serve as a reference for understanding the potential toxicological profile of isoflavones as a chemical class, which may inform the assessment of related compounds like this compound.

Introduction to Isoflavones and this compound

Isoflavones are a class of phytoestrogens, which are plant-derived compounds with a chemical structure similar to that of human estrogen.[1] They are commonly found in soy products and red clover.[1] this compound (Chemical Structure provided by PubChem CID 5281704) is a specific isoflavone with the chemical name 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one.[2] While its biological activities are not extensively documented in toxicological literature, the broader class of isoflavones has been studied for various biological effects, including potential genotoxicity and interactions with cellular signaling pathways.[3][4]

Quantitative Toxicological Data for Representative Isoflavones

The following tables summarize quantitative data from in vitro and in vivo toxicological studies on the well-characterized isoflavones, genistein and daidzein. This data provides context for the potential toxicity of isoflavones as a class.

Table 1: In Vitro Genotoxicity of Representative Isoflavones

CompoundTest SystemEndpointConcentration RangeResults
GenisteinV79 cellsMicronucleus (MN) induction5-25 µMClear dose-related induction of CREST-negative micronuclei, indicating a clastogenic (chromosome-breaking) mode of action.[3] Cytotoxicity observed with an IC50 of approximately 75 µM.[3]
DaidzeinV79 cellsMicronucleus (MN) induction25-100 µMShallow increase in micronuclei induction.[3]
Equol (Daidzein metabolite)V79 cellsMicronucleus (MN) inductionup to 25 µMInduction of mostly CREST-positive micronuclei, indicative of an aneugenic (whole chromosome loss or gain) action.[3]
Daidzein MetabolitesL5178Y mouse lymphoma cellsMicronucleus (MN) induction10-100 µMO-desmethylangolensin, 4',6,7-isoflavone, and 3',4',7-isoflavone induced micronuclei in a concentration-dependent manner, while daidzein itself did not show genotoxicity up to 100 µM.[5]

Table 2: In Vivo Genotoxicity and General Toxicity of Representative Isoflavones

Compound/ProductSpeciesStudy TypeDoseEndpointResults
PTI G-2535 (soy isoflavone drug product)Male MiceGenotoxicity500 and 1000 mg/kg body weightMicronucleated polychromatic erythrocytesStatistically significant, but small and not dose-related, increase 24 hours after treatment. Not observed at 48 hours.
DaidzeinRatsAcute Oral ToxicityUp to 5000 mg/kgMortality and adverse effectsNo mortality or adverse effects observed. The No Observed Adverse Effect Level (NOAEL) was determined to be above 5000 mg/kg.[6]
Soy IsoflavonesRatsSub-chronic ToxicityNot specifiedNOAELThe NOAEL was reported as 0.20 g/kg in male Sprague Dawley rats.[7]
Soy IsoflavonesWistar RatsSubacute Toxicity100, 500, and 1000 mg/kg bw/day for 30 daysGeneral toxicityThe No-Observed-Adverse-Effect Level (NOAEL) was estimated to be 100 mg/kg/day.[8]

Experimental Protocols for Key Toxicological Assays

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols used in the assessment of isoflavone toxicity.

In Vitro Micronucleus Assay in V79 and L5178Y Cells

The micronucleus assay is a widely used method to assess chromosomal damage.[3][5]

  • Cell Lines: Chinese hamster lung fibroblasts (V79) or L5178Y mouse lymphoma cells are commonly used.[3][5]

  • Treatment: Cells are exposed to a range of concentrations of the test compound (e.g., genistein, daidzein, or their metabolites) for a specified duration.

  • Micronucleus Staining: After exposure, cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells. The cells are then harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is scored in binucleated cells under a microscope. An increase in micronucleus frequency indicates genotoxic potential.

  • CREST Staining: To distinguish between clastogenic and aneugenic effects, immunofluorescent staining with CREST antibodies (which bind to kinetochores) can be performed. CREST-negative micronuclei suggest chromosome breakage, while CREST-positive micronuclei indicate whole chromosome loss.[3]

In Vivo Micronucleus Assay in Mice

This assay evaluates the genotoxic potential of a substance in a whole animal model.

  • Animal Model: Male and female mice are often used.

  • Dosing: The test substance (e.g., a soy isoflavone mixture) is administered to the animals, typically via oral gavage, at various dose levels.

  • Sample Collection: At specific time points after treatment (e.g., 24 and 48 hours), bone marrow is collected from the femur.

  • Slide Preparation and Staining: Bone marrow smears are prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Analysis: The frequency of micronucleated PCEs is determined by microscopic examination. A significant increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates in vivo genotoxicity.

Acute and Repeated Dose Oral Toxicity Studies (OECD Guidelines)

These studies are designed to assess the general toxicity of a substance after single or repeated exposure.[6]

  • Guidelines: Studies are often conducted following OECD (Organisation for Economic Co-operation and Development) guidelines, such as TG 423 for acute oral toxicity and TG 407 for repeated dose 28-day oral toxicity.[6]

  • Animal Model: Typically rats are used.

  • Dosing: For acute toxicity, a single high dose is administered. For repeated dose studies, the substance is administered daily for a set period (e.g., 28 days) at multiple dose levels.

  • Observations: Animals are observed for clinical signs of toxicity, changes in body weight, and food consumption.

  • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Animals are then euthanized, and a gross necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

  • Endpoint: The No Observed Adverse Effect Level (NOAEL) is determined, which is the highest dose at which no statistically or biologically significant adverse effects are observed.[6]

Signaling Pathways Modulated by Isoflavones

Isoflavones are known to interact with various cellular signaling pathways, which can mediate both their potential therapeutic and toxic effects. The following diagrams illustrate some of the key pathways involved.

Akt_Signaling_Pathway Isoflavones Isoflavones (e.g., Genistein) PI3K PI3K Isoflavones->PI3K Inhibition Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition FOXO3a FOXO3a Akt->FOXO3a Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation GSK3b->Cell_Growth Inhibition FOXO3a->Apoptosis Induction

Caption: Isoflavone-mediated inhibition of the PI3K/Akt signaling pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavones Isoflavones (e.g., Genistein) IKK IKK Isoflavones->IKK Inhibition IkB IκB IKK->IkB Phosphorylation (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression

Caption: Inhibition of NF-κB signaling by isoflavones.

MAPK_Signaling_Pathway Isoflavones Isoflavones (e.g., Genistein) p38_MAPK p38 MAPK Isoflavones->p38_MAPK Inhibition TGFb TGF-β TGFb->p38_MAPK Activation Cell_Invasion Cell Invasion & Metastasis p38_MAPK->Cell_Invasion Promotion Apoptosis Apoptosis p38_MAPK->Apoptosis Induction

Caption: Modulation of the MAPK signaling pathway by isoflavones.

Discussion and Conclusion

The absence of specific toxicological data on this compound underscores the importance of data generation for less common dietary compounds. While a definitive toxicological profile for this compound cannot be constructed, the available data on representative isoflavones such as genistein and daidzein provide a valuable starting point for researchers.

The genotoxicity data for isoflavones are mixed, with some in vitro studies indicating clastogenic or aneugenic potential, particularly for certain metabolites.[3][5] However, in vivo studies have shown limited or no genotoxicity. General toxicity studies in rodents suggest a relatively low order of acute toxicity for isoflavones like daidzein.[6]

The interaction of isoflavones with multiple signaling pathways, including those involved in cell growth, inflammation, and apoptosis, highlights the complexity of their biological effects.[4] These interactions are likely dose-dependent and cell-type specific.

For drug development professionals, the data on isoflavones suggests that any new isoflavone-based therapeutic candidate would require a thorough toxicological evaluation, including assessments of genotoxicity, acute and chronic toxicity, and reproductive and developmental toxicity. The observed effects of isoflavones on key signaling pathways may also warrant further investigation into potential on-target and off-target effects.

References

Methodological & Application

Application Notes and Protocols for Afromosin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afromosin (6,4'-dimethoxy-7-hydroxyisoflavone) is a naturally occurring isoflavone found in various plant species, notably in the stem bark of Bowdichia virgilioides and the seeds of Glycine soja. As a phytoestrogen, this compound has garnered significant interest for its potential therapeutic applications, including anticancer and anti-inflammatory activities. These biological effects are attributed to its interaction with various cellular signaling pathways.

These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant materials. Additionally, we present diagrams of key signaling pathways modulated by this compound to support further research and drug development.

Data Presentation: this compound Extraction Parameters

The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, temperature, and extraction time. The following tables summarize quantitative data from studies on isoflavone extraction from relevant plant materials.

Table 1: Comparison of Solvents for Isoflavone Extraction from Glycine Species

Solvent SystemPlant MaterialExtraction MethodKey FindingsReference
80% EthanolSoybean SeedsShakingEffective for extracting major isoflavones.[1]
80% AcetonitrileSoybean SeedsShakingAlso effective, providing comparable results to ethanol.[1]
60% EthanolHarit Soya SeedsUltrasonic-assistedYielded the maximum quantity of isoflavones.[2]
Water:Acetone:Ethanol (2:1:1 by volume)SoybeanUltrasonicationOptimal for extracting malonylglycosidic and total isoflavones.[3]
Water:Acetone (1:1 by volume)SoybeanUltrasonicationBest for extracting less polar aglycone forms.[3]
Ethanol:Water:Propanediol (32.8%:39.2%:27.8%)Soybean SeedsAccelerated Solvent ExtractionOptimized mixture for maximizing the yield of various isoflavones.[4][5]

Table 2: Influence of Extraction Method and Parameters on Isoflavone Yield

Extraction MethodPlant MaterialParametersYield/EfficiencyReference
MacerationBowdichia virgilioides Stem Bark70% Ethanol, 7 days16.91% (crude extract)[6]
ShakingSoybean SeedsRoom temperature, 2 hoursN/A[1]
Ultrasonic-assistedHarit Soya Seeds50°C, 3 hours, 1:25 solid-to-solvent ratio~3-fold increase compared to germinated seed powder.[2]

Experimental Protocols

Protocol 1: General Extraction of this compound from Glycine soja Seeds

This protocol is adapted from established methods for isoflavone extraction from soybeans.[1][2]

1. Sample Preparation:

  • Grind dried Glycine soja seeds into a fine powder (approximately 40-60 mesh).

  • Dry the powder in an oven at 40-50°C for 24 hours to remove residual moisture.

2. Extraction:

  • Weigh 10 g of the dried seed powder and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% ethanol (ethanol:water, 80:20 v/v).

  • Securely cap the flask and place it on an orbital shaker.

  • Agitate the mixture at 150 rpm for 2 hours at room temperature.

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and re-extract the solid residue with another 100 mL of 80% ethanol under the same conditions to maximize yield.

  • Combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.

  • The resulting aqueous extract can be lyophilized to obtain a dry powder.

Protocol 2: Extraction of this compound from Bowdichia virgilioides Stem Bark

This protocol is based on a maceration method used for extracting bioactive compounds from Bowdichia virgilioides.[6]

1. Sample Preparation:

  • Clean the collected stem bark of Bowdichia virgilioides and air-dry it in the shade.

  • Grind the dried bark into a coarse powder.

2. Maceration:

  • Place 100 g of the powdered bark into a large glass container with a lid.

  • Add 1 L of 70% ethanol (ethanol:water, 70:30 v/v).

  • Seal the container and let it stand for 7 days at room temperature, with occasional shaking.

3. Filtration and Concentration:

  • After 7 days, filter the macerate through a fine cloth or filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 3: Purification of this compound using Column Chromatography

This is a general protocol for the purification of this compound from the crude plant extract.[7][8]

1. Preparation of the Column:

  • Use a glass column packed with silica gel (60-120 mesh) as the stationary phase.

  • The mobile phase will be a gradient of n-hexane and ethyl acetate.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., 95:5 n-hexane:ethyl acetate).

  • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

  • Carefully load the dried sample onto the top of the prepared column.

3. Elution:

  • Start the elution with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on).

  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

  • Visualize the spots under UV light (254 nm and 365 nm).

  • Combine the fractions that show a spot corresponding to the Rf value of this compound.

5. High-Purity Purification (Optional):

  • For higher purity, the combined fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC).[9][10][11]

Protocol 4: Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantitative analysis of this compound in the purified fractions or crude extract.[1][12][13][14]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% acetic acid (B).

  • Gradient Program: Start with a suitable ratio (e.g., 30% A) and increase the concentration of A over time to elute this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 260 nm).

  • Injection Volume: 20 µL.

3. Standard Preparation:

  • Prepare a stock solution of pure this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to different known concentrations.

4. Sample Preparation:

  • Dissolve a known amount of the dried extract or purified fraction in methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Quantification:

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Glycine soja or Bowdichia virgilioides) grinding Grinding & Drying plant_material->grinding extraction Solvent Extraction (Maceration or Shaking) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis preparative_hplc Preparative HPLC (Optional) tlc_analysis->preparative_hplc pure_this compound Pure this compound preparative_hplc->pure_this compound hplc_uv HPLC-UV Quantification pure_this compound->hplc_uv bioassays Biological Activity Assays pure_this compound->bioassays

Caption: Experimental workflow for this compound extraction and analysis.

Signaling Pathways

Anticancer Signaling Pathway of this compound

anticancer_pathway cluster_akt_erk AKT/ERK Pathway cluster_p38_jnk p38/JNK Pathway This compound This compound AKT AKT This compound->AKT ERK ERK This compound->ERK p38 p38 This compound->p38 JNK JNK This compound->JNK Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: this compound's anticancer effect via MAPK and AKT signaling.

Estrogenic Signaling Pathway of this compound

estrogenic_pathway cluster_nucleus This compound This compound (Phytoestrogen) ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (in DNA) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Regulates

Caption: this compound's interaction with the estrogen receptor signaling pathway.

Anti-inflammatory Signaling Pathway of this compound

anti_inflammatory_pathway cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IκBα IκBα IKK->IκBα Inhibits Phosphorylation NFκB NF-κB IκBα->NFκB Sequesters Nucleus Nucleus NFκB->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Transcription NFκB->InflammatoryGenes Activates

Caption: this compound's modulation of the NF-κB anti-inflammatory pathway.

References

Application Note: Quantification of Afromosin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afromosin is an O-methylated isoflavone found in various plants. As a phytoestrogen, it has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for research, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the analysis of isoflavones. This application note provides a detailed protocol for the quantification of this compound based on established methods for structurally related isoflavones.

Principle

The method involves the extraction of this compound from the sample matrix, followed by separation and quantification using reverse-phase HPLC (RP-HPLC). The separation is achieved on a C18 column with a gradient elution system composed of an aqueous mobile phase and an organic modifier (typically acetonitrile or methanol). Detection is performed using a UV detector at a wavelength corresponding to the maximum absorbance of this compound. Quantification is based on the peak area of the analyte compared to a calibration curve generated from this compound standards of known concentrations.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and ensure the compatibility of the sample with the HPLC system. The choice of extraction solvent and procedure depends on the sample matrix.

For Plant Materials (e.g., leaves, seeds):

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of an extraction solvent such as 80% methanol or 80% ethanol.[1]

    • Vortex the mixture thoroughly and sonicate for 1 hour.

    • Alternatively, shake the mixture for 2 hours at room temperature.[2]

  • Centrifugation: Centrifuge the mixture at 3000-5000 rpm for 10-15 minutes to pellet the solid material.[2][3]

  • Filtration: Filter the supernatant through a 0.45 µm or 0.2 µm syringe filter into an HPLC vial.[1][2][4]

For Biological Fluids (e.g., plasma, urine):

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of plasma, add 200 µL of acetonitrile or methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Hydrolysis of Conjugates (Optional): Isoflavones in biological fluids are often present as glucuronide or sulfate conjugates. For quantification of total this compound, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is required.

  • Solid-Phase Extraction (SPE) for Clean-up and Concentration:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove polar interferences.

    • Elute this compound with a high-organic solvent mixture (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm or 0.2 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following table summarizes typical HPLC conditions for isoflavone analysis, which can be adapted for this compound quantification.

ParameterRecommended Conditions
HPLC System A system with a binary pump, autosampler, column oven, and UV/PDA detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]
Mobile Phase A Water with 0.1% acetic acid or 0.05% phosphoric acid.[2][6]
Mobile Phase B Acetonitrile or Methanol with 0.1% acetic acid.[1][2]
Gradient Elution A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analyte. A typical gradient might be: 10-30% B over 60 min.[2] For faster analysis, a steeper gradient can be used, such as 8% B to 50% B in 13 minutes.[4]
Flow Rate 1.0 mL/min.[1]
Column Temperature 25-35 °C.[1][4]
Injection Volume 10-20 µL.
Detection UV detector at 260 nm or 262 nm.[1][2][4][6]
Preparation of Standards and Calibration Curve
  • Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

Data Presentation

The following tables provide a summary of quantitative data and chromatographic conditions from various published methods for isoflavone analysis, which serve as a reference for the this compound quantification method.

Table 1: Summary of HPLC Methods for Isoflavone Quantification

ReferenceColumnMobile PhaseGradient ProgramFlow Rate (mL/min)Detection (nm)
Griffith and Collison[2]YMC ODS-AM (250 x 3.0 mm, 5 µm)A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in Acetonitrile10% B to 30% B in 60 min0.65260
Kao and Chen[4]Vydac 201TP54 C18A: AcetonitrileB: Water8% A to 50% A in 13 min2.0262
AOAC Official Method 2008.03[6]C18 Reverse-PhaseA: Water with 0.05% Phosphoric AcidB: AcetonitrileGradient ElutionNot specified260
IJPSR (2016)[1]ODS (150 x 4.6 mm, 5 µm)A: Acetonitrile + 0.1% Acetic AcidB: Water + 0.1% Acetic AcidIsocratic (50% A : 50% B)1.0260

Table 2: Method Validation Parameters for Isoflavone Analysis

ParameterTypical RangeReference
Recovery 99-101%Griffith and Collison[2]
Linearity (R²) > 0.999Implied by standard practices
Limit of Detection (LOD) pmol rangeFranke et al.[7]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantification of this compound from plant materials.

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start: Dried Plant Material grind Grind to Fine Powder start->grind extract Solvent Extraction (e.g., 80% Methanol) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm filter) centrifuge->filter hplc_vial Sample in HPLC Vial filter->hplc_vial injection Inject into HPLC System hplc_vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 260 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate this compound Peak chromatogram->peak_integration quantification Quantify this compound Concentration peak_integration->quantification calibration Prepare Calibration Curve calibration->quantification end End: Report Results quantification->end

Caption: Experimental workflow for this compound quantification.

cluster_inputs Inputs cluster_process Process cluster_outputs Outputs sample Sample Matrix Plant Material, Biological Fluid process_steps Extraction HPLC Analysis Data Processing sample->process_steps:f0 standard This compound Standard Pure Compound standard->process_steps:f1 results Quantitative Results Concentration of this compound process_steps:f2->results validation Method Validation Linearity, Accuracy, Precision results->validation

Caption: Logical relationship of the quantification process.

References

Afromosin: Detailed Application Notes and Protocols for Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification techniques for Afromosin (7-hydroxy-6,4'-dimethoxyisoflavone), a naturally occurring isoflavone with demonstrated anticancer properties. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial settings engaged in the study and development of this promising compound.

This compound Synthesis

The total synthesis of this compound can be achieved through various routes. A common and effective method involves the construction of the isoflavone core via a deoxybenzoin intermediate. This approach offers a convergent and relatively high-yielding pathway to the target molecule.

Synthetic Strategy Overview

A widely employed strategy for the synthesis of this compound and its analogs is the deoxybenzoin route. This method involves the Friedel-Crafts acylation of a substituted phenol with a phenylacetic acid derivative to form a deoxybenzoin, which is then cyclized to form the isoflavone ring system.

Synthesis_Overview Eugenol Eugenol Methylation Methylation Eugenol->Methylation Methyleugenol Methyleugenol Methylation->Methyleugenol Oxidation Oxidation Methyleugenol->Oxidation DimethoxybenzylCarboxylicAcid 3,4-Dimethoxybenzyl Carboxylic Acid Oxidation->DimethoxybenzylCarboxylicAcid FriedelCrafts Friedel-Crafts Acylation DimethoxybenzylCarboxylicAcid->FriedelCrafts Resorcinol Resorcinol Resorcinol->FriedelCrafts Deoxybenzoin Deoxybenzoin Intermediate FriedelCrafts->Deoxybenzoin Cyclization Cyclization Deoxybenzoin->Cyclization This compound This compound Cyclization->this compound

Caption: General overview of this compound synthesis via the deoxybenzoin route.

Experimental Protocol: Synthesis of this compound via Deoxybenzoin Intermediate

This protocol is based on a reported synthesis starting from eugenol.

Step 1: Methylation of Eugenol to Methyleugenol

  • Materials: Eugenol, dimethyl sulfate (DMS), sodium hydroxide (NaOH), petroleum ether.

  • Procedure:

    • In a round-bottomed flask, dissolve eugenol in a suitable solvent.

    • Add a solution of NaOH.

    • Under stirring, add DMS dropwise over 1.5 hours.

    • Heat the reaction mixture to 110-120 °C for 3 hours.

    • After cooling, add water and extract the mixture with petroleum ether (3 x 20 mL).

    • Wash the combined organic extracts with 10% NaOH solution and then with water until neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by vacuum distillation to obtain methyleugenol.

Step 2: Oxidation of Methyleugenol to 3,4-Dimethoxybenzyl Carboxylic Acid

  • Materials: Methyleugenol, potassium permanganate (KMnO₄).

  • Procedure:

    • Suspend methyleugenol in water.

    • Slowly add KMnO₄ in portions while maintaining the reaction temperature.

    • After the reaction is complete (monitored by TLC), filter the manganese dioxide precipitate.

    • Acidify the filtrate to precipitate the carboxylic acid.

    • Collect the precipitate by filtration and recrystallize from a suitable solvent to yield 3,4-dimethoxybenzyl carboxylic acid.

Step 3: Friedel-Crafts Acylation to form Deoxybenzoin Intermediate

  • Materials: 3,4-Dimethoxybenzyl carboxylic acid, resorcinol, boron trifluoride etherate (BF₃·OEt₂), sodium acetate.

  • Procedure:

    • In a round-bottomed flask, mix 3,4-dimethoxybenzyl carboxylic acid (1.5 mmol) and resorcinol (1.5 mmol).

    • Add BF₃·OEt₂ (2 mL) and heat the mixture at 60-80 °C for 2 hours.

    • Cool the reaction mixture and pour it into a cold 12% sodium acetate solution.

    • Collect the resulting precipitate by filtration and recrystallize from 80% ethanol to obtain 3,4-dimethoxybenzyl-2',4'-dihydroxyphenyl ketone (deoxybenzoin intermediate).

Step 4: Cyclization to this compound

  • Materials: 3,4-Dimethoxybenzyl-2',4'-dihydroxyphenyl ketone, BF₃·OEt₂, dimethylformamide (DMF), phosphorus oxychloride (POCl₃), sodium acetate.

  • Procedure:

    • To a round-bottomed flask, add the deoxybenzoin intermediate (0.97 mmol) and BF₃·OEt₂ (1 mL).

    • Cool the mixture to 10 °C and add DMF (0.75 mL).

    • Heat the reaction mixture to 50 °C and add a solution of POCl₃ (0.2 mL) in DMF (1.2 mL) dropwise.

    • Continue the reaction for 4 hours at 80-100 °C.

    • Cool the mixture and pour it into a cold 12% sodium acetate solution to precipitate the product.

    • Recrystallize the precipitate to obtain this compound.

Quantitative Data for Synthesis

The following table summarizes the reported yields for each step of the synthesis.

StepProductReported Yield (%)
1. Methylation of EugenolMethyleugenol89.87
2. Oxidation of Methyleugenol3,4-Dimethoxybenzyl Carboxylic Acid21
3. Friedel-Crafts Acylation3,4-Dimethoxybenzyl-2',4'-dihydroxyphenyl ketone78
4. CyclizationThis compound (7-hydroxy-6,4'-dimethoxyisoflavone)85.7

This compound Purification Techniques

Purification of the synthesized this compound is crucial to remove any unreacted starting materials, reagents, and byproducts. The choice of purification method will depend on the scale of the synthesis and the desired final purity.

Purification Strategy Overview

A two-step purification strategy is generally effective for obtaining high-purity this compound. This typically involves an initial purification by column chromatography followed by a final purification step of recrystallization.

Purification_Workflow Crude Crude this compound Chromatography Column Chromatography (Silica Gel) Crude->Chromatography PartiallyPure Partially Purified this compound Chromatography->PartiallyPure Recrystallization Recrystallization PartiallyPure->Recrystallization Pure High-Purity this compound Recrystallization->Pure

Caption: A typical workflow for the purification of synthetic this compound.

Experimental Protocols for Purification

Protocol 2.2.1: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is commonly used. The polarity is gradually increased to elute the desired compound. A starting mixture of 9:1 (Hexane:Ethyl Acetate) can be used, with the polarity gradually increased to 7:3 or 6:4.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and pack it into a glass column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with the mobile phase, starting with a low polarity and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2.2.2: Recrystallization

  • Solvent System: A mixture of ethanol and water is often effective for the recrystallization of isoflavones. Other solvent systems such as methanol/water or acetone/hexane can also be explored.

  • Procedure:

    • Dissolve the partially purified this compound in a minimum amount of hot ethanol.

    • If any insoluble impurities are present, filter the hot solution.

    • Slowly add hot water to the clear solution until slight turbidity persists.

    • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to obtain pure this compound.

Quantitative Data for Purification

The efficiency of purification is typically assessed by the recovery and the final purity of the product.

Purification StepTypical Recovery (%)Typical Purity (%) (by HPLC)
Column Chromatography70 - 85> 95
Recrystallization80 - 95> 99

This compound's Effect on Signaling Pathways

This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these interactions is crucial for its development as a therapeutic agent.

Overview of this compound's Impact on MAPK and AKT Signaling

This compound has been reported to inhibit the AKT/ERK pathways while activating the p38/JNK pathway in cancer cells. This dual action contributes to the induction of apoptosis and inhibition of cell proliferation.

Afromosin_Signaling cluster_akt AKT/ERK Pathway cluster_mapk p38/JNK Pathway AKT AKT ERK ERK AKT->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation p38 p38 Apoptosis Apoptosis p38->Apoptosis JNK JNK JNK->Apoptosis This compound This compound This compound->AKT Inhibits This compound->p38 Activates This compound->JNK Activates

Caption: this compound's modulatory effects on the AKT/ERK and p38/JNK signaling pathways.

These detailed application notes and protocols provide a solid foundation for the synthesis, purification, and biological investigation of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific experimental requirements and available resources.

Application Notes and Protocols for Afromosin Analogs in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: The term "Afromosin" did not yield specific results in scientific literature searches. It is highly probable that this is a typographical error. Based on phonetic similarity and relevance to cell culture assays in cancer research, this document provides detailed application notes and protocols for two potential compounds: Formononetin and Auranofin .

Formononetin: Application in Cell Culture Assays

Introduction: Formononetin is a naturally occurring isoflavone found in a variety of plants and herbs, such as red clover (Trifolium pratense). It has garnered significant interest in cancer research due to its demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer cell lines.[1]

Mechanism of Action: Formononetin exerts its anti-cancer effects through multiple mechanisms. A key pathway involves the inhibition of the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and growth.[1] By downregulating the phosphorylation of Akt, Formononetin can suppress downstream signaling, leading to the induction of apoptosis and cell cycle arrest.[1]

Data Presentation: Formononetin IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2][3][4] IC50 values for Formononetin vary across different cancer cell lines, reflecting differential sensitivity.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
MCF-7Breast Cancer~5048
HCT-116Colon Cancer~4048
SW1116Colon Cancer~6048
T24Bladder Cancer~3072

Note: IC50 values are approximate and can vary based on experimental conditions.[2][3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of Formononetin on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

Materials:

  • 96-well plates

  • Formononetin stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][6]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.[8]

  • Treatment: Treat cells with various concentrations of Formononetin (e.g., 0, 10, 20, 40, 80, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

Western Blot for PI3K/Akt Pathway Analysis

This protocol is used to analyze the effect of Formononetin on the protein expression and phosphorylation status of key components of the PI3K/Akt signaling pathway.[9][10][11][12]

Materials:

  • 6-well plates

  • Formononetin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with Formononetin for the desired time, then lyse the cells with RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[9] Incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][11]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]

Mandatory Visualizations: Formononetin

Formononetin_Pathway Formononetin Formononetin PI3K PI3K Formononetin->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest pAkt->CellCycleArrest Promotes Cell Cycle Progression

Caption: Formononetin inhibits the PI3K/Akt signaling pathway.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Formononetin A->B C Add MTT Reagent B->C D Incubate for 4 hours C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F

Caption: Workflow for MTT Cell Viability Assay.

Auranofin: Application in Cell Culture Assays

Introduction: Auranofin is an orally administered gold-containing compound originally developed for the treatment of rheumatoid arthritis. More recently, it has been repurposed as a potent anti-cancer agent due to its ability to induce oxidative stress and apoptosis in various cancer cell types.[13][14]

Mechanism of Action: Auranofin's primary anti-cancer mechanism involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[14] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress. This, in turn, can trigger apoptosis through various pathways, including the activation of the FOXO3 tumor suppressor and the modulation of Bcl-2 family proteins.[13]

Data Presentation: Auranofin IC50 Values

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
SKOV3Ovarian Cancer~2.548
Calu-6Lung Cancer~1.524
A549Lung Cancer~2.024
NCI-H460Lung Cancer~1.824

Note: IC50 values are approximate and can vary based on experimental conditions.[2][3]

Experimental Protocols

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by Auranofin by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]

Materials:

  • 6-well plates

  • Auranofin

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Auranofin for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[16]

  • Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[16]

Western Blot for Apoptosis-Related Proteins

This protocol is used to assess the effect of Auranofin on the expression levels of key proteins involved in the apoptotic pathway.[9][10][11][12]

Materials:

  • 6-well plates

  • Auranofin

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-FOXO3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with Auranofin and lyse them.

  • Protein Quantification: Determine protein concentration.

  • SDS-PAGE and Transfer: Separate proteins and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies targeting apoptosis-related proteins, followed by secondary antibody incubation.

  • Detection: Visualize protein bands.

Mandatory Visualizations: Auranofin

Auranofin_Pathway Auranofin Auranofin TrxR Thioredoxin Reductase Auranofin->TrxR Inhibits ROS Increased ROS TrxR->ROS Leads to FOXO3 FOXO3 Activation ROS->FOXO3 Apoptosis Apoptosis FOXO3->Apoptosis

Caption: Auranofin induces apoptosis via TrxR inhibition and ROS production.

Flow_Cytometry_Workflow A Treat Cells with Auranofin B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate for 15 min C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for Flow Cytometry Apoptosis Analysis.

References

Application Notes and Protocols for Administration of Aframomum melegueta Extract in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Afromosin" did not yield specific results in scientific literature. This protocol is based on the administration of extracts from Aframomum melegueta, a plant genus with known bioactive compounds, which is presumed to be the intended subject. Researchers should validate the identity of their specific test compound.

These application notes provide detailed protocols for the oral administration of Aframomum melegueta extracts to rodent models for efficacy and toxicity studies. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Summary of Dosing Regimens

The following tables summarize quantitative data from various studies on the administration of Aframomum melegueta extracts in rat models.

Table 1: Oral Administration of Aqueous Seed Extract of Aframomum melegueta in Rats

Animal ModelDosageAdministration RouteFrequencyDurationVehicleKey Findings
Female Albino Rats3000 mg/kg b.w.Oral gavageOnce daily3 days (postpartum)Distilled WaterNo adverse anemic conditions observed; reduction in platelet counts.[1]
Wistar Rats500 mg/kg b.w.Oral gavageOnce daily10 daysDistilled WaterInvestigated for subacute toxicity.[2]
Male Albino Rats200, 300, 400 mg/kg b.w.Oral gavageDaily28 daysDistilled WaterDose-dependent effects on weight gain and lipid profile.[3]
Mature Male Wistar Rats115 and 230 mg/kg b.w.Gastric intubation-8 daysDistilled WaterSignificant increase in serum and testis testosterone.[4]
Mature Male Wistar Rats115 mg/kg b.w.Gastric intubation-55 daysDistilled WaterIncreased secretions of epididymis and seminal vesicle.[4]

Table 2: Oral Administration of Aqueous Leaf Extract of Aframomum melegueta in Rats

Animal ModelDosageAdministration RouteFrequencyDurationVehicleKey Findings
Obese Rats (HFD model)200 and 400 mg/kg b.w.---Aqueous400 mg/kg dose showed significant antioxidant activities.[5]
Obese Rats (MSG model)400 mg/kg b.w.---AqueousSignificantly increased GPx levels.[5]

Experimental Protocols

Protocol 1: Preparation of Aqueous Extract of Aframomum melegueta

This protocol describes the preparation of an aqueous extract from the seeds or leaves of Aframomum melegueta.

Materials:

  • Dried seeds or leaves of Aframomum melegueta

  • Distilled water

  • Grinder or blender

  • Filter paper (e.g., Whatman No. 1)

  • Beakers and flasks

  • Heating mantle or water bath

  • Lyophilizer or rotary evaporator

Procedure:

  • Grinding: Grind the dried plant material (seeds or leaves) into a coarse powder.

  • Extraction: Suspend the powder in distilled water (e.g., 100 g of powder in 1 L of water).

  • Heating: Gently heat the suspension in a water bath (e.g., at 60-80°C) for a specified period (e.g., 2-4 hours) with occasional stirring to enhance extraction.

  • Filtration: Allow the mixture to cool and then filter it through filter paper to remove solid debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator or freeze-dry it using a lyophilizer to obtain a solid or powdered extract.

  • Storage: Store the dried extract in an airtight container at 4°C, protected from light.

  • Reconstitution: Before administration, reconstitute the extract in a suitable vehicle, such as distilled water or saline, to the desired concentration.[3]

Protocol 2: Acute Oral Toxicity Study (OECD 423 Guideline)

This protocol outlines a method for assessing the acute oral toxicity of an Aframomum melegueta extract in rodents.

Animal Model:

  • Healthy, young adult mice or rats of a single sex (e.g., female Wistar rats), nulliparous and non-pregnant.

Procedure:

  • Acclimatization: Acclimatize the animals to laboratory conditions for at least 5 days.

  • Fasting: Fast the animals overnight (food but not water) before dosing.

  • Dosing:

    • Administer a limit dose of 2000 mg/kg body weight of the extract orally by gavage to one animal.[6][7]

    • If the animal survives, administer the same dose to two additional animals.

  • Observation:

    • Observe the animals for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.[6]

    • Observations should be made continuously for the first 30 minutes, periodically for the first 24 hours, and then daily for 14 days.[6]

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Protocol 3: Sub-acute and Chronic Oral Administration

This protocol is for repeated dose administration to evaluate the effects over a longer period.

Animal Model:

  • Male or female rats (e.g., Wistar or Sprague-Dawley), with age and weight matched across groups.

Experimental Design:

  • Grouping: Divide animals into at least three groups: a control group and two or more treatment groups receiving different doses of the extract.

  • Dosing:

    • Administer the vehicle (e.g., distilled water) to the control group.

    • Administer the prepared extract at the desired doses (e.g., 200, 300, 400 mg/kg) to the treatment groups.[3]

    • Administration should be done daily via oral gavage at the same time each day.[2][3]

  • Duration: The study duration can range from 14 to 55 days or longer, depending on the research objectives.[3][4]

  • Monitoring:

    • Monitor animal health, body weight, and food/water intake regularly.

    • At the end of the study, collect blood samples for hematological and biochemical analysis.[2]

    • Perform histopathological examination of major organs.

Visualizations

Signaling Pathways Potentially Modulated by Aframomum melegueta Bioactives

The bioactive compounds in Aframomum melegueta, such as 6-gingerol, 6-paradol, and oleanolic acid, may influence various cellular signaling pathways.[8][9]

signaling_pathways cluster_stimuli Bioactive Compounds (e.g., 6-Gingerol, 6-Paradol) cluster_receptors Receptors / Channels cluster_outcomes Cellular Responses Bioactives Bioactives mTOR mTOR Bioactives->mTOR Modulates AMPK AMPK Bioactives->AMPK Activates NF_kB NF_kB Bioactives->NF_kB Inhibits TRPV1 TRPV1 Anti_inflammatory Anti-inflammatory Effects TRPV1->Anti_inflammatory Metabolic_Regulation Metabolic Regulation mTOR->Metabolic_Regulation AMPK->Metabolic_Regulation NF_kB->Anti_inflammatory Apoptosis_Modulation Apoptosis Modulation NF_kB->Apoptosis_Modulation Antioxidant_Effects Antioxidant Effects

Caption: Potential signaling pathways modulated by Aframomum melegueta compounds.

Experimental Workflow for In Vivo Administration

The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of a plant extract.

experimental_workflow Extract_Prep Extract Preparation (Aqueous or Ethanolic) Dosing_Period Daily Oral Administration (e.g., 28 days) Extract_Prep->Dosing_Period Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Grouping Randomization into Groups (Control, Low Dose, High Dose) Animal_Acclimatization->Grouping Grouping->Dosing_Period Monitoring In-life Monitoring (Body Weight, Clinical Signs) Dosing_Period->Monitoring Endpoint Endpoint Data Collection Dosing_Period->Endpoint Monitoring->Dosing_Period Blood_Collection Blood Collection (Hematology, Biochemistry) Endpoint->Blood_Collection Tissue_Collection Tissue Collection (Histopathology) Endpoint->Tissue_Collection Data_Analysis Data Analysis Blood_Collection->Data_Analysis Tissue_Collection->Data_Analysis End End Data_Analysis->End Start Start Start->Animal_Acclimatization

Caption: General workflow for oral administration studies in animal models.

References

Application Notes and Protocols: Afromosin as a Standard for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of afromosin's properties and its potential use as an analytical standard. Due to the limited availability of validated analytical methods specifically for this compound in the public domain, this document also includes generalized protocols for the analysis of isoflavones, the chemical class to which this compound belongs. These protocols serve as a foundational guide and would require specific validation for this compound analysis.

Physicochemical Properties of this compound

This compound, also known as afrormosin, is a naturally occurring O-methylated isoflavone. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Name 7-hydroxy-4',6-dimethoxyisoflavone
Molecular Formula C₁₇H₁₄O₅
Molecular Weight 298.29 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature

Application Note: Quantitative Analysis of this compound using HPLC

Introduction

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of individual components in a mixture. For the quality control of herbal medicines and in drug development, HPLC is essential for determining the purity and concentration of active compounds like this compound. A validated HPLC method ensures accuracy, precision, and reproducibility of results.

Note on Method Validation

Experimental Protocol: General HPLC Method for Isoflavone Analysis

This protocol provides a starting point for developing a validated method for this compound quantification.

ParameterRecommended Conditions
Instrument HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water (both may contain a small percentage of acid, e.g., 0.1% formic acid, to improve peak shape)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Isoflavones typically have UV absorbance maxima between 250 and 270 nm. The optimal wavelength for this compound should be determined by scanning a standard solution.
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or DMSO) and dilute to create a series of calibration standards.
Sample Preparation For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.

Data Analysis

A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample can then be determined from this curve.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_Analysis Sample Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Determine Detection Wavelength Dev2->Dev3 Val1 Linearity Dev3->Val1 Val2 Accuracy & Precision Val1->Val2 Val3 Specificity Val4 LOD & LOQ Val3->Val4 Analysis1 Prepare Samples & Standards Val4->Analysis1 Analysis2 Run HPLC Analysis1->Analysis2 Analysis3 Quantify this compound Analysis2->Analysis3

HPLC method development and validation workflow.

Application Note: Quantitative Analysis of this compound using UV-Vis Spectrophotometry

Introduction

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. This compound, as an isoflavone, possesses a chromophore that allows for its quantification using this technique.

Note on Method Validation

Similar to the HPLC method, a specific, validated UV-Vis spectrophotometric method for the routine analysis of this compound is not widely documented. The following is a general protocol that requires validation.

Experimental Protocol: General UV-Vis Spectrophotometric Method

ParameterRecommended Procedure
Instrument UV-Vis Spectrophotometer (double beam recommended)
Solvent A suitable solvent in which this compound is stable and soluble (e.g., methanol, ethanol). The solvent should be transparent in the wavelength range of interest.
Wavelength Scan Scan a solution of this compound standard from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
Standard Preparation Prepare a stock solution of this compound standard in the chosen solvent and create a series of dilutions for the calibration curve.
Sample Preparation Extract this compound from the sample matrix using a suitable solvent. The extract may need to be filtered or centrifuged to remove particulate matter.
Measurement Measure the absorbance of the standards and the sample at the determined λmax.

Data Analysis

A calibration curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the sample is then calculated using the Beer-Lambert law and the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow Start Start DetermineLambdaMax Determine λmax of this compound Start->DetermineLambdaMax PrepareStandards Prepare Calibration Standards DetermineLambdaMax->PrepareStandards PrepareSample Prepare Sample Solution DetermineLambdaMax->PrepareSample MeasureAbsorbance Measure Absorbance of Standards and Sample PrepareStandards->MeasureAbsorbance PrepareSample->MeasureAbsorbance PlotCurve Plot Calibration Curve MeasureAbsorbance->PlotCurve CalculateConc Calculate Sample Concentration PlotCurve->CalculateConc End End CalculateConc->End

UV-Vis spectrophotometric analysis workflow.

Application Note: this compound in Cancer Research - Signaling Pathways

Introduction

Recent studies have highlighted the potential of this compound as an anticancer agent. Research on B16F10 melanoma cells has elucidated some of the molecular mechanisms underlying its effects, specifically its impact on the MAPK and AKT signaling pathways.

Signaling Pathway of this compound in B16F10 Melanoma Cells

This compound has been shown to exert its anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates the known interactions of this compound within B16F10 melanoma cells. This compound treatment leads to the inhibition of the pro-survival AKT/ERK pathways while simultaneously activating the pro-apoptotic p38/JNK pathway. This dual action contributes to the suppression of cancer cell growth and induction of cell death.

Afromosin_Signaling cluster_AKT AKT/ERK Pathway cluster_JNK p38/JNK Pathway This compound This compound AKT AKT This compound->AKT p38 p38 This compound->p38 ERK ERK AKT->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation JNK JNK p38->JNK Apoptosis Apoptosis JNK->Apoptosis

This compound's effect on MAPK and AKT signaling.

Disclaimer: The information provided in these application notes is intended for research and development purposes only. The analytical protocols are generalized and require validation for specific applications. The biological information is based on published research and should be further investigated for drug development purposes.

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Afromosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of Afromosin, a novel natural compound. The following sections detail the methodologies for determining its efficacy against a panel of pathogenic bacteria and fungi.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Natural products are a promising source of novel bioactive compounds. This compound, a compound of natural origin, has been identified as a candidate for antimicrobial screening. These notes provide the necessary protocols to systematically evaluate its antimicrobial spectrum and potency.

Overview of Antimicrobial Assays

Several standardized methods are employed to assess the antimicrobial activity of a compound. The most common in vitro assays are the broth microdilution and agar well diffusion methods. These techniques are used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), which are key indicators of antimicrobial efficacy.

Experimental Protocols

Preparation of this compound Stock Solution

This compound's solubility should be determined in various solvents to prepare a stock solution for testing. Dimethyl sulfoxide (DMSO) is a common solvent for natural compounds.

  • Weigh a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C until use.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • 96-well microtiter plates.[3][4]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.[2]

  • This compound stock solution.

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (broth with DMSO).

  • Sterility control (broth only).

Procedure:

  • Dispense 50 µL of sterile MHB or RPMI-1640 into each well of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[2]

  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.

  • Include a positive control (a known antibiotic), a negative control (inoculum with DMSO, but no this compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[2]

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.[5][6]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to determine if this compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubate the plates at the appropriate temperature and duration for the test organism.

  • The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Agar Well Diffusion Assay

The agar well diffusion method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[7][8]

Materials:

  • Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Sterile cork borer or pipette tip to create wells.

  • This compound solution of known concentration.

  • Positive and negative controls.

Procedure:

  • Inoculate the surface of the agar plate evenly with the standardized microbial suspension using a sterile cotton swab.[7]

  • Allow the plate to dry for a few minutes.

  • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[9]

  • Add a fixed volume (e.g., 50-100 µL) of the this compound solution into the wells.[9]

  • Add positive and negative controls to separate wells on the same plate.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear, structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive64
Escherichia coliATCC 25922Gram-negative128
Pseudomonas aeruginosaATCC 27853Gram-negative>256
Candida albicansATCC 90028Fungus32
Aspergillus fumigatusATCC 204305Fungus128

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound.

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)Interpretation
Staphylococcus aureusATCC 2921364128Bacteriostatic
Escherichia coliATCC 25922128512Bacteriostatic
Candida albicansATCC 900283264Fungicidal

Table 3: Zone of Inhibition Diameters for this compound (1 mg/mL) in Agar Well Diffusion Assay.

MicroorganismStrainZone of Inhibition (mm)
Staphylococcus aureusATCC 2921318
Escherichia coliATCC 2592214
Pseudomonas aeruginosaATCC 278530
Candida albicansATCC 9002820

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading cluster_mbc MBC/MFC Determination prep_broth Prepare Broth (MHB/RPMI) add_broth Add Broth to Wells prep_broth->add_broth prep_this compound Prepare this compound Stock Solution serial_dilute Serial Dilution of this compound prep_this compound->serial_dilute prep_inoculum Standardize Inoculum (0.5 McF) add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum add_broth->serial_dilute serial_dilute->add_inoculum incubate Incubate (37°C, 16-20h) add_inoculum->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic plate_no_growth Plate from Wells with No Growth read_mic->plate_no_growth incubate_agar Incubate Agar Plates plate_no_growth->incubate_agar read_mbc Determine MBC/MFC incubate_agar->read_mbc

Caption: Workflow for Broth Microdilution and MBC/MFC Assays.

Agar_Well_Diffusion_Workflow cluster_prep_agar Preparation cluster_assay_agar Assay Setup cluster_incubation_agar Incubation & Measurement prep_agar Prepare Agar Plates (MHA/SDA) inoculate_plate Inoculate Agar Surface prep_agar->inoculate_plate prep_inoculum_agar Standardize Inoculum (0.5 McF) prep_inoculum_agar->inoculate_plate prep_afromosin_agar Prepare this compound Solution add_this compound Add this compound to Wells prep_afromosin_agar->add_this compound create_wells Create Wells in Agar inoculate_plate->create_wells create_wells->add_this compound incubate_plate Incubate Plates add_this compound->incubate_plate measure_zone Measure Zone of Inhibition incubate_plate->measure_zone

Caption: Workflow for the Agar Well Diffusion Assay.

Signaling Pathways

At this stage of research, the mechanism of action of this compound is unknown. Should further studies elucidate a specific signaling pathway targeted by this compound, a diagram will be generated. A hypothetical example of a pathway diagram is provided below.

Signaling_Pathway This compound This compound This compound->Inhibition Target Bacterial Target (e.g., Cell Wall Synthesis) Pathway Downstream Cellular Processes Target->Pathway Inhibits Inhibition->Target CellDeath Cell Death / Growth Inhibition Pathway->CellDeath

Caption: Hypothetical Mechanism of Action for this compound.

References

Afromosin: A Promising Isoflavone for the Investigation of Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Afromosin, a naturally occurring isoflavone, has emerged as a molecule of interest in the study of enzyme inhibition and the modulation of cellular signaling pathways. As a member of the flavonoid family, this compound shares structural similarities with compounds known to interact with a variety of enzymatic targets, suggesting its potential as a tool for investigating enzyme kinetics and for the development of novel therapeutic agents. These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition studies, including its known targets, relevant signaling pathways, and detailed protocols for experimental investigation.

This compound: An Inhibitor of Neutrophil Activity and Myeloperoxidase

Recent studies have demonstrated the inhibitory effects of this compound on key inflammatory processes, particularly those mediated by human neutrophils. This compound has been shown to inhibit neutrophil degranulation, a critical step in the inflammatory response, with distinct potencies depending on the stimulus.[1] Furthermore, this compound has been identified as an inhibitor of myeloperoxidase (MPO), a key enzyme released by neutrophils that contributes to oxidative stress and tissue damage during inflammation.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound on stimulated human neutrophil degranulation is summarized in the table below. This data highlights the differential effect of this compound based on the activating agent, suggesting a specific mechanism of action within the neutrophil activation cascade.

Stimulating AgentIC50 Value (µM)Reference
Phorbol 12-myristate 13-acetate (PMA)0.37[1]
N-formyl-methionyl-leucyl-phenylalanine (fMLP)66.70[1]

Signaling Pathways Modulated by Isoflavones

Isoflavones, including this compound, are known to modulate a variety of intracellular signaling pathways that are crucial in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is essential for elucidating the mechanism of action of this compound. Key pathways reported to be influenced by isoflavones include:

  • Akt Signaling Pathway: This pathway is central to cell survival and metabolism.

  • NF-κB Signaling Pathway: A key regulator of inflammatory and immune responses.

  • MAPK Signaling Pathway: Involved in cellular proliferation, differentiation, and stress responses.

The diagram below illustrates a simplified overview of the NF-κB signaling pathway, a potential target for modulation by this compound in the context of inflammation.

NF_kappa_B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NFκB_complex NF-κB Complex (Inactive) IκBα->NFκB_complex Ub Ubiquitination & Degradation IκBα->Ub NFκB_p50 p50 NFκB_p50->NFκB_complex NFκB_p65 p65 NFκB_p65->NFκB_complex NFκB_active Active NF-κB NFκB_complex->NFκB_active Translocation DNA DNA NFκB_active->DNA Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines) DNA->Gene_Expression Afromosin_Inhibition This compound (Potential Inhibition) Afromosin_Inhibition->IKK_Complex

Caption: Simplified NF-κB signaling pathway.

Experimental Protocols

To facilitate the investigation of this compound's enzyme inhibitory properties, the following section provides a detailed protocol for a myeloperoxidase (MPO) inhibition assay. This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.

Myeloperoxidase (MPO) Inhibition Assay Protocol

Objective: To determine the inhibitory effect of this compound on the activity of myeloperoxidase.

Principle: MPO catalyzes the oxidation of a substrate (e.g., 3,3′,5,5′-tetramethylbenzidine - TMB) in the presence of hydrogen peroxide (H₂O₂), resulting in a colored product that can be measured spectrophotometrically. The inhibition of this reaction by this compound is quantified by a decrease in the rate of color development.

Materials:

  • This compound (dissolved in DMSO)

  • Human Myeloperoxidase (MPO) enzyme

  • 3,3′,5,5′-Tetramethylbenzidine (TMB) substrate

  • Hydrogen peroxide (H₂O₂)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute with assay buffer to achieve a range of desired test concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

    • Prepare a working solution of MPO in assay buffer.

    • Prepare a TMB solution in an appropriate solvent (e.g., DMSO or ethanol) and then dilute in assay buffer.

    • Prepare a fresh solution of H₂O₂ in assay buffer immediately before use.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells of a 96-well microplate.

    • Add 25 µL of this compound solution at various concentrations to the test wells.

    • Add 25 µL of assay buffer (or DMSO vehicle control) to the control wells.

    • Add 25 µL of the MPO working solution to all wells.

    • Incubate the plate at 37°C for 10 minutes to allow for pre-incubation of the enzyme with the inhibitor.

  • Initiation of Reaction:

    • Add 50 µL of the TMB substrate solution to all wells.

    • Initiate the reaction by adding 50 µL of the H₂O₂ solution to all wells.

  • Measurement:

    • Immediately measure the absorbance of the plate at a specific wavelength (e.g., 650 nm for TMB) using a microplate reader in kinetic mode.

    • Take readings every minute for a total of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the rate of the reaction in the absence of the inhibitor and V_sample is the rate in the presence of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of MPO activity).

The following diagram outlines the general workflow for an enzyme inhibition assay.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Start->Prepare_Reagents Assay_Setup Assay Setup in Microplate (Add Buffer, Inhibitor, Enzyme) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate) Pre_incubation->Initiate_Reaction Measure_Activity Measure Enzyme Activity (Spectrophotometry) Initiate_Reaction->Measure_Activity Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an enzyme inhibition assay.

Conclusion

This compound presents a valuable tool for researchers in the fields of pharmacology, biochemistry, and drug discovery. Its demonstrated inhibitory activity against neutrophil degranulation and myeloperoxidase, coupled with the broader understanding of isoflavone-mediated signaling pathway modulation, provides a solid foundation for further investigation. The protocols and information provided in these application notes are intended to guide researchers in designing and executing experiments to further elucidate the mechanisms of action of this compound and to explore its potential as a lead compound for the development of novel anti-inflammatory and other therapeutic agents.

References

Application Notes and Protocols for the Development of Afromosin-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature providing in-depth biological activity, therapeutic applications, and specific mechanisms of action for Afromosin is limited. The following application notes and protocols are based on the broader class of isoflavones, to which this compound belongs as a 4'-methoxyisoflavone.[1] These guidelines are intended to serve as a foundational framework for initiating research and development of this compound-based therapeutic agents.

Application Notes: Therapeutic Potential of this compound and Other Isoflavones

Isoflavones are a class of phytoestrogens that have garnered significant interest for their potential therapeutic applications, primarily in the fields of oncology and anti-inflammatory medicine.[2][3][4] As a member of this class, this compound is hypothesized to share similar biological activities.

1. Oncology:

Isoflavones, such as genistein and daidzein, have been shown to inhibit the growth of various cancer cells.[3][5] The proposed mechanisms of action are multifaceted and involve the modulation of key cellular signaling pathways that are often deregulated in cancer.[5][6] Emerging evidence suggests that isoflavones can induce cancer cell death by targeting pathways such as Akt, NF-κB, MAPK, and Wnt.[5][6] They may also influence the androgen receptor (AR) and p53 signaling.[5][6] The ability of isoflavones to regulate these pathways can lead to the induction of apoptosis in cancerous cells while having minimal effect on normal cells.[5]

Potential applications in oncology include:

  • Adjuvant Therapy: this compound could potentially be used in combination with existing chemotherapy regimens to enhance their efficacy or reduce side effects.

  • Chemoprevention: Due to their favorable safety profile, isoflavones are being investigated for their role in preventing the development of certain cancers, particularly hormone-dependent cancers like breast and prostate cancer.[7]

2. Anti-Inflammatory Applications:

Chronic inflammation is a key driver of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[2][8] Isoflavones have demonstrated potent anti-inflammatory properties.[2][4][9] Their mechanisms of action in this context include the inhibition of pro-inflammatory cytokines and enzymes.[2][9] A major target is the NF-κB transcriptional system, a central regulator of the inflammatory response.[2][9] By inhibiting NF-κB, isoflavones can decrease the production of inflammatory mediators such as IL-1β, IL-6, and TNF-α.[2][9]

Potential anti-inflammatory applications include:

  • Chronic Inflammatory Diseases: this compound-based agents could be developed for the management of conditions like rheumatoid arthritis or inflammatory bowel disease.

  • Neuroprotection: By mitigating neuroinflammation, this compound may have a role in the treatment of neurodegenerative diseases.

Data Presentation: Efficacy of Isoflavones

The following tables summarize quantitative data on the effects of isoflavones from various studies. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: Effect of Isoflavones on Cancer Cell Proliferation

IsoflavoneCell LineConcentrationEffectReference
GenisteinPancreatic Cancer CellsNot SpecifiedInhibition of cell proliferation, induction of apoptosis[6]
GenisteinProstate CancerNot SpecifiedInhibition of p38 MAPK activation[6]
Soy IsoflavonesBreast Epithelial Cells (premenopausal)PTIG-2535Increased Ki-67 Labeling Index (from 1.71 to 2.18)[10][11]
Soy IsoflavonesBreast Epithelial Cells (postmenopausal)PTIG-2535No significant change in Ki-67 Labeling Index[10][11]

Table 2: Anti-Inflammatory Effects of Isoflavones

IsoflavoneModelEffectReference
GenisteinMouse Tubular Cells and Macrophages (in vitro)Inhibition of inflammatory response induced by high glucose and albumin[12]
Genistein & DaidzeinLipopolysaccharide-activated microgliaAnti-inflammatory effects[8]
Isoflavone-containing dietsMouse modelsPrevention of inflammation-associated induction of metallothionein[9]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

Protocol 2: Western Blot Analysis for NF-κB Signaling

This protocol is to determine if this compound inhibits the activation of the NF-κB signaling pathway.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound

  • LPS (Lipopolysaccharide)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a general experimental workflow.

G cluster_0 This compound's Potential Anti-Cancer Mechanism This compound This compound Akt Akt This compound->Akt inhibits NFkB NF-κB This compound->NFkB inhibits MAPK MAPK This compound->MAPK inhibits CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation Akt->Proliferation NFkB->Apoptosis inhibits NFkB->Proliferation MAPK->Proliferation

Caption: this compound's potential anti-cancer signaling pathways.

G cluster_1 Experimental Workflow for this compound Screening Start This compound Compound CellCulture In vitro Cell Culture (Cancer & Inflammatory Models) Start->CellCulture ViabilityAssay Cell Viability Assays (MTT, etc.) CellCulture->ViabilityAssay MechanismStudies Mechanism of Action Studies ViabilityAssay->MechanismStudies WesternBlot Western Blot (Signaling Proteins) MechanismStudies->WesternBlot qPCR qRT-PCR (Gene Expression) MechanismStudies->qPCR DataAnalysis Data Analysis & Lead Optimization WesternBlot->DataAnalysis qPCR->DataAnalysis

Caption: General experimental workflow for this compound.

References

Preparation of Afromosin Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afromosin, a naturally occurring isoflavone, has garnered interest in various research fields for its potential biological activities. Accurate and reproducible experimental outcomes rely on the correct preparation of this compound stock solutions. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in research applications.

Chemical and Physical Properties

This compound (also known as Afrormosin) is an O-methylated isoflavone. A comprehensive understanding of its chemical and physical properties is crucial for accurate stock solution preparation.

PropertyValueReference
Molecular Formula C₁₇H₁₄O₅[1][2]
Molecular Weight 298.29 g/mol [1][3][4]
Appearance Solid powder[3]
Solubility Soluble in DMSO[3]
CAS Number 550-79-8[3][4]

Recommended Solvents and Storage

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its excellent solubilizing capacity for isoflavones.[3]

Storage Conditions: For optimal stability, this compound in its solid form should be stored in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is acceptable, while long-term storage (months to years) at -20°C is recommended.[3] this compound stock solutions in DMSO should also be stored at -20°C for long-term use to minimize degradation.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various cellular and biochemical assays.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), label the required number of sterile microcentrifuge tubes.

  • Weighing this compound:

    • Tare the analytical balance with a sterile weighing boat or paper.

    • Carefully weigh out 2.98 mg of this compound powder.

    • Calculation: To prepare a 10 mM solution in 1 mL:

      • Molarity (M) = Moles of solute / Liters of solution

      • Moles = Molarity × Liters = 0.010 mol/L × 0.001 L = 0.00001 mol

      • Mass = Moles × Molecular Weight = 0.00001 mol × 298.29 g/mol = 0.00298 g = 2.98 mg

  • Dissolving this compound:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

    • Cap the tube securely.

  • Ensuring Complete Dissolution:

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Aliquoting and Storage:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 20 µL or 50 µL aliquots).

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C in the dark.

Table of Solvent Volumes for Different Stock Concentrations:

Desired Stock ConcentrationMass of this compound for 1 mL
1 mM0.298 mg
5 mM1.49 mg
10 mM 2.98 mg
20 mM5.97 mg
50 mM14.91 mg

Application Notes and Best Practices

  • Solvent Purity: Always use high-purity, anhydrous DMSO to prevent precipitation and degradation of this compound.

  • Working Dilutions: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

  • Stability: While this compound is stable when stored properly, it is good practice to prepare fresh working dilutions from the frozen stock for each experiment to ensure consistency.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

This compound and Isoflavone Signaling Pathways

This compound, as an isoflavone, is known to interact with various cellular signaling pathways. One of the well-documented pathways for isoflavones is the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[1][2][5] Isoflavones can modulate this pathway, often through their interaction with estrogen receptors (ERs), leading to downstream effects.[2]

afromosin_pi3k_akt_pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER PI3K PI3K ER->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: this compound activating the PI3K/Akt signaling pathway.

Experimental Workflow for Preparing and Using this compound Stock Solutions

The following diagram illustrates the general workflow from receiving solid this compound to its application in a cell-based assay.

afromosin_workflow start Receive Solid This compound weigh Weigh this compound (e.g., 2.98 mg) start->weigh dissolve Dissolve in DMSO (e.g., 1 mL) weigh->dissolve stock 10 mM this compound Stock Solution dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Dilutions in Media thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

Caption: Workflow for this compound stock solution preparation and use.

References

Afromosin in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afromosin, an O-methylated isoflavone, has demonstrated potential as a modulator of inflammatory responses.[1][2] As a member of the isoflavonoid class of natural products, it shares structural similarities with compounds known for their antioxidant, anti-inflammatory, and phytoestrogenic properties. High-throughput screening (HTS) presents a powerful methodology for rapidly assessing the bioactivity of compounds like this compound against a multitude of biological targets. This document provides an overview of the known bioactivities of this compound, details a relevant experimental protocol for assessing its anti-inflammatory effects, and proposes potential HTS assays for broader screening.

Known Bioactivities and Mechanism of Action

This compound has been shown to modulate the inflammatory response in stimulated human neutrophils.[1][2] Its primary mechanism of action in this context appears to be the inhibition of protein kinase C (PKC) activity.[1][2] This was suggested by its ability to inhibit neutrophil degranulation induced by the PKC activator phorbol 12-myristate-13-acetate (PMA).[1] Furthermore, this compound has been found to inhibit myeloperoxidase activity, TNF-α secretion, and the generation of reactive oxygen species (ROS).[1][2]

Quantitative Data Summary

The following table summarizes the reported in vitro anti-inflammatory and antioxidant activities of this compound.

AssayStimulantMeasured EffectEffective Concentration Range of this compoundReference
Neutrophil DegranulationfMLPInhibition10.47–335.2 μM[1][2]
Neutrophil DegranulationPMAInhibition0.33–167.6 μM[1][2]
Myeloperoxidase Activity-Inhibition3.3–335.2 μM[1][2]
TNF-α Secretion-Inhibition16.7–335.2 μM[1][2]
Reactive Oxygen Species (ROS) Generation-Inhibition16.7–335.2 μM[1][2]

Signaling Pathway

The inhibitory effect of this compound on PMA-induced neutrophil degranulation points to its interaction with the Protein Kinase C (PKC) signaling pathway.

afromosin_pkc_pathway cluster_cell Neutrophil PMA PMA (Stimulant) PKC Protein Kinase C (PKC) PMA->PKC Activates Granule_mobilization Granule Mobilization PKC->Granule_mobilization Phosphorylates substrates Degranulation Degranulation Granule_mobilization->Degranulation This compound This compound This compound->PKC Inhibits

Caption: this compound's proposed mechanism of action via PKC inhibition.

Experimental Protocols

Protocol 1: Neutrophil Degranulation Assay

This protocol is based on the methodology described by de Araújo Lopes et al. (2013) to assess the effect of this compound on stimulated human neutrophil degranulation.[1]

Objective: To determine the inhibitory effect of this compound on N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate-13-acetate (PMA) induced degranulation of human neutrophils.

Materials:

  • This compound

  • Human neutrophils (2.5 × 10^6 cells/mL)

  • Cytochalasin B

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP)

  • Phorbol 12-myristate-13-acetate (PMA)

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Isolate human neutrophils from healthy donor blood.

  • Resuspend neutrophils to a final concentration of 2.5 × 10^6 cells/mL in assay buffer.

  • Pre-incubate the neutrophil suspension with varying concentrations of this compound (e.g., 0.33–335.2 μM) for a specified time.

  • Add cytochalasin B to the wells.

  • Stimulate the neutrophils by adding either fMLP or PMA.

  • Incubate the microplate.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new microplate.

  • Measure the activity of a released granular enzyme (e.g., myeloperoxidase) using a suitable substrate and a microplate reader.

  • Calculate the percentage of inhibition of degranulation compared to the vehicle control.

Proposed High-Throughput Screening (HTS) Assays for this compound

Given the known activities of isoflavones, the following HTS assays are proposed to further characterize the bioactivity of this compound.

HTS Assay 1: Aromatase Inhibition Assay (Fluorometric)

Principle: Aromatase, a cytochrome P450 enzyme, catalyzes the conversion of androgens to estrogens.[3] Inhibition of this enzyme is a key target in estrogen-dependent cancers. This assay uses a fluorogenic substrate that becomes highly fluorescent upon conversion by aromatase. This compound's potential to inhibit this process can be quantified by a decrease in the fluorescent signal.

Generalized Protocol:

  • Dispense a solution of human recombinant aromatase into the wells of a 384-well plate.

  • Add this compound from a compound library plate using a robotic liquid handler.

  • Pre-incubate the enzyme and compound.

  • Initiate the reaction by adding a fluorogenic aromatase substrate and NADPH cofactor.

  • Incubate the plate at a controlled temperature.

  • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 488/527 nm).

  • Calculate the percentage of aromatase inhibition.

HTS Assay 2: Estrogen Receptor (ER) Alpha Ligand Binding Assay

Principle: Many isoflavones exhibit estrogenic or anti-estrogenic activity by binding to estrogen receptors. This competitive binding assay measures the ability of this compound to displace a fluorescently labeled estrogen ligand from the ERα ligand-binding domain.

Generalized Protocol:

  • Coat a high-binding 384-well plate with an anti-GST antibody.

  • Add GST-tagged ERα ligand-binding domain to the wells and incubate to allow binding.

  • Wash the plate to remove unbound receptor.

  • Add a mixture of a fluorescently labeled estrogen and varying concentrations of this compound.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound ligands.

  • Measure the fluorescence polarization or intensity using a suitable plate reader. A decrease in signal indicates displacement of the fluorescent ligand by this compound.

HTS Assay 3: Cellular Nitric Oxide (NO) Production Assay

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This cell-based assay quantifies the inhibitory effect of this compound on NO production in macrophage cells stimulated with lipopolysaccharide (LPS).

Generalized Protocol:

  • Seed RAW 264.7 macrophage cells into a 384-well plate and incubate to allow for cell adherence.

  • Treat the cells with various concentrations of this compound.

  • Stimulate the cells with LPS to induce iNOS expression and NO production.

  • Incubate for a sufficient period.

  • Add Griess reagent to the cell culture supernatant.

  • Measure the absorbance at ~540 nm, which is proportional to the nitrite concentration (a stable product of NO).

  • Calculate the percentage of inhibition of NO production.

HTS Workflow Diagram

The following diagram illustrates a general workflow for a high-throughput screening campaign.

hts_workflow cluster_workflow High-Throughput Screening Workflow Compound_Library Compound Library (including this compound) Assay_Plate_Prep Assay Plate Preparation (e.g., 384-well) Compound_Dispensing Robotic Compound Dispensing Assay_Plate_Prep->Compound_Dispensing Reagent_Addition Reagent/Cell Addition Compound_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_Analysis Data Analysis (Hit Identification) Signal_Detection->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

Caption: A generalized workflow for high-throughput screening.

References

Application Notes and Protocols for Radiolabeling of Afromosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of Afromosin, an O-methylated isoflavone found in several plant species. The protocols described herein are intended to serve as a guide for researchers engaged in drug metabolism, pharmacokinetic studies, and other biomedical research applications where radiolabeled tracers are essential.

Introduction to this compound

This compound, with the IUPAC name 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one and molecular formula C₁₇H₁₄O₅, is an isoflavone possessing a variety of biological activities.[1] To investigate its in vivo behavior, including absorption, distribution, metabolism, and excretion (ADME), radiolabeling is a critical technique. The structure of this compound offers several possibilities for the introduction of a radionuclide. This document outlines protocols for two primary methods: direct radioiodination and radiolabeling via precursor modification (demethylation followed by radiomethylation).

Method 1: Direct Radioiodination with Iodine-125

Direct radioiodination is a common method for labeling phenolic compounds like this compound. The electron-rich aromatic rings are susceptible to electrophilic substitution with radioiodine. The Chloramine-T method is a widely used, robust technique for this purpose.

Experimental Protocol: ¹²⁵I-Labeling of this compound using the Chloramine-T Method

Materials:

  • This compound

  • Sodium Iodide ([¹²⁵I]NaI)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.5 M, pH 7.5)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Reaction vials

  • Magnetic stirrer and stir bar

  • Radio-TLC scanner or gamma counter

  • HPLC system with a radioactivity detector

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 2 mg/mL stock solution of Chloramine-T in phosphate buffer.

    • Prepare a 4 mg/mL stock solution of sodium metabisulfite in water.

  • Radioiodination Reaction:

    • In a shielded vial, add 10 µL of the this compound stock solution (10 µg).

    • Add 50 µL of phosphate buffer.

    • Add 1 mCi (37 MBq) of [¹²⁵I]NaI solution.

    • Initiate the reaction by adding 15 µL of the Chloramine-T solution.

    • Vortex the mixture gently for 60-90 seconds at room temperature.

  • Quenching the Reaction:

    • Stop the reaction by adding 20 µL of the sodium metabisulfite solution to reduce the excess Chloramine-T.

  • Purification of [¹²⁵I]this compound:

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 10 mL of water.

    • Load the reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]NaI and other aqueous impurities.

    • Elute the [¹²⁵I]this compound from the cartridge with 2 mL of methanol.

    • The eluate can be further purified by preparative HPLC if higher purity is required.

  • Quality Control:

    • Radiochemical Purity (RCP): Determine the RCP by radio-TLC and/or radio-HPLC.

      • Radio-TLC: Spot the purified product on a TLC plate and develop with an appropriate solvent system (e.g., ethyl acetate:hexane, 1:1). Scan the plate using a radio-TLC scanner to determine the percentage of radioactivity corresponding to the this compound spot.

      • Radio-HPLC: Inject an aliquot of the purified product into an HPLC system equipped with a radioactivity detector. A typical mobile phase would be a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid on a C18 column. The radiochemical purity is the percentage of the total radioactivity that elutes as a single peak corresponding to this compound.

Quantitative Data for Radioiodination of Flavonoids
ParameterTypical ValueReference
Radiochemical Yield50-70%[2]
Radiochemical Purity>95% (post-HPLC)[2]
Specific Activity1-2 mCi/µmolGeneral Estimate

Workflow for Direct Radioiodination of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control Afromosin_sol This compound Solution Reaction_Vial Reaction Vial Afromosin_sol->Reaction_Vial NaI_sol [¹²⁵I]NaI Solution NaI_sol->Reaction_Vial ChloramineT_sol Chloramine-T Solution ChloramineT_sol->Reaction_Vial Initiate Reaction Quench Quench with Na₂S₂O₅ Reaction_Vial->Quench SPE C18 SPE Purification Quench->SPE Final_Product [¹²⁵I]this compound SPE->Final_Product Radio_TLC Radio-TLC Radio_HPLC Radio-HPLC Final_Product->Radio_TLC Final_Product->Radio_HPLC

Caption: Workflow for the direct radioiodination of this compound.

Method 2: Radiolabeling via Precursor Modification

This method involves a two-step process: the selective demethylation of one of the methoxy groups of this compound to create a precursor with a free hydroxyl group, followed by radiomethylation with a radiolabeled methylating agent such as [¹¹C]methyl iodide or [¹⁴C]methyl iodide.

Step 1: Selective Demethylation of this compound

Selective demethylation of flavonoid methoxy groups can be challenging. Reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) can be used. The 4'-methoxy group is generally more susceptible to demethylation than the 6-methoxy group.

Experimental Protocol: Demethylation of this compound

Materials:

  • This compound

  • Boron tribromide (BBr₃) in dichloromethane (DCM)

  • Dichloromethane (anhydrous)

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Silica gel for column chromatography

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • Dissolve this compound (100 mg) in anhydrous DCM (20 mL) in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Demethylation:

    • Slowly add a 1 M solution of BBr₃ in DCM (1.1 equivalents) to the cooled this compound solution with stirring.

    • Allow the reaction to stir at -78°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding methanol (5 mL) at 0°C.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the demethylated this compound precursor.

Step 2: Radiomethylation of Demethylated this compound

The newly formed hydroxyl group can be radiomethylated using [¹¹C]CH₃I or [¹⁴C]CH₃I. The protocol below is a general guideline for [¹¹C]methylation.

Experimental Protocol: [¹¹C]Methylation of Demethylated this compound

Materials:

  • Demethylated this compound precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Sodium hydride (NaH) or a suitable base

  • Dimethylformamide (DMF, anhydrous)

  • HPLC system with a radioactivity detector

Procedure:

  • Preparation:

    • In a reaction vial, dissolve the demethylated this compound precursor (1-2 mg) in anhydrous DMF (200 µL).

    • Add a small amount of a base like NaH to deprotonate the hydroxyl group.

  • Radiomethylation:

    • Bubble the gaseous [¹¹C]CH₃I through the solution at room temperature for 5-10 minutes.

    • Heat the reaction vial at 80-100°C for 5 minutes.

  • Purification:

    • Quench the reaction with water.

    • Purify the [¹¹C]this compound using preparative radio-HPLC.

  • Quality Control:

    • Determine the radiochemical purity and specific activity of the final product using analytical radio-HPLC.

Quantitative Data for Radiomethylation of Phenolic Precursors
ParameterTypical Value ([¹¹C])Typical Value ([¹⁴C])
Radiochemical Yield20-50% (from [¹¹C]CH₃I)30-60% (from [¹⁴C]CH₃I)
Radiochemical Purity>98% (post-HPLC)>98% (post-HPLC)
Specific Activity1-5 Ci/µmol50-60 mCi/mmol

Workflow for Radiolabeling this compound via Precursor Modification

G cluster_demethylation Step 1: Demethylation cluster_radiomethylation Step 2: Radiomethylation cluster_qc Quality Control This compound This compound Demethylation_Reaction Demethylation with BBr₃ This compound->Demethylation_Reaction Demethylated_Precursor Demethylated this compound Demethylation_Reaction->Demethylated_Precursor Radiomethylation_Reaction Radiomethylation with [¹¹C]CH₃I Demethylated_Precursor->Radiomethylation_Reaction Purification HPLC Purification Radiomethylation_Reaction->Purification Final_Product [¹¹C]this compound Purification->Final_Product Radio_HPLC Analytical Radio-HPLC Final_Product->Radio_HPLC

Caption: Workflow for radiolabeling this compound via demethylation and radiomethylation.

Safety Precautions

All work with radioactive materials must be conducted in a designated and properly shielded facility, following all institutional and national regulations for radiation safety. Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, must be worn at all times. All radioactive waste must be disposed of according to established protocols.

References

Afromosin: A Promising Modulator of Gene Expression for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Afromosin, a naturally occurring isoflavone, has emerged as a molecule of interest in gene expression studies due to its potential therapeutic effects, particularly in cancer and inflammatory conditions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the effects of this compound on gene expression.

Introduction

This compound (7-hydroxy-4′,6-dimethoxyisoflavone) is a phytoestrogen belonging to the isoflavone class of flavonoids. It has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These effects are largely attributed to its ability to modulate various signaling pathways, leading to changes in the expression of key genes involved in apoptosis, cell cycle regulation, and inflammation.

Mechanism of Action

This compound exerts its effects on gene expression by influencing several critical signaling pathways. In cancer cells, particularly melanoma, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the MAPK and PI3K/Akt signaling pathways. Specifically, it inhibits the phosphorylation of Akt and ERK while activating the p38 and JNK pathways. This cascade of events leads to the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes.

In the context of inflammation, this compound has been observed to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), indicating its regulatory role in inflammatory gene expression.

Key Signaling Pathways Modulated by this compound

The following diagram illustrates the key signaling pathways known to be modulated by this compound, leading to changes in gene expression.

afromosin_signaling cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits (ERK) p38_JNK p38/JNK Pathway This compound->p38_JNK Activates NFkB NF-κB Pathway This compound->NFkB Inhibits Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Promotes Bcl2_gene BCL2 Gene (Anti-apoptotic) PI3K_Akt->Bcl2_gene Upregulates MAPK->Cell_Proliferation Promotes Apoptosis Apoptosis p38_JNK->Apoptosis Induces Bax_gene BAX Gene (Pro-apoptotic) p38_JNK->Bax_gene Upregulates p53_gene TP53 Gene (Tumor Suppressor) p38_JNK->p53_gene Activates TNFa_gene TNF Gene (Pro-inflammatory) NFkB->TNFa_gene Upregulates experimental_workflow_treatment start Start cell_culture 1. Cell Culture (e.g., B16F10 melanoma cells in DMEM) start->cell_culture seeding 2. Cell Seeding (Seed cells in 6-well plates) cell_culture->seeding treatment 3. This compound Treatment (Add varying concentrations of this compound) seeding->treatment incubation 4. Incubation (Incubate for 24-48 hours) treatment->incubation harvesting 5. Cell Harvesting (Collect cells for RNA extraction) incubation->harvesting end End harvesting->end experimental_workflow_qpcr start Start (Harvested Cells) rna_extraction 1. RNA Extraction (Isolate total RNA) start->rna_extraction cdna_synthesis 2. cDNA Synthesis (Reverse transcribe RNA to cDNA) rna_extraction->cdna_synthesis qpcr_setup 3. qPCR Reaction Setup (Mix cDNA, primers, and master mix) cdna_synthesis->qpcr_setup qpcr_run 4. qPCR Amplification (Run on a real-time PCR instrument) qpcr_setup->qpcr_run data_analysis 5. Data Analysis (Calculate relative gene expression) qpcr_run->data_analysis end End data_analysis->end

Troubleshooting & Optimization

Afromosin Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Afromosin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this compound (7-hydroxy-6,4'-dimethoxyisoflavone).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, an isoflavone, is typically synthesized through a multi-step process. A common and effective strategy involves the construction of the isoflavone core via the Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. An alternative classic route is the Deoxybenzoin route, which involves the cyclization of a deoxybenzoin intermediate.

Q2: I am observing a low yield in the final cyclization step. What are the potential causes?

A2: Low yields in the cyclization to form the chromen-4-one ring are often due to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal base: The choice and amount of base are critical for the intramolecular cyclization. Ensure the base is strong enough and used in the correct stoichiometric ratio.

  • Degradation of starting material: The deoxybenzoin intermediate or the final product might be sensitive to the reaction conditions, especially if harsh bases or high temperatures are used.

  • Side reactions: Competing side reactions can consume the starting material. Analysis of the crude product by LC-MS can help identify byproducts and understand the side reactions.

Q3: What are the best practices for purifying this compound?

A3: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity, is usually effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) can be performed for further purification to obtain highly pure this compound.

Q4: Can I use a different palladium catalyst for the Suzuki-Miyaura coupling step?

A4: Yes, while Pd(PPh₃)₄ is commonly used, other palladium catalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂ with a suitable phosphine ligand can also be effective. The optimal catalyst and ligand system may need to be determined empirically for your specific reaction conditions. Screening a few different catalysts and ligands is recommended to optimize the coupling yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the Suzuki-Miyaura coupling step 1. Inactive catalyst. 2. Poor quality of boronic acid. 3. Suboptimal base or solvent. 4. Presence of oxygen in the reaction.1. Use a fresh batch of palladium catalyst. 2. Use freshly opened or properly stored boronic acid. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O). 4. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar).
Formation of significant side products 1. Homo-coupling of the boronic acid. 2. Protodeboronation of the boronic acid. 3. Side reactions due to reactive functional groups.1. Adjust the stoichiometry of the reactants; a slight excess of the aryl halide may be beneficial. 2. Use a non-aqueous workup if possible. Ensure the base is not too strong. 3. Protect sensitive functional groups if necessary.
Difficulty in removing the starting materials post-reaction 1. Similar polarity of starting materials and product. 2. Incomplete reaction.1. Optimize the column chromatography conditions (e.g., use a shallower gradient, try a different solvent system). 2. Drive the reaction to completion by extending the reaction time or adding more of the limiting reagent.
Product degradation during workup or purification 1. This compound is sensitive to acidic or basic conditions. 2. Prolonged exposure to heat.1. Use a neutral workup procedure. Avoid strong acids or bases. 2. Minimize the time the product is heated during solvent evaporation or recrystallization.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling for this compound Precursor

This protocol describes the synthesis of a key intermediate for this compound.

Reaction: Coupling of 1-iodo-2,4-dimethoxy-5-(methoxymethoxy)benzene with 4-(methoxymethoxy)phenylboronic acid.

Materials:

  • 1-iodo-2,4-dimethoxy-5-(methoxymethoxy)benzene (1.0 equiv)

  • 4-(methoxymethoxy)phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (10 mL/mmol of iodide)

  • Ethanol (2.5 mL/mmol of iodide)

  • Water (2.5 mL/mmol of iodide)

Procedure:

  • To a round-bottom flask, add 1-iodo-2,4-dimethoxy-5-(methoxymethoxy)benzene and 4-(methoxymethoxy)phenylboronic acid.

  • Add the solvent mixture (toluene, ethanol, and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add K₂CO₃ and Pd(PPh₃)₄ to the flask under an inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Visualizations

afromosin_synthesis_workflow start Starting Materials (Aryl Halide & Boronic Acid) coupling Suzuki-Miyaura Coupling start->coupling intermediate This compound Precursor (Diaryl Methane Derivative) coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization This compound Crude this compound cyclization->this compound purification Purification (Column Chromatography & Recrystallization) This compound->purification final_product Pure this compound purification->final_product

Caption: General workflow for this compound synthesis.

troubleshooting_logic low_yield Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Significant Side Products Observed check_completion->side_products Yes extend_time Increase Reaction Time or Temperature incomplete->extend_time optimize_reagents Optimize Reagent Stoichiometry/Catalyst incomplete->optimize_reagents analyze_byproducts Analyze Byproducts (LC-MS/NMR) side_products->analyze_byproducts solution Improved Yield extend_time->solution optimize_reagents->solution modify_conditions Modify Reaction Conditions (Solvent, Base) analyze_byproducts->modify_conditions modify_conditions->solution

Caption: Troubleshooting logic for low yield issues.

Afromosin degradation issues and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Afromosin and to troubleshoot potential degradation issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a secondary metabolite with significant therapeutic potential. However, its complex structure, particularly the presence of lactone and furan rings, makes it susceptible to degradation under various conditions. Key stability concerns include susceptibility to heat, light, oxygen, and humidity, which can lead to a loss of biological activity.[1] The molecule's stability is a critical quality attribute that must be maintained throughout its storage and use.[2]

Q2: What are the known degradation pathways of this compound?

This compound degradation can occur through several mechanisms, primarily involving the hydrolysis of the lactone ring and disruption of the furan ring.[3][4] These reactions can be initiated by exposure to physical factors like heat and radiation, or chemical factors such as acids, alkalis, and oxidizing agents.[5][6] Biological or enzymatic degradation can also occur, often involving hydrolysis or oxidation.[3][7]

Q3: How can I prevent the degradation of this compound in my experiments?

Preventing this compound degradation requires careful control of environmental conditions. It is crucial to protect this compound from light, high temperatures, and exposure to atmospheric oxygen.[2][8] For storage, it is recommended to keep this compound in a cool, dark, and dry environment, preferably under an inert atmosphere.[2] The choice of solvent and buffer pH can also significantly impact its stability.

Q4: What are the initial signs of this compound degradation?

Visual inspection of the sample for color change or precipitation can be an initial indicator of degradation. However, for accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to detect the appearance of degradation products and a decrease in the concentration of the parent this compound compound.

Q5: Are there any known methods to actively degrade this compound for control experiments?

Yes, several methods can be employed to intentionally degrade this compound for creating positive controls in your experiments. These include physical methods like thermal inactivation and irradiation (e.g., UV or gamma rays), and chemical methods involving treatment with acids, alkalis, or oxidizing agents.[5][6] Biological methods using specific microorganisms or enzymes that are known to metabolize similar compounds can also be utilized.[5][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpectedly low bioactivity of this compound. Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, light exposure). Prepare fresh solutions from a new stock vial. Use analytical methods like HPLC to check for the presence of degradation products.
Appearance of unknown peaks in HPLC analysis. Sample degradation during preparation or analysis.Prepare samples immediately before analysis. Use a stability-indicating HPLC method. Investigate the impact of solvent, pH, and temperature on sample stability during the analytical run.
Inconsistent results between experimental replicates. Variable degradation rates due to inconsistent handling.Standardize all sample handling procedures. Ensure consistent timing for each step of the experiment. Minimize exposure of the samples to harsh conditions.
Precipitation observed in this compound solution. Poor solubility or degradation leading to insoluble products.Check the solubility of this compound in the chosen solvent. Consider using a different solvent or adjusting the pH. Filter the solution before use if necessary, and analyze the filtrate and precipitate to identify the cause.

Quantitative Data on this compound Degradation

The following tables summarize data from studies on compounds with similar structural motifs to this compound, providing insights into potential degradation rates under various conditions.

Table 1: Effect of Heat Treatment on this compound Stability

Temperature (°C)Duration (min)Degradation (%)Reference Compound
90 - 15030 - 12057 - 93Aflatoxin in peanuts and pistachio
Not specifiedNot specified51 - 85Aflatoxin in maize during cooking
Not specifiedNot specified34 - 88Aflatoxin B1 in rice during cooking

Data adapted from studies on Aflatoxin degradation.[6]

Table 2: Efficacy of Irradiation on this compound Degradation

| Irradiation Dose (kGy) | Degradation (%) | Reference Compound | | :--- | :--- | :--- | :--- | | 4 - 8 | 15 - 56 | Aflatoxin in corn, wheat, and rice | | >10 | Effective reduction | Aflatoxin B1 in soybean | | 5 - 9 | 20 - 43 | Aflatoxin in peanuts |

Data adapted from studies on Aflatoxin degradation.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its degradation products and establish a stability-indicating analytical method.

1. Materials:

  • This compound reference standard
  • Hydrochloric acid (0.1 N)
  • Sodium hydroxide (0.1 N)
  • Hydrogen peroxide (3%)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • pH meter
  • HPLC system with a UV detector

2. Procedure:

  • Acid Degradation: Dissolve this compound in methanol and add an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Alkaline Degradation: Dissolve this compound in methanol and add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Dissolve this compound in methanol and add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Prepare a solution of this compound in methanol. Incubate at 80°C for 48 hours.
  • Photolytic Degradation: Expose a solution of this compound in methanol to direct sunlight for 48 hours.
  • Analysis: After the specified time, neutralize the acid and base-treated samples. Dilute all samples to an appropriate concentration and analyze using a validated HPLC method to observe the degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Testing

This protocol outlines a general HPLC method to assess the stability of this compound.

1. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detector: UV detector at an appropriate wavelength for this compound.
  • Column Temperature: 30°C

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared sample into the HPLC system.
  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.
  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis of Lactone Ring This compound->Hydrolysis Acid/Base/Enzymes Oxidation Oxidation of Furan Ring This compound->Oxidation Oxidizing Agents/Light Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction stress->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis and Degradation Pathway Identification hplc->data

References

Troubleshooting Afromosin solubility problems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Afromosin solubility and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound (also known as Afrormosin) is a naturally occurring isoflavone found in several plants.[1] It is classified as a 4'-methoxyisoflavone and is recognized for its potential anti-tumor activities.[1][2] Due to its chemical structure, this compound is a hydrophobic compound with low aqueous solubility.[3] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 550-79-8[1][4]
Molecular Formula C₁₇H₁₄O₅[1][2][4]
Molecular Weight 298.29 g/mol [1][2]
IUPAC Name 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one[1]
Predicted Water Solubility 0.032 g/L
Predicted logP 3.5[5]
Q2: My this compound powder is not dissolving in my aqueous buffer. What should I do?

Directly dissolving this compound in aqueous buffers is challenging due to its low water solubility.[3] The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. If you are still facing issues, follow the troubleshooting workflow below.

G start Start: this compound Precipitation/Insolubility stock Did you prepare a concentrated stock solution in an organic solvent (e.g., DMSO)? start->stock prepare_stock Action: Prepare a stock solution. See Protocol 1. stock->prepare_stock No check_conc Is the stock solution concentration too high? stock->check_conc Yes prepare_stock->stock dilute_stock Action: Lower the stock concentration and try again. check_conc->dilute_stock Yes dilution_method How are you diluting the stock into the aqueous buffer? check_conc->dilution_method No dilute_stock->stock vortex Action: Add stock solution dropwise to the buffer while vigorously vortexing or stirring to avoid localized high concentrations. dilution_method->vortex assist Have you tried using physical dissolution aids? vortex->assist sonicate Action: Briefly sonicate the solution or gently warm it (e.g., to 37°C). Caution: Verify temperature stability. assist->sonicate No final_check Is the final concentration in the aqueous buffer too high? assist->final_check Yes sonicate->final_check solubility_limit Result: The desired concentration exceeds this compound's solubility limit in your specific medium. final_check->solubility_limit Yes success Success: this compound is dissolved. final_check->success No determine_sol Action: Determine the empirical solubility in your buffer. See Protocol 2. solubility_limit->determine_sol

This compound Solubility Troubleshooting Workflow
Q3: What are the recommended solvents for preparing this compound stock solutions?

For preparing high-concentration stock solutions, polar aprotic or polar protic organic solvents are recommended.

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for creating stock solutions of poorly soluble compounds like this compound for in vitro cell-based assays.

  • Ethanol or Methanol: These solvents can also be effective.[6][7] Isoflavones generally show good solubility in ethanol and methanol.[6]

Important Consideration: When preparing solutions for cell culture, ensure the final concentration of the organic solvent in the medium is low (typically <0.5% for DMSO) to avoid cytotoxicity.[8][9] Always run a vehicle control (medium with the same final concentration of solvent) in your experiments.

Q4: How do I prepare a standard stock solution of this compound?

Following a standard protocol is crucial for reproducibility. See Protocol 1 for a detailed methodology for preparing a 10 mM this compound stock solution in DMSO.

Q5: What factors can affect the solubility and stability of this compound in my experiments?

Several factors can influence the solubility and stability of this compound:

  • pH: The pH of the aqueous medium can affect the ionization state of the hydroxyl group on the this compound molecule, potentially influencing its solubility.[10]

  • Temperature: Solubility can be temperature-dependent. For many compounds, solubility increases with temperature.[11] However, elevated temperatures can also accelerate degradation. Stability at various temperatures should be empirically determined if required.

  • Particle Size: The particle size of the solid this compound can influence the dissolution rate.[11]

  • Solvent Polarity: this compound will be most soluble in solvents with a polarity similar to its own structure ("like dissolves like").[4]

  • Light Exposure: Some complex organic molecules can be sensitive to light and may undergo photolytic degradation.[12] It is good practice to store solutions in amber vials or protected from light.

Q6: How can I accurately determine the solubility of this compound in my specific buffer or medium?

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent or buffer.[1][4] This method involves creating a saturated solution and then measuring the concentration of the dissolved compound. See Protocol 2 for a detailed experimental guide.

Q7: What are the known biological signaling pathways affected by this compound?

Research has shown that this compound exerts anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[2] Specifically, in B16F10 melanoma cells, this compound was found to:

  • Inhibit the PI3K/AKT and ERK pathways: These pathways are critical for promoting cell survival and proliferation. Their inhibition is a common mechanism for anti-cancer agents.[2][13]

  • Activate the p38/JNK pathway: The p38 and JNK MAP kinase pathways are often activated by cellular stress and can lead to apoptosis (programmed cell death).[2][14]

This dual action of inhibiting pro-survival signals and activating pro-apoptotic signals contributes to its anti-cancer properties.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS This compound This compound AKT AKT This compound->AKT Inhibition ERK ERK This compound->ERK Inhibition JNK JNK This compound->JNK Activation p38 p38 This compound->p38 Activation PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation MKK47 MKK4/7 MKK47->JNK Apoptosis Apoptosis JNK->Apoptosis MKK36 MKK3/6 MKK36->p38 p38->Apoptosis

This compound's Mechanism of Action in Cancer Cells[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound (MW: 298.29 g/mol ) in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed.

    • Formula: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL (0.001 L) of 10 mM solution: 10 mmol/L × 0.001 L × 298.29 g/mol = 0.29829 g = 2.98 mg

  • Weigh this compound: Carefully weigh out 2.98 mg of this compound powder using an analytical balance and place it into a sterile vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.[10]

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved.[10] Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[8]

Protocol 2: Determining this compound Solubility via the Shake-Flask Method

This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound in a specific aqueous buffer or cell culture medium.[4]

Workflow Diagram:

G start Start step1 1. Add excess this compound powder to a known volume of buffer in a sealed glass vial. start->step1 step2 2. Incubate vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium. step1->step2 step3 3. Allow undissolved solid to settle. Alternatively, centrifuge at low speed. step2->step3 step4 4. Carefully collect the supernatant. Filter using a 0.22 µm PTFE syringe filter to remove all remaining solids. step3->step4 step5 5. Quantify this compound concentration in the clear filtrate using a validated analytical method (e.g., HPLC, LC-MS). step4->step5 step6 6. Prepare a standard curve with known This compound concentrations to ensure accurate quantification. step5->step6 end Result: Solubility reported as mg/mL or µM step6->end

Shake-Flask Method Experimental Workflow[1][4][5]

Procedure:

  • Preparation: Add an excess amount of this compound powder to a glass vial (e.g., add 1-2 mg of this compound to 1 mL of your chosen buffer). The key is to have undissolved solid remaining at the end of the experiment.[4]

  • Equilibration: Seal the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24 to 72 hours to ensure equilibrium is reached.[1][4]

  • Phase Separation: After incubation, let the vial stand to allow undissolved material to settle. For a cleaner separation, centrifuge the vial at a low speed.[4]

  • Filtration: Carefully withdraw the supernatant using a pipette. Filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any remaining micro-particulates.[5]

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS.[4]

  • Calculation: Compare the measured concentration against a standard curve prepared with known concentrations of this compound to determine the final solubility, typically reported in mg/mL or µM.[1]

References

Technical Support Center: Optimizing HPLC Separation of Afromosin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of afromosin isomers. Given that this compound is an isoflavone with a chiral center, this guide addresses the separation of both structural isomers and enantiomers.

Getting Started: Baseline HPLC Method for this compound Isomer Separation

This compound is structurally similar to other isoflavones, such as formononetin. Therefore, a reversed-phase HPLC method is a suitable starting point for method development. The following hypothetical protocol is designed to provide a robust initial separation, which can then be optimized.

Experimental Protocol: Baseline Reversed-Phase HPLC Method

This protocol outlines a starting point for the separation of this compound isomers.

  • Sample Preparation:

    • Accurately weigh 1 mg of the this compound isomer mixture.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30-60% B

      • 20-25 min: 60% B

      • 25-26 min: 60-30% B

      • 26-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Hypothetical Performance Data

The following table summarizes the expected performance of the baseline method for separating this compound from a potential impurity or a closely related isomer.

CompoundRetention Time (min)Tailing FactorResolution (Rs)
Isomer 115.21.1-
Isomer 216.51.2> 2.0

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.

Q1: Why am I seeing poor resolution between the this compound isomer peaks?

A1: Poor resolution can be caused by several factors. Here are the most common causes and their solutions:

  • Inappropriate Mobile Phase Composition: The organic solvent percentage or the pH of the aqueous phase may not be optimal.

    • Solution: Modify the gradient slope to be shallower, which can increase the separation between closely eluting peaks. Adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve resolution.[1]

  • Incorrect Column Choice: The column chemistry may not be suitable for separating the isomers.

    • Solution: Switch to a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which can offer different selectivity for aromatic compounds like this compound.[2] For enantiomeric separation, a chiral stationary phase (CSP) is required.[3][4][5]

  • Column Temperature is Too High or Low: Temperature affects the viscosity of the mobile phase and the kinetics of separation.

    • Solution: Optimize the column temperature. Lower temperatures can sometimes improve the resolution of chiral compounds.[3]

Q2: What causes my this compound peaks to tail?

A2: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase.

  • Active Silanol Groups: Free silanol groups on the silica backbone of the column can interact with polar functional groups on this compound.

    • Solution: Add a competing base, like triethylamine, to the mobile phase in low concentrations (0.1%). Alternatively, use a column with end-capping or an ultra-high purity silica-based stationary phase.[1] Adjusting the mobile phase pH to a lower value can also suppress silanol ionization.[1]

  • Column Contamination or Overload: Buildup of sample matrix on the column or injecting too much sample can lead to peak tailing.

    • Solution: Flush the column with a strong solvent to remove contaminants.[6][7] Reduce the injection volume or the concentration of the sample.[6]

  • Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.[8]

Q3: My peaks are broad. How can I improve their sharpness?

A3: Broad peaks can be a sign of several issues, from the HPLC system to the column itself.

  • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can cause peak broadening.[6]

    • Solution: Use tubing with a smaller internal diameter and keep the length as short as possible.[6]

  • Column Degradation: The stationary phase may be degraded, or a void may have formed at the column inlet.

    • Solution: Replace the column. To extend column life, use a guard column and ensure the mobile phase pH is within the column's recommended range.[1]

  • Low Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.

    • Solution: Increase the flow rate, but be mindful of the resulting increase in backpressure.[6]

Frequently Asked Questions (FAQs)

Q: How do I select the best column for separating this compound isomers?

A: For separating structural isomers like this compound from other isoflavones, a standard C18 column is a good starting point due to its versatility. If resolution is challenging, consider columns with alternative selectivities, such as phenyl-hexyl or biphenyl phases, which provide different interactions.[2] For separating enantiomers of this compound, a chiral stationary phase (CSP) is necessary.[5][9] Polysaccharide-based CSPs are often a good first choice for screening.[5]

Q: What are some tips for optimizing the mobile phase?

A: Mobile phase optimization is critical for achieving good separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. They offer different selectivities, so trying both can be beneficial.

  • pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with a pH range where this compound is stable.

  • Additives: Small amounts of additives like formic acid or ammonium acetate can improve peak shape and influence selectivity.

Q: Why is sample preparation important?

A: Proper sample preparation is crucial for reliable and reproducible results. It ensures that the sample is free of particulates that could clog the column and that the sample solvent is compatible with the mobile phase.[8] Filtering the sample through a 0.45 µm or 0.22 µm filter is a critical step to protect the HPLC system.

Q: Should I use a guard column?

A: Yes, using a guard column is highly recommended. It is a small, disposable column installed before the analytical column to protect it from strongly retained or particulate matter in the sample, thereby extending the life of the more expensive analytical column.[7]

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mixing, Degassing) Separation Chromatographic Separation (Column) MobilePhasePrep->Separation Injection->Separation Detection Detection (UV Detector) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing (Integration, Quantification) DataAcquisition->DataProcessing Report Reporting DataProcessing->Report

Caption: A general workflow for HPLC analysis.

Troubleshooting_Peak_Shape cluster_tailing Peak Tailing cluster_broadening Peak Broadening Start Poor Peak Shape (Tailing or Broadening) TailingCause1 Secondary Interactions? (e.g., Silanols) Start->TailingCause1 TailingCause2 Column Overload? Start->TailingCause2 BroadCause1 Extra-Column Volume? Start->BroadCause1 BroadCause2 Column Degradation? Start->BroadCause2 TailingSolution1 Adjust Mobile Phase pH or Add Modifier TailingCause1->TailingSolution1 TailingSolution2 Reduce Sample Concentration/Volume TailingCause2->TailingSolution2 BroadSolution1 Optimize Tubing (Length and ID) BroadCause1->BroadSolution1 BroadSolution2 Replace Column BroadCause2->BroadSolution2

Caption: A troubleshooting decision tree for poor peak shape.

Method_Development_Strategy Start Define Separation Goal (e.g., Isomer Resolution) Step1 Select Column (C18 or Chiral) Start->Step1 Step2 Optimize Mobile Phase (Organic Solvent, pH) Step1->Step2 Step3 Optimize Physical Parameters (Flow Rate, Temperature) Step2->Step3 Decision Resolution Adequate? Step3->Decision Decision->Step1 No End Validate Method Decision->End Yes

Caption: A logical diagram for HPLC method development.

References

Technical Support Center: Afromosin Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to address challenges related to Afromosin precipitation in experimental media. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this compound in your research.

Troubleshooting Guide: this compound Precipitation

Encountering precipitation of this compound in your cell culture media can be a frustrating obstacle. This guide provides a systematic approach to diagnosing and resolving this common issue.

Problem Potential Cause Solution
Precipitate forms immediately upon dilution of this compound stock solution into aqueous media. Poor aqueous solubility: this compound, like many isoflavones, has low solubility in water-based solutions.[1][2]1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, to avoid solvent toxicity and precipitation upon dilution.[1] 2. Use a Solubilizing Agent: Employ cyclodextrins to enhance the aqueous solubility of this compound. A detailed protocol is provided below. 3. pH Adjustment: Prepare the media at a slightly alkaline pH (7.4-7.8) to potentially increase this compound's solubility.
Precipitate appears over time during incubation. Compound Instability: this compound may degrade or aggregate over time at 37°C in the complex environment of cell culture media. Interaction with Media Components: this compound may interact with proteins or salts in the media, leading to precipitation.1. Conduct a Stability Study: Determine the stability of this compound in your specific cell culture medium over your experimental timeframe. 2. Prepare Fresh Solutions: Prepare this compound-containing media fresh before each experiment. 3. Reduce Serum Concentration: If using serum, consider reducing its concentration or using a serum-free medium, as serum proteins can sometimes contribute to compound precipitation.
Inconsistent results or lower than expected biological activity. Inaccurate Concentration: Precipitation leads to a lower effective concentration of this compound in the media, resulting in variability and reduced activity.1. Visually Inspect Media: Before and during the experiment, carefully inspect the media for any signs of precipitation (cloudiness, crystals). 2. Filter Sterilize: After adding this compound to the media, filter sterilize the solution to remove any initial micro-precipitates. 3. Confirm Solubilization Method: Ensure your chosen solubilization method is effective for the desired final concentration by performing a solubility test.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for poorly water-soluble compounds.[1] Ethanol can also be used, but DMSO is generally more effective.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid cytotoxic effects.[1] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q3: How can I increase the aqueous solubility of this compound for my experiments?

A3: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method to increase the aqueous solubility of isoflavones like this compound.[2] Cyclodextrins form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability in aqueous solutions. A detailed protocol for this method is provided below.

Q4: Can I adjust the pH of my media to prevent this compound precipitation?

A4: Yes, slightly increasing the pH of your culture medium to a mildly alkaline range (e.g., pH 7.4-7.8) may improve the solubility of this compound. However, it is crucial to ensure that this pH range is compatible with the specific requirements of your cell line.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect the stock solution from light.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in the public domain, the following table provides a general overview of the solubility of isoflavones in common solvents. This data can be used as a starting point for optimizing your experimental conditions.

Compound Class Solvent Solubility
Isoflavones (general)WaterVery low
Isoflavones (general)EthanolLow to moderate
Isoflavones (general)DMSOHigh
Isoflavone-Cyclodextrin ComplexWaterSignificantly Increased

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To enhance the aqueous solubility of this compound in cell culture media by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound stock solution (in DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile

  • Sterile cell culture medium

  • Sterile conical tubes

  • Orbital shaker or magnetic stirrer

Procedure:

  • Determine the Optimal Molar Ratio: The optimal molar ratio of HP-β-CD to this compound needs to be determined empirically. A starting point is to test molar ratios from 1:1 to 1:10 (this compound:HP-β-CD).

  • Prepare the HP-β-CD Solution:

    • In a sterile conical tube, dissolve the required amount of HP-β-CD in your cell culture medium to achieve the desired concentration for the chosen molar ratio.

    • For example, to prepare a 1:5 molar ratio for a final this compound concentration of 10 µM, you would need 50 µM HP-β-CD.

  • Complexation:

    • Slowly add the this compound stock solution to the HP-β-CD containing medium while gently vortexing or stirring.

    • Incubate the mixture at room temperature for 1-2 hours with continuous agitation (e.g., on an orbital shaker) to allow for the formation of the inclusion complex.

  • Sterilization and Use:

    • Filter sterilize the this compound-HP-β-CD complex solution through a 0.22 µm filter.

    • This solution is now ready to be used in your cell culture experiments.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_solubilization Solubilization in Media cluster_application Application stock Dissolve this compound in DMSO prepare_cd Prepare HP-β-CD in Media add_this compound Add this compound Stock to HP-β-CD Solution prepare_cd->add_this compound Slowly, with mixing incubate Incubate with Agitation add_this compound->incubate filter Filter Sterilize incubate->filter add_to_cells Add to Cell Culture filter->add_to_cells

Caption: Workflow for preparing soluble this compound for cell culture.

signaling_pathway This compound-Modulated Signaling Pathways cluster_akt AKT Pathway cluster_mapk MAPK Pathway This compound This compound AKT AKT This compound->AKT Inhibits MAPK MAPK This compound->MAPK Inhibits Cell_Survival Cell Survival AKT->Cell_Survival Promotes Proliferation Proliferation MAPK->Proliferation Promotes

Caption: this compound inhibits AKT and MAPK signaling pathways.

References

Technical Support Center: Afromosin Stability in Long-term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for Afromosin?

A1: While specific studies on this compound are limited, for general isoflavones, storage at low temperatures is recommended to minimize degradation. For long-term storage, maintaining this compound at -20°C or below in a tightly sealed container, protected from light and moisture, is advisable. For short-term storage, refrigeration at 2-8°C may be sufficient.

Q2: What are the typical degradation pathways for isoflavones like this compound?

A2: Isoflavones can degrade through hydrolysis, oxidation, and photolysis. Key degradation pathways observed for isoflavones in storage include the conversion of malonyl-glucoside derivatives to their corresponding glucoside and acetyl-glucoside forms.[1] Elevated temperatures can accelerate these degradation processes.[2][3]

Q3: How does temperature affect the stability of this compound?

A3: Temperature is a critical factor in the stability of isoflavones. Studies on soy isoflavones have shown that degradation follows first-order kinetics, with the rate of degradation increasing with temperature.[2][3] Storage at elevated temperatures leads to a more rapid loss of the parent isoflavone compounds.[1][2][3]

Q4: What analytical methods are suitable for assessing this compound stability?

A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are commonly used for the analysis of isoflavones and to monitor their stability.[4][5][6] These methods should be capable of separating the intact this compound from its potential degradation products. UV detection is typically employed for quantification.

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of my this compound standard over time, even when stored at -20°C.

  • Possible Cause 1: Improper Storage Vessel. The storage container may not be airtight, allowing for moisture ingress or sublimation.

    • Solution: Use high-quality, tightly sealed vials designed for low-temperature storage. Consider using vials with O-ring seals.

  • Possible Cause 2: Frequent Freeze-Thaw Cycles. Repeatedly taking the sample in and out of the freezer can accelerate degradation.

    • Solution: Aliquot the this compound solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

  • Possible Cause 3: Solvent Instability. The solvent used to dissolve this compound may not be stable at -20°C or may be contributing to degradation.

    • Solution: Ensure the solvent is of high purity and is suitable for low-temperature storage. If possible, store the compound as a dry powder.

Issue 2: I see new peaks appearing in the chromatogram of my stored this compound sample.

  • Possible Cause: Degradation. The new peaks are likely degradation products of this compound.

    • Solution: Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to intentionally generate degradation products.[7][8][9][10][11] This will help in identifying the peaks and understanding the degradation pathway. A stability-indicating HPLC method should be developed to resolve this compound from these new peaks.[4][6]

Issue 3: The physical appearance of my this compound powder has changed (e.g., color change).

  • Possible Cause 1: Oxidation or Photodegradation. Exposure to air (oxygen) or light can cause chemical changes leading to a change in appearance.

    • Solution: Store this compound powder under an inert atmosphere (e.g., argon or nitrogen) and in an amber-colored or opaque container to protect it from light.

  • Possible Cause 2: Contamination. The sample may have been contaminated during handling.

    • Solution: Review handling procedures to minimize the risk of contamination. Use clean spatulas and work in a clean environment.

Data Presentation

Table 1: General Stability of Isoflavones Under Different Storage Temperatures (Based on Soy Isoflavone Studies)

TemperatureTimeObservationReference
70-90°CDaysFirst-order degradation kinetics observed for genistin (an isoflavone glucoside).[2][3]
15-37°CUp to 129 daysSlower first-order degradation compared to elevated temperatures.[2][3]
40°C48 weeksRapid decline in malonyl glucosides with an increase in glucosides and acetyl glucosides in soybean flour.[1]
20°C48 weeksSlower degradation of malonyl glucosides compared to 40°C in soybean flour.[1]
4°C48 weeksThe slowest degradation of malonyl glucosides in soybean flour.[1]

Experimental Protocols

Protocol 1: General Approach for a Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][8][9][10][11]

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a known concentration of hydrochloric acid (e.g., 0.1 N HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add a known concentration of sodium hydroxide (e.g., 0.1 N NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Also, prepare a solution of this compound and expose it to the same temperature.

  • Photodegradation: Expose a solid sample and a solution of this compound to a light source with a specified output (e.g., ICH option 1 or 2). A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector to separate and identify any degradation products.

Mandatory Visualization

Troubleshooting_Afromosin_Degradation Troubleshooting this compound Degradation start Observation of this compound Degradation (e.g., reduced purity, new peaks) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container seal? start->check_storage check_handling Review Handling Procedures: - Freeze-thaw cycles? - Solvent purity? - Contamination risk? start->check_handling improper_storage Improper Storage Identified check_storage->improper_storage improper_handling Improper Handling Identified check_handling->improper_handling optimize_storage Optimize Storage: - Store at <= -20°C - Use amber, airtight vials - Protect from moisture improper_storage->optimize_storage Yes forced_degradation Conduct Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) improper_storage->forced_degradation No optimize_handling Optimize Handling: - Aliquot samples - Use high-purity solvents - Aseptic technique improper_handling->optimize_handling Yes improper_handling->forced_degradation No end_storage Implement Optimized Storage Protocol optimize_storage->end_storage end_handling Implement Optimized Handling Protocol optimize_handling->end_handling develop_method Develop/Validate Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->develop_method characterize_degradants Characterize Degradation Products (e.g., using LC-MS) develop_method->characterize_degradants end_analysis Routinely Monitor Stability characterize_degradants->end_analysis

Caption: Troubleshooting workflow for investigating this compound degradation.

References

Technical Support Center: Refining Afromosin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Afromosin in vivo research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively designing and executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound, also known as Afrormosin or 7-hydroxy-6,4'-dimethoxyisoflavone, is a naturally occurring isoflavone found in various plants. It is a type of phytoestrogen, a class of plant-derived compounds with a similar structure to estrogen.[1] Preclinical studies have shown that this compound possesses anti-inflammatory, antioxidant, and anti-tumor-promoting properties.[2][3]

Q2: What is a typical starting dosage range for this compound in in vivo studies?

A2: While specific in vivo dosage studies for this compound are limited, data from structurally similar methoxyisoflavones, such as formononetin and biochanin A, can provide a starting point. For rodent models (mice and rats), a dosage range of 10 mg/kg to 100 mg/kg body weight is commonly used, administered either orally (p.o.) or intraperitoneally (i.p.).[4][5][6][7][8]

Q3: How should I prepare this compound for oral or intraperitoneal administration?

A3: this compound, like many flavonoids, has poor water solubility.[9][10][11] Therefore, appropriate vehicle selection is critical for achieving a uniform and stable formulation. Common vehicles for isoflavones include a suspension in carboxymethylcellulose sodium (CMC-Na) for oral gavage or a solution in a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and corn oil for intraperitoneal injection.[3]

Q4: What are the known signaling pathways modulated by this compound and other isoflavones?

A4: Isoflavones are known to modulate a variety of signaling pathways. This compound has been shown to inhibit Protein Kinase C (PKC) activity and modulate the generation of reactive oxygen species (ROS).[3] In general, isoflavones can influence pathways such as Akt, NF-κB, MAPK, and PPAR signaling.[12][13]

Q5: What are common challenges when working with this compound in vivo?

A5: The primary challenges include its low aqueous solubility, which can lead to poor bioavailability.[1][9][14] This can result in high variability in experimental results. Extensive first-pass metabolism in the liver and intestines can also reduce the concentration of the active compound reaching systemic circulation.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent drug levels in plasma Poor bioavailability due to low solubility.- Optimize the formulation: Use solubilizing agents such as PEG300, Tween 80, or Cremophor EL. - Consider particle size reduction techniques like micronization to enhance dissolution.[10] - Prepare a solid dispersion of this compound with hydrophilic carriers.[15]
Extensive first-pass metabolism.- Consider alternative routes of administration that bypass the liver, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, though this will alter the pharmacokinetic profile. - Co-administer with an inhibitor of relevant metabolic enzymes (requires careful validation).
High variability in animal response Inconsistent dosing due to poor suspension.- Ensure the dosing formulation is a homogenous and stable suspension. Use a vortex mixer immediately before each administration. - For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs.
Physiological differences between animals.- Use animals of the same sex, age, and weight range. - Standardize the fasting period before dosing, as food can affect absorption.
Precipitation of this compound in the formulation Supersaturation of the vehicle.- Perform solubility tests of this compound in the chosen vehicle at the desired concentration before preparing the bulk formulation. - Gently warm the vehicle to aid dissolution, but ensure the compound remains in solution upon cooling to room temperature.
No observable effect at the tested dose Insufficient dose or low bioavailability.- Perform a dose-response study to determine the optimal effective dose. - Confirm drug exposure by measuring plasma concentrations of this compound and its potential metabolites. - Review the literature for effective doses of structurally related isoflavones in similar disease models.

Quantitative Data Summary

The following table summarizes typical dosage ranges for methoxyisoflavones in rodent models, which can be used as a reference for designing this compound studies.

Compound Animal Model Dosage Range Route of Administration Reference
FormononetinNude Mice10 - 60 mg/kgIntraperitoneal (i.p.)[4]
FormononetinNude Mice15 - 100 mg/kgIntragastric (i.g.)[4][8]
FormononetinBalb/c Mice10 mg/kgOral (p.o.)[5][16]
Biochanin ASprague-Dawley Rats5 - 50 mg/kgOral (p.o.) & Intraperitoneal (i.p.)[6][7]
GlyciteinB6D2F1 Mice3 mg/dayOral gavage[2][17]
QuercetinNude Mice20 - 100 mg/kgOral (p.o.)[18]
QuercetinNude Mice2 - 10 mg/kgIntraperitoneal (i.p.)[18]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Suspension)
  • Materials:

    • This compound powder

    • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound powder based on the desired dose and the number of animals.

    • Prepare the 0.5% CMC-Na solution by dissolving CMC-Na in sterile water.

    • Add a small volume of the CMC-Na solution to the this compound powder to create a paste.

    • Gradually add the remaining CMC-Na solution while continuously vortexing to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for a few minutes to break up any aggregates.

    • Store the suspension at 4°C and protect it from light. Vortex thoroughly before each administration.

Protocol 2: Preparation of this compound for Intraperitoneal Administration (Solution)
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Corn oil

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Dissolve the this compound powder in DMSO. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).

    • Add PEG300 to the DMSO solution and mix thoroughly.

    • Add corn oil to reach the final desired volume and vortex until a clear solution is obtained. A common vehicle ratio is 10% DMSO, 40% PEG300, and 50% corn oil.

    • Prepare the formulation fresh on the day of use.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis This compound This compound Powder Vehicle Vehicle Selection (e.g., CMC-Na, DMSO/PEG300) This compound->Vehicle Formulation Homogenous Formulation Vehicle->Formulation Dosing Dosing (Oral or IP) Formulation->Dosing Animal_Model Animal Model (e.g., Mice, Rats) Animal_Model->Dosing Sample_Collection Sample Collection (Blood, Tissues) Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Biomarkers) Sample_Collection->PD_Analysis

Caption: General workflow for in vivo studies with this compound.

Signaling_Pathways cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pkc PKC Pathway Akt Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition NFkB NF-κB Inflammation Inflammation NFkB->Inflammation MAPK MAPK Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation PKC Protein Kinase C Cellular_Responses Cellular Responses PKC->Cellular_Responses This compound This compound This compound->Akt Inhibits This compound->NFkB Inhibits This compound->MAPK Inhibits This compound->PKC Inhibits

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: A Guide to Minimizing Afrormosin Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Afrormosin in primary cell cultures. This guide is designed to provide troubleshooting assistance and frequently asked questions to help you mitigate cytotoxic effects and achieve reliable experimental outcomes. As an isoflavone with known bioactive properties, Afrormosin's effects can vary significantly depending on the cell type, concentration, and experimental conditions.

Troubleshooting Guide

This section addresses common issues encountered when working with Afrormosin in primary cells.

Problem Possible Cause Suggested Solution
High levels of cell death observed at desired therapeutic concentrations. 1. Concentration too high for the specific primary cell type: Primary cells are often more sensitive than immortalized cell lines. 2. Extended exposure time: Continuous exposure may lead to cumulative toxicity. 3. Solvent toxicity: The solvent used to dissolve Afrormosin (e.g., DMSO) may be contributing to cell death.1. Perform a dose-response curve: Test a wide range of Afrormosin concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration with maximal desired effect and minimal cytotoxicity for your specific primary cells. 2. Optimize exposure time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the shortest effective exposure duration. 3. Include a solvent control: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1% for DMSO).
Inconsistent results between experiments. 1. Variability in primary cell isolates: Primary cells from different donors or passages can have varied responses. 2. Inconsistent Afrormosin preparation: The age and storage of the Afrormosin stock solution can affect its potency. 3. Cell culture conditions: Fluctuations in incubator conditions (CO2, temperature, humidity) or media components can influence cell health and response.1. Standardize cell isolation and culture protocols: Use cells of a similar passage number and from a consistent source whenever possible. 2. Prepare fresh stock solutions: Prepare Afrormosin stock solutions fresh from powder for each set of experiments or store small aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Maintain consistent culture conditions: Regularly calibrate and monitor incubator settings. Use the same batch of media and supplements for the duration of an experiment.
Unexpected changes in cell morphology. 1. Induction of apoptosis or other cell death pathways: Afrormosin is known to induce apoptosis in some cell types.[1][2] 2. Cellular stress response: Cells may be responding to the compound by altering their shape and adherence.1. Assess markers of apoptosis: Use assays such as Annexin V/Propidium Iodide staining to determine if apoptosis is being induced. 2. Lower the Afrormosin concentration: A lower concentration may still provide the desired biological effect without causing significant morphological changes.
Desired biological effect is not observed. 1. Concentration is too low: The concentration of Afrormosin may be insufficient to elicit a response in your primary cell type. 2. Compound inactivity: The Afrormosin may have degraded. 3. Cell-specific signaling pathways: The targeted pathway may not be active or responsive in your specific primary cells.1. Increase the concentration: Based on your dose-response curve, try higher, non-toxic concentrations. 2. Verify compound activity: Test the compound on a positive control cell line known to respond to Afrormosin. 3. Investigate cellular pathways: Confirm that the signaling pathways you are studying are active in your primary cells.

Frequently Asked Questions (FAQs)

Q1: What is Afrormosin and what are its known effects?

Afrormosin (7-hydroxy-4',6-dimethoxyisoflavone) is a naturally occurring isoflavone.[1][2] It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] In cancer cell lines, it can induce apoptosis (programmed cell death) and cause cell cycle arrest in a time- and dose-dependent manner.[1][2][6] In primary human neutrophils, it has been shown to modulate the inflammatory response and reduce the generation of reactive oxygen species (ROS).[3][4][5]

Q2: What are the primary signaling pathways affected by Afrormosin?

In cancer cells, Afrormosin has been shown to inhibit the AKT and ERK signaling pathways, which are involved in cell survival and proliferation.[1][2] Concurrently, it can activate the p38 and JNK pathways, which are associated with stress responses and apoptosis.[1][2] The apoptotic effect is also mediated by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and the tumor suppressor p53.[1][6]

Afromosin_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AKT AKT Receptor->AKT ERK ERK Receptor->ERK Afromosin This compound This compound->AKT This compound->ERK p38 p38 This compound->p38 JNK JNK This compound->JNK Bcl2 Bcl-2 This compound->Bcl2 AKT->Bcl2 Bax Bax JNK->Bax p53 p53 JNK->p53 Apoptosis Apoptosis Bax->Apoptosis p53->Apoptosis

This compound's impact on key signaling pathways leading to apoptosis.

Q3: How can I reduce Afrormosin-induced cytotoxicity without compromising its desired effects?

  • Co-treatment with Antioxidants: Since some isoflavones can induce oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity. Antioxidants may help protect normal cells from damage while potentially enhancing the effects on target cells.[7]

  • Dose and Time Optimization: As detailed in the troubleshooting guide, carefully titrating the concentration and duration of exposure is the most critical step.

  • Consider the Role of Copper: Some studies suggest that the cytotoxicity of isoflavones can be mediated by their interaction with intracellular copper.[8] Ensuring your cell culture medium has appropriate and consistent levels of trace metals may be important for reproducibility.

Q4: Are primary cells more sensitive to Afrormosin than cancer cell lines?

Generally, primary cells are more sensitive to chemical treatments than immortalized cancer cell lines.[9] This is due to their non-transformed state and more stringent growth requirements. Therefore, it is crucial to perform thorough dose-response studies on your specific primary cell type rather than relying on concentrations reported for cancer cells.

Q5: What is a standard workflow for assessing Afrormosin cytotoxicity?

A typical workflow involves a series of assays to measure cell viability, cytotoxicity, and the mechanism of cell death.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Seed_Cells Seed Primary Cells Afromosin_Treatment Treat with this compound Dose-Response Seed_Cells->Afromosin_Treatment Incubate Incubate for a Defined Time Period Afromosin_Treatment->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubate->Apoptosis_Assay ROS_Assay ROS Measurement (e.g., DCFDA) Incubate->ROS_Assay Analyze_Data Analyze and Interpret Results Viability_Assay->Analyze_Data Apoptosis_Assay->Analyze_Data ROS_Assay->Analyze_Data Optimize Optimize Experimental Conditions Analyze_Data->Optimize

A standard workflow for assessing Afrormosin cytotoxicity.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for assessing the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Primary cells in a 96-well plate

    • Afrormosin stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Culture medium

  • Procedure:

    • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Afrormosin in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Afrormosin. Include wells with medium only (blank) and cells with medium containing the solvent at its highest concentration (vehicle control).

    • Incubate the plate for the desired time period (e.g., 24 or 48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Apoptosis Detection using Annexin V/PI Staining

This protocol distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • Treated primary cells

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with Afrormosin as described in your experimental setup.

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Centrifuge the cells and resuspend the pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses DCFDA to measure intracellular ROS levels.

  • Materials:

    • Treated primary cells

    • 2',7'-dichlorofluorescin diacetate (DCFDA)

    • Culture medium without phenol red

    • Fluorescence plate reader or flow cytometer

  • Procedure:

    • Seed and treat cells with Afrormosin for the desired time. Include a positive control (e.g., H₂O₂).

    • After treatment, wash the cells with warm PBS.

    • Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or analyze by flow cytometry.

    • Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative ROS levels.

References

Afromosin Purification: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of the afromosin purification process. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges encountered during the isolation and purification of this isoflavonoid.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for this compound isolation?

While this compound is present in Pericopsis elata, a significant source for its isolation is the bark of Amburana cearensis. Research has reported the successful isolation of this compound from Amburana cearensis with a purity of 78.5%.[1][2]

Q2: What are the major challenges in this compound purification?

Like many natural products, the purification of this compound faces challenges such as low concentrations in the source material, the presence of structurally similar flavonoids that can co-elute, and potential degradation during extraction and purification.

Q3: What are the key biological activities of this compound?

This compound exhibits significant anti-inflammatory and potential anticancer properties.[1][2][3] It has been shown to modulate the inflammatory response in human neutrophils and affect key signaling pathways involved in cell proliferation and apoptosis.[1][3]

Q4: Which signaling pathways does this compound interact with?

This compound has been demonstrated to exert its effects by modulating several critical signaling pathways. It inhibits the AKT/ERK pathways while activating the p38/JNK pathway, which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] Furthermore, its anti-inflammatory effects are linked to the inhibition of Protein Kinase C (PKC) activity, suggesting a potential role in regulating the NF-κB signaling pathway.[1][4][5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract Inefficient solvent extraction.- Ensure the plant material is finely powdered to maximize surface area.- Optimize the solvent system. A mixture of polar and non-polar solvents (e.g., methanol/dichloromethane) is often effective for isoflavonoids.- Increase the extraction time or perform multiple extraction cycles.
Co-elution of Impurities during Chromatography - Inappropriate stationary or mobile phase.- Overloading of the column.- For silica gel chromatography, use a gradient elution starting with a non-polar solvent and gradually increasing polarity.- For Reverse-Phase HPLC, optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient) and pH.- Reduce the sample load on the column.
Low Purity of Final Product Incomplete separation of closely related flavonoids.- Employ multi-step chromatographic purification (e.g., silica gel column followed by preparative HPLC).- Consider using different chromatographic techniques, such as Sephadex LH-20 for size exclusion chromatography.- Recrystallization of the purified fractions can significantly improve purity.
Degradation of this compound Exposure to harsh conditions (e.g., high temperature, strong acids/bases, light).- Perform extraction and purification at room temperature or below.- Avoid the use of strong acids or bases. Use mild conditions for any pH adjustments.- Protect samples from light, especially during long processing times.
Inconsistent Biological Activity Presence of interfering compounds or batch-to-batch variability in purity.- Ensure high purity of the final this compound sample using analytical HPLC and spectroscopic methods (NMR, MS).- Standardize the purification protocol to ensure consistency between batches.

Quantitative Data Summary

The following table presents a hypothetical, yet representative, summary of the quantitative data that could be expected during a typical this compound purification process from Amburana cearensis.

Purification StageStarting Material (g)Product Weight (g)Yield (%)Purity (%)
Crude Methanolic Extract 1000 (Dried Bark)10010.0~5
Liquid-Liquid Partitioning (EtOAc) 1002020.0~25
Silica Gel Column Chromatography 202.512.5~70
Preparative HPLC 2.50.832.0>95
Crystallization 0.80.675.0>99

Experimental Protocols

Extraction and Initial Purification
  • Milling and Extraction: Air-dried and powdered bark of Amburana cearensis (1 kg) is macerated with methanol (3 x 5 L) at room temperature for 48 hours for each extraction. The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The ethyl acetate fraction, which is typically rich in flavonoids, is collected and dried.

Chromatographic Purification
  • Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the major compound with an Rf value corresponding to this compound are pooled and concentrated.

  • Preparative High-Performance Liquid Chromatography (HPLC): The enriched this compound fraction is further purified by preparative reverse-phase HPLC.

    • Column: C18, 10 µm, 250 x 20 mm

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). Start with 30% B, increasing to 70% B over 40 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 254 nm

    • Fractions corresponding to the this compound peak are collected, and the solvent is evaporated.

Crystallization

The highly purified this compound fraction is dissolved in a minimal amount of a suitable solvent (e.g., hot methanol) and allowed to cool slowly at room temperature, followed by refrigeration. The resulting crystals are collected by filtration and dried under vacuum to yield pure this compound.

Signaling Pathway Diagrams

The following diagrams illustrate the known and putative interactions of this compound with key cellular signaling pathways.

Afromosin_MAPK_Pathway This compound This compound AKT AKT This compound->AKT inhibits ERK ERK This compound->ERK inhibits p38 p38 This compound->p38 activates JNK JNK This compound->JNK activates Proliferation Cell Proliferation Metastasis AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Afromosin_PKC_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., PMA) PKC Protein Kinase C (PKC) Inflammatory_Stimuli->PKC activates This compound This compound This compound->PKC inhibits IκBα IκBα PKC->IκBα phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB sequesters in cytoplasm Nucleus Nucleus NFκB->Nucleus translocates Inflammatory_Response Pro-inflammatory Gene Expression Nucleus->Inflammatory_Response induces

References

Troubleshooting inconsistent Afromosin bioactivity results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Afromosin bioactivity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in experimental results and provide standardized protocols for assessing the bioactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the anti-inflammatory activity of our this compound samples. What could be the cause?

A1: Inconsistent bioactivity of this compound can stem from several factors:

  • Purity of the Compound: this compound is an isoflavone, and natural product extractions can result in varying purity levels. Contamination with other structurally related isoflavones can lead to off-target effects or altered potency. It is crucial to verify the purity of each batch using methods like High-Performance Liquid Chromatography (HPLC).

  • Source and Extraction Method: The plant source, geographical location, and extraction protocol can significantly impact the composition and purity of the this compound extract.

  • Solubility Issues: this compound has poor solubility in aqueous solutions. Inconsistent stock solution preparation and precipitation during experiments can lead to variable effective concentrations. Ensure complete solubilization in a suitable solvent like DMSO before preparing final dilutions in aqueous media.

  • Stability of the Compound: Like many natural products, this compound may be sensitive to light, temperature, and pH. Degradation of the compound can lead to a loss of bioactivity. It is advisable to prepare fresh solutions for each experiment and store stock solutions under appropriate conditions (e..g, at -20°C, protected from light).

Q2: Our IC50 values for this compound's anticancer activity are not consistent across different cancer cell lines. Why might this be the case?

A2: Cell line-specific differences are a common cause of variable bioactivity results. This can be attributed to:

  • Differential Expression of Molecular Targets: this compound has been shown to exert its anticancer effects through modulation of the MAPK and AKT signaling pathways.[1] Different cancer cell lines may have varying baseline levels of activation or expression of key proteins within these pathways, leading to differences in sensitivity to this compound.

  • Metabolic Differences: Cell lines can metabolize compounds at different rates. If a cell line rapidly metabolizes this compound into less active or inactive forms, it will appear less sensitive.

  • Variations in Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular responses to treatment. It is important to maintain consistent cell culture practices.

Q3: We are struggling to reproduce the reported anti-inflammatory effects of this compound in our neutrophil-based assays. What are some key experimental parameters to consider?

A3: Working with primary cells like neutrophils requires careful attention to experimental detail. Here are some critical points:

  • Neutrophil Viability and Activation State: Neutrophils are short-lived and easily activated. Ensure that the isolation procedure yields a highly pure and viable population of resting neutrophils. Pre-stimulation or excessive handling can alter their response to this compound.

  • Timing of Treatment: The timing of this compound treatment relative to the stimulus (e.g., fMLP or PMA) is crucial. Pre-incubation with this compound before stimulation is often necessary to observe an inhibitory effect.

  • Concentration of Stimulus: The concentration of the stimulus used to activate the neutrophils can impact the apparent efficacy of this compound. It is advisable to perform a dose-response curve for the stimulus to determine an optimal concentration for your assays.

Troubleshooting Guides

Issue 1: Inconsistent Anti-Inflammatory Activity
Symptom Potential Cause Troubleshooting Step
High variability in inhibition of neutrophil degranulation1. Inconsistent this compound concentration due to poor solubility. 2. Variable neutrophil activation state.1. Prepare this compound stock in 100% DMSO and ensure complete dissolution. Use a consistent final DMSO concentration across all treatments. 2. Standardize neutrophil isolation protocol and minimize handling time. Assess viability and purity before each experiment.
Weak or no inhibition of myeloperoxidase (MPO) activity1. This compound degradation. 2. Suboptimal assay conditions.1. Prepare fresh this compound solutions for each experiment. Protect from light. 2. Optimize incubation time and substrate concentration for the MPO assay.
Inconsistent inhibition of TNF-α secretion1. Cell density variation. 2. Inconsistent stimulation.1. Ensure consistent cell seeding density. 2. Use a consistent concentration and incubation time for the inflammatory stimulus (e.g., LPS).
Issue 2: Variable Anticancer Activity
Symptom Potential Cause Troubleshooting Step
IC50 values differ significantly from published data1. Different cell line passage number or source. 2. Variation in cell viability assay protocol.1. Use cell lines from a reputable cell bank and maintain a consistent passage number range. 2. Standardize the seeding density, treatment duration, and MTT/MTS incubation time.
High standard deviations in cell viability assays1. Uneven cell plating. 2. This compound precipitation in culture media.1. Ensure a single-cell suspension before plating and use appropriate mixing techniques. 2. Visually inspect wells for precipitation after adding this compound. Consider using a lower final DMSO concentration or including a non-toxic surfactant.

Quantitative Data Summary

BioactivityCell Type/AssayThis compound Concentration/IC50Reference
Anti-inflammatory
Neutrophil Degranulation (fMLP-induced)Human Neutrophils10.47-335.2 μM (inhibition range)de Araújo Lopes et al., 2013
Neutrophil Degranulation (PMA-induced)Human Neutrophils0.33-167.6 μM (inhibition range)de Araújo Lopes et al., 2013
Myeloperoxidase (MPO) ActivityHuman Neutrophils3.3-335.2 μM (inhibition range)de Araújo Lopes et al., 2013
TNF-α SecretionHuman Neutrophils16.7-335.2 μM (inhibition range)de Araújo Lopes et al., 2013
Reactive Oxygen Species (ROS) GenerationHuman Neutrophils16.7-335.2 μM (inhibition range)de Araújo Lopes et al., 2013
Anticancer
Cell ViabilityB16F10 melanoma cellsDose-dependent decrease (IC50 not specified)Kim et al., 2022[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (prepared by serial dilution from a DMSO stock) and a vehicle control (DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neutrophil Degranulation Assay
  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.

  • Pre-incubation: Pre-incubate the isolated neutrophils with different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Stimulation: Stimulate the neutrophils with a suitable agonist such as fMLP (e.g., 1 µM) or PMA (e.g., 100 nM) for 15-30 minutes at 37°C.

  • Enzyme Activity Measurement: Pellet the cells by centrifugation and measure the activity of a granule-released enzyme (e.g., myeloperoxidase or elastase) in the supernatant using a specific substrate.

  • Data Analysis: Express the enzyme activity as a percentage of the stimulated control and determine the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

afromosin_signaling This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibits AKT AKT This compound->AKT Inhibits ERK ERK This compound->ERK Inhibits p38 p38 This compound->p38 Activates JNK JNK This compound->JNK Activates Inflammation Inflammatory Response (Neutrophil Degranulation, TNF-α, ROS) PKC->Inflammation Promotes Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Promotes ERK->Cell_Proliferation Promotes Apoptosis Apoptosis p38->Apoptosis Promotes JNK->Apoptosis Promotes

Caption: this compound's modulation of key signaling pathways.

troubleshooting_workflow Start Inconsistent This compound Bioactivity Check_Purity Check this compound Purity (HPLC) Start->Check_Purity Check_Solubility Verify Stock Solution Solubility Check_Purity->Check_Solubility Pure Impure Source New Batch or Re-purify Check_Purity->Impure Impure Check_Stability Assess Compound Stability (Fresh vs. Old Stock) Check_Solubility->Check_Stability Soluble Precipitation Optimize Solubilization (e.g., sonication, vortexing) Check_Solubility->Precipitation Precipitation Standardize_Protocols Standardize Experimental Protocols Check_Stability->Standardize_Protocols Stable Degradation Prepare Fresh Stock Solutions Check_Stability->Degradation Degraded Protocol_Variability Review and Align Protocols with Literature Standardize_Protocols->Protocol_Variability Variable Consistent_Results Consistent Bioactivity Standardize_Protocols->Consistent_Results Standardized

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the isoflavones afromosin and formononetin reveals distinct and comparable biological activities, particularly in the realms of cancer and inflammation. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these two related compounds.

Comparative Biological Activity

This compound and formononetin, both isoflavones, exhibit significant potential in preclinical studies. While both compounds demonstrate anticancer and anti-inflammatory properties, their potency varies across different experimental models.

Anticancer Activity

Quantitative analysis of the half-maximal inhibitory concentration (IC50) reveals the cytotoxic potential of these compounds against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound MCF-7 (Breast)Not explicitly found
HepG2 (Liver)Not explicitly found
Formononetin A549 (Lung)83.02
HGC-27 (Gastric)18.62
MCF-7 (Breast)>100
PC-3M (Prostate)76.39
Anti-inflammatory Activity

Both this compound and formononetin have been shown to modulate inflammatory pathways. This compound has been observed to inhibit key inflammatory mediators in human neutrophils.[1] Formononetin has also demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

CompoundAssayEffectConcentrationReference
This compound Neutrophil DegranulationInhibition10.47 - 335.2 µM[1]
Myeloperoxidase ActivityInhibition3.3 - 335.2 µM[1]
TNF-α SecretionInhibition16.7 - 335.2 µM[1]
ROS GenerationInhibition16.7 - 335.2 µM[1]
Formononetin Nitric Oxide Production (RAW 264.7 cells)IC50 values reported for various flavonoids, but not specifically for formononetin in the provided results.

Note: Direct comparative IC50 values for the anti-inflammatory activity of both compounds under the same experimental conditions were not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and formononetin.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or formononetin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide Inhibition Assay (Griess Assay) for Anti-inflammatory Activity

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Principle: The Griess reagent detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours to allow for NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway involved in inflammation and a typical experimental workflow for assessing anticancer activity.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->NFkB Inhibition Formononetin Formononetin Formononetin->NFkB Inhibition

Caption: A simplified diagram of the LPS-induced inflammatory pathway and the inhibitory action of isoflavones.

anticancer_workflow cluster_invitro In Vitro Analysis A Cancer Cell Culture B Treatment with this compound/Formononetin A->B C MTT Assay B->C D Data Analysis (IC50) C->D

Caption: Experimental workflow for determining the in vitro anticancer activity of test compounds.

References

A Comparative Analysis of Afromosin and Its Congeners: Unveiling Bioactive Potential

Author: BenchChem Technical Support Team. Date: November 2025

Afromosin, an O-methylated isoflavone, has garnered significant attention within the scientific community for its promising pharmacological activities. This guide provides a comparative analysis of this compound's bioactivity, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties. Due to a notable scarcity of research on synthetic this compound derivatives, this analysis will draw comparisons with structurally related and well-characterized isoflavones, namely genistein and daidzein, to provide a broader context for its performance. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key assays are provided.

Data Presentation: A Comparative Overview of Bioactivity

The following table summarizes the available quantitative data on the bioactivity of this compound in comparison to other relevant isoflavones. This data highlights the relative potency of these compounds in various experimental models.

CompoundBiological ActivityAssayTarget/Cell LineIC50 / Effective ConcentrationReference
This compound Anti-inflammatoryNeutrophil Degranulation (PMA-induced)Human NeutrophilsIC50: 0.37 µM[1]
Myeloperoxidase (MPO) ActivityHuman NeutrophilsInhibition at 3.3 - 335.2 µM[2]
TNF-α SecretionHuman NeutrophilsInhibition at 16.7 - 335.2 µM[2]
AntioxidantReactive Oxygen Species (ROS) GenerationHuman NeutrophilsInhibition at 16.7 - 335.2 µM[2]
Lipid Peroxidation (LPO)Not Specified~50% inhibition at 250 µM[3]
Genistein AnticancerCell ProliferationVarious Cancer Cell LinesVaries (typically µM range)
Anti-inflammatoryCOX-2, iNOS expressionMacrophagesVaries
Daidzein AntioxidantDPPH Radical ScavengingChemical AssayVaries
AnticancerCell ProliferationBreast Cancer CellsVaries

Note: Direct comparative studies of this compound derivatives are limited. The data for genistein and daidzein are provided as a reference for typical isoflavone activity and may not be directly comparable under the same experimental conditions as this compound.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are outlined below.

Human Neutrophil Degranulation Assay
  • Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Cell Culture and Treatment: Isolated neutrophils are resuspended in Hank's Balanced Salt Solution (HBSS) and incubated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 15 minutes) at 37°C.

  • Stimulation: Neutrophil degranulation is induced by adding a stimulating agent, such as phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP), and incubating for a further period (e.g., 30 minutes).

  • Quantification of Degranulation: The extent of degranulation is quantified by measuring the activity of released myeloperoxidase (MPO) in the cell supernatant. This is typically done by adding a substrate for MPO (e.g., o-dianisidine dihydrochloride and hydrogen peroxide) and measuring the change in absorbance at a specific wavelength (e.g., 460 nm).

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in MPO activity compared to the stimulated control. The IC50 value, the concentration of this compound that causes 50% inhibition, is determined from the dose-response curve.[1][2]

Reactive Oxygen Species (ROS) Generation Assay
  • Cell Preparation: Human neutrophils are isolated and prepared as described in the degranulation assay.

  • Fluorescent Probe Loading: The cells are loaded with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Treatment and Stimulation: The loaded cells are treated with different concentrations of this compound or a vehicle control, followed by stimulation with an agent like PMA to induce ROS production.

  • Fluorescence Measurement: The increase in fluorescence intensity, corresponding to the amount of ROS generated, is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: The antioxidant activity of this compound is determined by its ability to reduce the fluorescence signal compared to the stimulated control.

Lipid Peroxidation (LPO) Assay
  • Model System: A model system susceptible to lipid peroxidation is used, such as isolated biological membranes (e.g., microsomes) or a linoleic acid emulsion.

  • Induction of Peroxidation: Lipid peroxidation is initiated by adding a pro-oxidant, such as ferrous ions (Fe2+) or a free radical generator.

  • Treatment: The model system is incubated with various concentrations of this compound or a reference antioxidant.

  • Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the resulting pink-colored complex is measured spectrophotometrically.

  • Data Analysis: The inhibitory effect of this compound on lipid peroxidation is calculated as the percentage reduction in MDA formation compared to the control.[3]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the bioactivity of this compound and related isoflavones.

afromosin_anti_inflammatory_pathway PMA PMA (Stimulus) PKC Protein Kinase C (PKC) PMA->PKC Activates NeutrophilActivation Neutrophil Activation PKC->NeutrophilActivation Phosphorylates Downstream Targets Degranulation Degranulation (MPO Release) NeutrophilActivation->Degranulation ROS_Production ROS Production NeutrophilActivation->ROS_Production This compound This compound This compound->PKC Inhibits

Caption: this compound's proposed anti-inflammatory mechanism via PKC inhibition.

experimental_workflow start Start: Isolate Human Neutrophils treatment Incubate with this compound (or other isoflavones) start->treatment stimulation Stimulate with PMA or fMLP treatment->stimulation assay Perform Bioassays stimulation->assay degranulation Degranulation Assay (MPO activity) assay->degranulation ros ROS Assay (DCFH-DA) assay->ros cytokine Cytokine Assay (ELISA for TNF-α) assay->cytokine analysis Data Analysis (IC50, % Inhibition) degranulation->analysis ros->analysis cytokine->analysis end End: Comparative Evaluation analysis->end

Caption: General experimental workflow for evaluating this compound's bioactivity.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellularDamage Causes NeutralizedROS Neutralized Species This compound This compound (Isoflavone) This compound->ROS Scavenges

Caption: Simplified overview of this compound's antioxidant action.

References

Validating Afromosin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Afromosin's performance against another Protein Kinase C (PKC) inhibitor, Gö 6983. The information presented is supported by experimental data to validate this compound's mechanism of action in modulating neutrophil activity.

This compound, an isoflavonoid, has demonstrated significant anti-inflammatory and antioxidant properties by targeting key signaling pathways in human neutrophils. This guide delves into the experimental validation of its mechanism of action, focusing on its potent inhibition of Protein Kinase C (PKC) and the subsequent downstream effects on neutrophil functions.

Comparative Analysis of Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound and the broad-spectrum PKC inhibitor, Gö 6983, on various neutrophil functions upon stimulation.

Inhibitor Neutrophil Function Stimulant IC50 / % Inhibition Reference
This compound Degranulation (Myeloperoxidase Release)PMA0.37 µM[1]
Gö 6983 Degranulation (Myeloperoxidase Release)-Data not available
This compound Myeloperoxidase (MPO) ActivityPMA3.35 µM (39% inhibition)[1]
Gö 6983 Myeloperoxidase (MPO) Activity-Data not available
This compound TNF-α SecretionPMA16.76–335.2 µM (average 44% inhibition)[1]
Gö 6983 TNF-α Secretion-Data not available
This compound Reactive Oxygen Species (ROS) GenerationPMA61.08 µM[1]
Gö 6983 Superoxide (ROS) Release-100 nM (90% inhibition)

Table 1: Comparison of the inhibitory effects of this compound and Gö 6983 on neutrophil functions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound's action and a general workflow for evaluating neutrophil functions.

Afromosin_Mechanism PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Activates Degranulation Degranulation (MPO Release) PKC->Degranulation Leads to MPO_Activity Myeloperoxidase (MPO) Activity PKC->MPO_Activity Leads to TNF_Secretion TNF-α Secretion PKC->TNF_Secretion Leads to ROS_Generation Reactive Oxygen Species (ROS) Generation PKC->ROS_Generation Leads to This compound This compound This compound->PKC Inhibits

This compound's Proposed Mechanism of Action

Experimental_Workflow cluster_neutrophil_prep Neutrophil Preparation cluster_treatment Treatment cluster_assays Functional Assays Blood_Sample Whole Blood Sample Neutrophil_Isolation Neutrophil Isolation Blood_Sample->Neutrophil_Isolation Incubation Incubation with This compound or Gö 6983 Neutrophil_Isolation->Incubation Stimulation Stimulation with PMA Incubation->Stimulation Degranulation_Assay Degranulation Assay (MPO Release) Stimulation->Degranulation_Assay MPO_Activity_Assay MPO Activity Assay Stimulation->MPO_Activity_Assay TNF_Assay TNF-α Secretion Assay Stimulation->TNF_Assay ROS_Assay ROS Generation Assay Stimulation->ROS_Assay

General Experimental Workflow

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Neutrophil Isolation

Human neutrophils are isolated from peripheral blood of healthy donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Erythrocytes are removed by hypotonic lysis. The resulting neutrophil population should be >95% pure as determined by microscopy.

Neutrophil Degranulation Assay (Myeloperoxidase Release)
  • Principle: Neutrophil degranulation is assessed by measuring the activity of released myeloperoxidase (MPO), a primary granule enzyme.

  • Protocol:

    • Isolated neutrophils (2.5 x 10^6 cells/mL) are pre-incubated with various concentrations of this compound or Gö 6983 for 15 minutes at 37°C.

    • Cells are then stimulated with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 25 nM for 30 minutes at 37°C.

    • The reaction is stopped by centrifugation at 400 x g for 10 minutes at 4°C.

    • The MPO activity in the supernatant is measured spectrophotometrically using o-dianisidine dihydrochloride as a substrate. The change in absorbance is monitored at 460 nm.

Myeloperoxidase (MPO) Activity Assay
  • Principle: This assay directly measures the enzymatic activity of MPO in cell lysates or supernatants.

  • Protocol:

    • Following treatment and stimulation as described above, the cell supernatant is collected.

    • The MPO activity is determined by adding the supernatant to a reaction mixture containing hydrogen peroxide and a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB).

    • The reaction is stopped with acid, and the absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB).

TNF-α Secretion Assay
  • Principle: The concentration of TNF-α released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Protocol:

    • Neutrophils are treated with inhibitors and stimulated with PMA as previously described.

    • After incubation, the cell suspension is centrifuged, and the supernatant is collected.

    • The concentration of TNF-α in the supernatant is determined using a commercially available human TNF-α ELISA kit according to the manufacturer's instructions.

Reactive Oxygen Species (ROS) Generation Assay
  • Principle: ROS production is measured using a chemiluminescence-based assay. Luminol is used to detect a broad range of ROS.

  • Protocol:

    • Isolated neutrophils are pre-incubated with the inhibitors.

    • Luminol is added to the cell suspension.

    • Neutrophils are stimulated with PMA.

    • Chemiluminescence is measured immediately and continuously for a set period using a luminometer. The integral of the chemiluminescence signal over time is used to quantify total ROS production.

Conclusion

The experimental data strongly suggest that this compound validates its mechanism of action as a potent inhibitor of PKC in human neutrophils. Its ability to suppress multiple downstream inflammatory pathways at micromolar and even sub-micromolar concentrations, as evidenced by the inhibition of degranulation, MPO activity, TNF-α secretion, and ROS generation, positions it as a promising candidate for further investigation in inflammatory and immune-related disorders. While a direct quantitative comparison with Gö 6983 across all parameters is limited by the available data, this compound's efficacy, particularly in inhibiting PMA-induced degranulation, is noteworthy. Further studies are warranted to fully elucidate its therapeutic potential.

References

Afromosin: A Comparative Analysis of its Anti-inflammatory and Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Afromosin, a naturally occurring isoflavone, has demonstrated notable potential in preclinical studies as both an anti-inflammatory and anticancer agent. This guide provides a comparative analysis of this compound's effects in various experimental models, presenting available data alongside other relevant isoflavones to offer a comprehensive overview for research and development purposes.

Anti-inflammatory Effects: Focus on Neutrophil Modulation

A key area of this compound's anti-inflammatory activity lies in its modulation of neutrophil function. Neutrophils are critical first responders in the innate immune system, and their dysregulation can contribute to chronic inflammatory conditions.

Experimental Data Summary

One of the pivotal studies on this compound investigated its effects on stimulated human neutrophils. The findings reveal a dose-dependent inhibitory effect on several key markers of neutrophil activation.

ParameterStimulantThis compound Concentration Range for InhibitionKey Findings
Neutrophil Degranulation fMLP10.47–335.2 μMThis compound significantly inhibited the release of granular contents.
PMA0.33–167.6 μMPotent inhibition of degranulation was observed.
Myeloperoxidase (MPO) Activity fMLP/PMA3.3–335.2 μMThis compound reduced the activity of this pro-inflammatory enzyme.
TNF-α Secretion fMLP/PMA16.7–335.2 μMThis compound decreased the release of this key inflammatory cytokine.
Reactive Oxygen Species (ROS) Generation fMLP/PMA16.7–335.2 μMThis compound modulated the production of ROS, indicating antioxidant activity.

Data sourced from a study on stimulated human neutrophils.[1]

Comparative Insights

While direct comparative studies of this compound against other isoflavones in neutrophil models are limited, the potent inhibition of PMA-induced degranulation suggests a mechanism involving the inhibition of Protein Kinase C (PKC) .[1] This provides a valuable direction for future comparative research against other PKC-inhibiting flavonoids.

Experimental Protocol: Neutrophil Degranulation Assay

The following is a generalized protocol for measuring neutrophil degranulation, a key assay in evaluating anti-inflammatory compounds like this compound.

  • Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation.

  • Cell Treatment: Isolated neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Stimulation: Neutrophils are then stimulated with an agonist such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate 13-acetate (PMA) to induce degranulation.

  • Measurement of Granule Release: The supernatant is collected, and the activity of released granular enzymes, such as myeloperoxidase (MPO) or elastase, is measured using specific substrates that produce a colorimetric or fluorometric signal.

  • Data Analysis: The percentage of inhibition of degranulation by this compound is calculated by comparing the enzyme activity in treated cells to that in stimulated, untreated cells.

Signaling Pathway: this compound's Proposed Anti-inflammatory Mechanism

The inhibition of PMA-induced neutrophil activation strongly points to the modulation of the Protein Kinase C (PKC) signaling pathway by this compound.

G PMA PMA (Stimulant) PKC Protein Kinase C (PKC) PMA->PKC Activates Downstream Downstream Signaling Events PKC->Downstream This compound This compound This compound->PKC Inhibits Degranulation Neutrophil Degranulation Downstream->Degranulation ROS ROS Production Downstream->ROS

Caption: Proposed mechanism of this compound's anti-inflammatory effect via PKC inhibition.

Anticancer Effects: A Comparative Look at Isoflavones

Isoflavones, as a class of compounds, have been extensively studied for their potential anticancer properties. While specific data on this compound's anticancer activity is still emerging, a comparison with other well-researched isoflavones in breast cancer cell lines can provide valuable context.

Experimental Data Summary: IC50 Values in Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several isoflavones against various breast cancer cell lines.

IsoflavoneCell LineIC50 (µM)Reference
Genistein MCF-76.5 - 12.0 µg/mL[1][2]
MDA-MB-23147.5[3]
Daidzein MCF-750[4]
BEL-740259.7[5]
Biochanin A MDA-MB-231244.39[6]
Formononetin MDA-MB-231>160 (no significant inhibition)[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity and cell proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, other isoflavones) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Isoflavone-Mediated Anticancer Effects

Isoflavones are known to exert their anticancer effects through the modulation of multiple signaling pathways, including the induction of apoptosis and the inhibition of pro-survival pathways like NF-κB.

1. Apoptosis Induction Pathway

G Isoflavones Isoflavones (e.g., this compound) Bax Bax (Pro-apoptotic) Isoflavones->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Isoflavones->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: General mechanism of isoflavone-induced apoptosis.

2. NF-κB Inhibition Pathway

G cluster_0 InflammatoryStimuli Inflammatory Stimuli IKK IKK Complex InflammatoryStimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus GeneTranscription Pro-inflammatory Gene Transcription NFkB->GeneTranscription Activates Isoflavones Isoflavones (e.g., this compound) Isoflavones->IKK Inhibits

Caption: General mechanism of isoflavone-mediated NF-κB inhibition.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising natural compound with potent anti-inflammatory effects, particularly through the modulation of neutrophil activity via PKC inhibition. While its anticancer potential is supported by the broader class of isoflavones, further research is needed to establish its specific efficacy and mechanisms of action in various cancer models.

Future studies should focus on:

  • Direct comparative analyses of this compound against other isoflavones in both inflammatory and cancer models.

  • Determination of this compound's IC50 values across a range of cancer cell lines.

  • Detailed elucidation of the specific molecular targets of this compound within the NF-κB and apoptotic signaling pathways.

Such research will be instrumental in validating the therapeutic potential of this compound and guiding its development as a novel anti-inflammatory or anticancer agent.

References

Afromosin: A Preclinical Overview of its Anti-Inflammatory and Anti-Tumor Potential Compared to Standard-of-Care

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Afromosin, a naturally occurring isoflavonoid, has demonstrated notable anti-inflammatory and anti-tumor-promoting properties in preclinical studies. This report provides a comparative analysis of this compound against current standard-of-care drugs and the established therapeutic agent Auranofin, offering insights for researchers, scientists, and drug development professionals. The data presented herein is based on available preclinical research and is intended for informational purposes within a research and development context.

Executive Summary

This compound has shown significant potential in two key therapeutic areas: inflammation and oncology. In vitro studies reveal its ability to modulate the inflammatory response in human neutrophils by inhibiting key processes such as degranulation, myeloperoxidase activity, and the production of pro-inflammatory signals like TNF-α and reactive oxygen species (ROS). These effects are believed to be mediated through the inhibition of Protein Kinase C (PKC).

In oncology, preliminary in vivo studies indicate that this compound can inhibit tumor promotion in mouse models of skin and lung cancer. While direct quantitative comparisons are limited by the early stage of this compound research, this guide provides a framework for understanding its potential by juxtaposing its activity with established drugs. Auranofin, a gold-containing compound with both anti-inflammatory and anticancer properties, is included as a key comparator due to its mechanistic overlap involving the modulation of cellular oxidative stress.

Anti-Inflammatory Activity: this compound vs. Standard-of-Care

This compound's anti-inflammatory effects have been characterized in studies using human neutrophils, which are key players in the inflammatory cascade. Its performance is compared here with standard-of-care agents known to modulate neutrophil function, such as Dapsone and Colchicine.

Mechanism of Action

This compound's primary anti-inflammatory mechanism appears to be the inhibition of Protein Kinase C (PKC), a critical enzyme in neutrophil activation pathways. This contrasts with the mechanisms of Dapsone, which is thought to interfere with the myeloperoxidase-halide system and suppress neutrophil chemotaxis, and Colchicine, which inhibits microtubule polymerization, thereby affecting cell migration and inflammatory signaling.

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cluster_this compound This compound cluster_Dapsone Dapsone cluster_Colchicine Colchicine This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibits Dapsone Dapsone MPO Myeloperoxidase Dapsone->MPO Interferes with Colchicine Colchicine Microtubules Microtubule Polymerization Colchicine->Microtubules Inhibits

Caption: Mechanisms of this compound and Standard Anti-inflammatory Drugs.

Quantitative Comparison of Anti-Neutrophil Activity

The following table summarizes the in vitro efficacy of this compound and comparable drugs on key neutrophil functions.

CompoundAssayModelEfficacy (IC50)Reference
This compound Neutrophil Degranulation (fMLP-induced)Human Neutrophils66.70 µM[1]
Neutrophil Degranulation (PMA-induced)Human Neutrophils0.37 µM[1]
Dapsone ROS Production (fMLP-stimulated)Human NeutrophilsDose-dependent inhibition (10-40 µg/mL)[2]
Colchicine Superoxide Production (MSU-induced)Murine NeutrophilsDose-dependent inhibition[3]
Experimental Protocol: this compound on Human Neutrophil Degranulation
  • Cell Isolation: Human neutrophils were isolated from the peripheral blood of healthy donors.

  • Incubation: Neutrophils (2.5 x 10^6 cells/mL) were incubated with varying concentrations of this compound (0.33–335.2 μM).

  • Stimulation: Degranulation was induced by adding either N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate-13-acetate (PMA).

  • Measurement: The release of myeloperoxidase, an indicator of degranulation, was measured to determine the inhibitory effect of this compound.[1]

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cluster_workflow Neutrophil Degranulation Assay Workflow start Isolate Human Neutrophils incubate Incubate with This compound start->incubate stimulate Stimulate with fMLP or PMA incubate->stimulate measure Measure Myeloperoxidase Release stimulate->measure end Determine IC50 measure->end

Caption: Workflow for Neutrophil Degranulation Assay.

Anti-Tumor Activity: this compound vs. Standard-of-Care and Auranofin

This compound has been shown to inhibit tumor promotion in preclinical models of skin and lung cancer.[4] This section compares its potential with standard chemotherapy agents used for these cancers and with Auranofin, which has demonstrated anticancer effects in similar models.

Mechanism of Action

While the precise anti-tumor mechanism of this compound is not fully elucidated, its ability to modulate PKC and ROS suggests a potential role in disrupting cancer cell signaling and survival pathways. Auranofin's anticancer effects are better characterized and are largely attributed to the inhibition of thioredoxin reductase (TrxR), leading to a buildup of ROS and subsequent apoptosis in cancer cells.[5][6][7] Standard chemotherapies like Cisplatin and Paclitaxel have distinct mechanisms, with Cisplatin causing DNA damage and Paclitaxel interfering with microtubule function.

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cluster_Afromosin_cancer This compound (Putative) cluster_Auranofin_cancer Auranofin cluster_Chemo Standard Chemotherapy Afromosin_c This compound PKC_c PKC Modulation Afromosin_c->PKC_c ROS_c ROS Modulation Afromosin_c->ROS_c Auranofin_c Auranofin TrxR Thioredoxin Reductase (TrxR) Auranofin_c->TrxR Inhibits ROS_increase Increased ROS TrxR->ROS_increase Leads to Apoptosis Apoptosis ROS_increase->Apoptosis Cisplatin Cisplatin DNA DNA Damage Cisplatin->DNA Paclitaxel Paclitaxel Microtubules_c Microtubule Disruption Paclitaxel->Microtubules_c

Caption: Anticancer Mechanisms of Action.

Quantitative Comparison of Anti-Tumor Activity

Direct comparison of this compound's in vivo anti-tumor efficacy is challenging due to the lack of publicly available quantitative data on tumor growth inhibition. The table below presents available data for Auranofin and standard chemotherapies in relevant cancer models.

CompoundAssayModelEfficacyReference
This compound Tumor PromotionMouse Skin & LungInhibitory Effect (quantitative data not available)[4]
Auranofin Cell ViabilityA549 Lung Cancer CellsIC50: 0.75 µM - 5 µM[5][8]
Tumor GrowthCalu3 Lung Cancer Xenograft67% inhibition of tumor growth[6]
Cisplatin Malignant ConversionMouse Skin PapillomaEnhanced conversion (2.3-fold)[9]
Paclitaxel Tumor GrowthA549 Lung Cancer XenograftSignificant tumor growth inhibition[10]
Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis

This model is used to evaluate the anti-tumor promoting effects of compounds.

  • Initiation: A single sub-carcinogenic dose of a carcinogen, such as 7,12-dimethylbenz[a]anthracene (DMBA), is applied to the skin of the mice.[11][12]

  • Promotion: Two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area for several weeks to induce the formation of papillomas.[11][12]

  • Treatment: The test compound (e.g., this compound) is administered during the promotion phase to assess its ability to inhibit tumor formation.

  • Evaluation: The number and size of tumors are monitored over time to determine the inhibitory effect of the treatment.[11][12]

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cluster_carcinogenesis_workflow Two-Stage Skin Carcinogenesis Workflow initiation Initiation (DMBA) promotion Promotion (TPA + this compound) initiation->promotion monitoring Tumor Monitoring promotion->monitoring evaluation Evaluation of Tumor Inhibition monitoring->evaluation

Caption: Workflow for Two-Stage Skin Carcinogenesis Assay.

Conclusion

This compound presents a promising profile as a potential therapeutic agent with dual anti-inflammatory and anti-tumor activities. Its distinct mechanism of action, likely centered on PKC inhibition, warrants further investigation. While the current data is preclinical, it provides a strong rationale for continued research to quantify its efficacy and further elucidate its molecular targets. Future studies should focus on obtaining detailed dose-response data in various cancer models and exploring its potential in chronic inflammatory diseases. The comparison with Auranofin highlights the potential for compounds that modulate cellular redox status to have broad therapeutic applications. Continued investigation into this compound could pave the way for novel treatments for a range of diseases.

References

Afromosin: Bridging the Gap Between In Vitro Promise and In Vivo Validation in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic compound from initial laboratory findings to clinical application is a rigorous one. Afromosin (also known as Afrormosin), an O-methylated isoflavone, has demonstrated promising anticancer properties in preliminary in vitro studies. This guide provides a comprehensive comparison of the current in vitro data for this compound against related isoflavones, Formononetin and Biochanin A, for which in vivo validation studies are available, offering a predictive lens into the potential translational efficacy of this compound.

This guide synthesizes available data to facilitate a deeper understanding of this compound's potential, detailing its observed effects on cancer cell lines, elucidating the implicated signaling pathways, and providing the experimental context necessary for future in vivo validation studies. By comparing its performance with structurally similar compounds that have undergone in vivo testing, we aim to provide a valuable resource for researchers navigating the preclinical development of novel anticancer agents.

Comparative Analysis of this compound and Alternative Isoflavones

The following tables summarize the quantitative data from in vitro studies on this compound and comparative in vitro and in vivo studies on Formononetin and Biochanin A, focusing on their anticancer effects.

Table 1: In Vitro Anticancer Activity
CompoundCell LineAssayConcentration/DosageKey FindingsReference
This compound B16F10 (Melanoma)MTT Assay25, 50, 100 µMDose- and time-dependent decrease in cell viability.[1]
B16F10 (Melanoma)Annexin V/PI Staining100 µMInduction of apoptosis.[1]
Formononetin HeLa (Cervical Cancer)MTT AssayDose-dependentSignificant decrease in cell viability.[2]
HeLa (Cervical Cancer)Annexin V-FITC/PI Staining50 µM42.11% of cells underwent apoptosis.[2]
Various Cancer CellsVaries1–200 µMIC50 values between 10–300 µM.[3]
Biochanin A SK-BR-3 (Breast Cancer)Cell Viability Assay2–100 µMInhibition of cell viability.[4]
Glioblastoma, Pancreatic, Oral Squamous Cancer CellsProliferation AssaysNot specifiedBlocked proliferation.[5]
Table 2: In Vivo Anticancer Activity
CompoundAnimal ModelCancer TypeDosageKey FindingsReference
This compound Not availableNot applicableNot applicableNo in vivo studies found.
Formononetin Nude Mice (Xenograft)Cervical Cancer (HeLa)Not specifiedSuppressed xenograft tumor growth.[2]
Nude Mice (Xenograft)Multiple MyelomaNot specifiedDecrease in Ki-67 expression in tumor tissues.
Mouse Metastasis ModelBreast Cancer (MDA-MB-231-luc and 4T1)Not specifiedInhibitory effects on lung metastasis.[6]
Biochanin A Ehrlich Solid-Phase Carcinoma ModelCarcinomaNot specifiedSynergizes with 5-fluorouracil to enhance anticancer activity.[7][8]
Xenograft ModelBreast Cancer (MCF-7)Not specifiedCan inhibit tumor growth at lower plasma concentrations compared to in vitro.[4]

Signaling Pathways

The anticancer effects of this compound and related isoflavones are mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

This compound Signaling Pathway in B16F10 Melanoma Cells

In vitro studies on this compound in B16F10 melanoma cells have indicated its inhibitory action on cancer cell proliferation and survival through the modulation of the MAPK and AKT signaling pathways.[1] Specifically, this compound has been shown to inhibit the AKT/ERK pathways while activating the p38/JNK pathway, leading to apoptosis.[1]

Afromosin_Signaling cluster_inhibition Inhibition cluster_activation Activation cluster_outcome Cellular Outcome This compound This compound AKT AKT This compound->AKT inhibits ERK ERK This compound->ERK inhibits p38 p38 This compound->p38 activates JNK JNK This compound->JNK activates Proliferation Cell Proliferation AKT->Proliferation promotes ERK->Proliferation promotes Apoptosis Apoptosis p38->Apoptosis induces JNK->Apoptosis induces InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Cell_Implantation Subcutaneous Injection of Cancer Cells (e.g., HeLa) Animal_Model->Cell_Implantation Tumor_Growth Allow Tumors to Reach a Palpable Size Cell_Implantation->Tumor_Growth Treatment_Admin Administer Treatment (e.g., Formononetin) and Control Tumor_Growth->Treatment_Admin Tumor_Measurement Measure Tumor Volume Regularly Treatment_Admin->Tumor_Measurement Endpoint Endpoint: Euthanize Animals and Excise Tumors Tumor_Measurement->Endpoint Analysis Analyze Tumors (Weight, Histology, Biomarkers) Endpoint->Analysis

References

A Comparative Analysis of Afromosin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for Afromosin (also known as Afrormosin), an isoflavone with significant therapeutic potential. This compound is primarily sourced from the heartwood of the African teak tree, Pericopsis elata. Due to the limited availability of direct comparative studies on this compound extraction from its native source, this guide presents analogous and well-established methods for isoflavone extraction from other botanical matrices, particularly soybeans, which can be adapted for Pericopsis elata.

Executive Summary

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound, while minimizing environmental impact and processing time. This guide evaluates four prominent extraction techniques: conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). Each method is assessed based on its operational parameters, efficiency, and suitability for isoflavone isolation.

Data Presentation: Comparative Extraction Parameters

The following table summarizes the key quantitative parameters for different isoflavone extraction methods. It is important to note that the yields and optimal conditions can vary based on the specific plant matrix, equipment, and scale of operation.

Extraction Method Plant Material Solvent Temperature (°C) Time Key Findings
Solvent Extraction Soybean65% aq. MethanolAmbient30 minYield of 345 mg total isoflavones/100 g soybean.
Ultrasound-Assisted Extraction (UAE) Soybean50% aq. Ethanol6020 minQuantitative extraction of four isoflavone derivatives.
Microwave-Assisted Extraction (MAE) Soybean Flour50% aq. Ethanol5020 minOptimized conditions for quantitative recovery with high reproducibility (>95%).
Supercritical Fluid Extraction (SFE) SoybeansCO₂ with 7.5% Ethanol55-High extraction recoveries of daidzein (97.3%) and genistein (98.0%).[1]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established procedures for isoflavone extraction and can be adapted for this compound isolation from Pericopsis elata.

Conventional Solvent Extraction

This method relies on the principle of solid-liquid extraction where the choice of solvent is crucial for efficient extraction.

Protocol:

  • Sample Preparation: The air-dried heartwood of Pericopsis elata is ground into a fine powder (e.g., 40-60 mesh).

  • Extraction: The powdered material is macerated with a suitable solvent (e.g., 65% aqueous methanol) in a solid-to-solvent ratio of 1:10 (w/v) at room temperature with constant agitation for a specified duration (e.g., 30 minutes).

  • Filtration and Concentration: The extract is filtered through a suitable filter paper (e.g., Whatman No. 1). The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography with silica gel or preparative HPLC to isolate this compound.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance mass transfer and accelerate the extraction process.

Protocol:

  • Sample Preparation: Prepare the plant material as described in the solvent extraction protocol.

  • Extraction: The powdered sample is suspended in the extraction solvent (e.g., 50% aqueous ethanol) in an extraction vessel. The vessel is then placed in an ultrasonic bath or subjected to sonication using an ultrasonic probe.

  • Sonication Parameters: The extraction is carried out at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes) with a set ultrasonic frequency (e.g., 20-40 kHz).

  • Post-Extraction Processing: Following sonication, the mixture is filtered, and the solvent is evaporated as described in the conventional method to yield the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant matrix, leading to rapid cell disruption and enhanced extraction efficiency.

Protocol:

  • Sample Preparation: Prepare the plant material as described previously.

  • Extraction: The powdered sample is mixed with the extraction solvent (e.g., 50% aqueous ethanol) in a microwave-transparent vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific microwave power (e.g., 100-500 W) at a controlled temperature (e.g., 50°C) for a short duration (e.g., 20 minutes).

  • Cooling and Filtration: After irradiation, the vessel is allowed to cool to room temperature. The extract is then filtered and concentrated to obtain the crude this compound extract.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature.

Protocol:

  • Sample Preparation: The plant material is ground and packed into an extraction vessel.

  • Extraction: Supercritical CO₂ is pumped through the extraction vessel at a specific pressure (e.g., 100 bar) and temperature (e.g., 55°C). A co-solvent or modifier (e.g., 7.5% ethanol) is often added to the CO₂ to enhance the extraction of more polar compounds like isoflavones.[1]

  • Separation: After passing through the extraction vessel, the pressure of the supercritical fluid is reduced in a separator, causing the extracted compounds to precipitate. The CO₂ can then be recycled.

  • Collection: The precipitated extract containing this compound is collected from the separator.

Mandatory Visualizations

This compound-Modulated Signaling Pathway

This compound has been shown to exert anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.[2][3][4] The following diagram illustrates the impact of this compound on the MAPK and AKT signaling pathways in cancer cells.

Afromosin_Signaling_Pathway This compound This compound AKT AKT This compound->AKT ERK ERK This compound->ERK p38 p38 This compound->p38 JNK JNK This compound->JNK Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax p53 p53 (Tumor Suppressor) This compound->p53 Procaspase3 Procaspase-3 This compound->Procaspase3 CellProliferation Cell Proliferation & Metastasis AKT->CellProliferation ERK->CellProliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Bcl2->Apoptosis Bax->Apoptosis p53->Apoptosis Procaspase3->Apoptosis activation

Caption: this compound's impact on MAPK and AKT signaling pathways.

General Experimental Workflow for this compound Extraction

The following diagram outlines a general workflow for the extraction and isolation of this compound from its plant source.

Afromosin_Extraction_Workflow PlantMaterial Plant Material (Pericopsis elata heartwood) Grinding Grinding & Sieving PlantMaterial->Grinding Extraction Extraction (Solvent, UAE, MAE, or SFE) Grinding->Extraction Filtration Filtration / Separation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Chromatographic Purification (e.g., Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Analysis (HPLC, LC-MS) Purethis compound->Analysis

References

A Head-to-Head Comparison of Afromosin and Genistein in Melanoma Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Oncology and Drug Development

In the landscape of oncological research, particularly in the pursuit of novel therapeutics for melanoma, natural compounds have emerged as a promising frontier. Among these, isoflavones have garnered significant attention for their potential anti-cancer properties. This guide provides a detailed head-to-head comparison of two such isoflavones: Afromosin (also known as Afrormosin) and its well-studied counterpart, Genistein. The focus of this comparison is on their efficacy against the B16F10 murine melanoma cell line, a widely used model in preclinical cancer research.

Executive Summary of Comparative Efficacy

Both this compound and Genistein demonstrate anti-cancer activity against B16F10 melanoma cells, albeit with differing potencies and kinetics. This compound exhibits a clear dose- and time-dependent inhibition of cell viability, with significant apoptosis induction at a concentration of 100 µM after 48 hours.[1] Genistein also shows a significant reduction in cell viability at 100 µM after 48 hours.[2][3] However, its inhibitory effects are more pronounced with longer exposure, as evidenced by a lower IC50 value after seven days of treatment.[4]

Data Presentation: In Vitro Performance Metrics

The following tables summarize the key quantitative data on the cytotoxic and apoptotic effects of this compound and Genistein on B16F10 melanoma cells.

Table 1: Comparative Cytotoxicity of this compound and Genistein on B16F10 Cells

CompoundConcentration (µM)Incubation TimeEffect on Cell Viability
This compound25, 50, 10024, 48, 72 hoursDose- and time-dependent decrease in viability.[1]
Genistein50, 10024, 48 hoursSignificant decrease in cell number at both concentrations.[2]
Genistein12.57 days50% growth inhibition (IC50).[4]

Table 2: Apoptotic Effects of this compound and Genistein on B16F10 Cells

CompoundConcentration (µM)Incubation TimeApoptotic Effect
This compound10048 hoursApoptotic rate two times higher than control.[1]
Genistein12.5, 25, 50, 10024, 48 hoursDose-dependent increase in the ratio of apoptotic cells.[2][5]

Mechanism of Action: A Focus on Key Signaling Pathways

Both this compound and Genistein exert their anti-cancer effects through the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis. This compound has been shown to inhibit the AKT/ERK pathways while activating the p38/JNK pathway in B16F10 cells.[6] This leads to a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and the tumor suppressor p53.[1]

Genistein's mechanism is more extensively characterized and is known to involve multiple pathways, including the PI3K/Akt and MAPK pathways.[3][7] In B16F10 cells, Genistein has been observed to downregulate the FAK/paxillin and MAPK signaling pathways, which are crucial for cell migration and invasion.[2][8][9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound This compound->Akt Genistein Genistein Genistein->Akt

Figure 1. Simplified PI3K/Akt signaling pathway and points of inhibition by this compound and Genistein.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assessment via MTT Assay

This protocol is designed to determine the dose-dependent cytotoxic effects of this compound and Genistein on B16F10 melanoma cells.

  • Cell Culture: B16F10 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Genistein (e.g., 0, 12.5, 25, 50, 100 µM).

  • Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

G Start Start Seed Seed B16F10 cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with this compound or Genistein Incubate1->Treat Incubate2 Incubate for 24/48/72 hours Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan Incubate3->AddDMSO Read Read absorbance at 570 nm AddDMSO->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Analysis by Annexin V/PI Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound or Genistein.

  • Cell Culture and Treatment: B16F10 cells are seeded in 6-well plates and treated with the desired concentrations of the compounds for the specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the effect of this compound and Genistein on the cell cycle distribution of B16F10 cells.

  • Cell Culture and Treatment: Cells are cultured and treated as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide and RNase A in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Conclusion

This comparative guide provides a foundational overview of the anti-melanoma properties of this compound and Genistein. The data presented herein suggests that both compounds warrant further investigation as potential therapeutic agents. While Genistein has a more extensive body of research, this compound shows promising activity that justifies more in-depth studies to elucidate its full therapeutic potential and mechanism of action. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into these and other novel anti-cancer compounds.

References

Afromosin: Uncharted Territory in Biomarker Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to validate afromosin as a clinical biomarker have been inconclusive, as current scientific literature lacks the necessary data to establish its role in diagnosing or monitoring any specific disease. Despite a thorough search for its application in oncology, inflammatory conditions, and metabolic disorders, no studies have emerged that investigate this compound as a potential biomarker. Therefore, a comparative analysis against established biomarkers is not feasible at this time.

This compound, a naturally occurring isoflavone found in various plants, has been the subject of some phytochemical and pharmacological research. However, its clinical utility as a biomarker remains unexplored. Biomarkers are crucial tools in modern medicine, enabling early disease detection, prediction of treatment response, and monitoring of disease progression. The validation of a biomarker is a rigorous process that requires extensive clinical studies to demonstrate its sensitivity, specificity, and reproducibility.

Currently, there is no published experimental data detailing the performance of this compound in these critical areas. Furthermore, information regarding specific signaling pathways that might be modulated by this compound in a disease context is not available. This absence of foundational research precludes the creation of a detailed comparison guide, including quantitative data tables and experimental protocols, as requested.

For researchers and drug development professionals, this signifies that this compound is a novel compound with a yet-to-be-determined clinical significance. Future research would first need to identify a potential disease link, followed by comprehensive studies to evaluate its biomarker potential. Until such data becomes available, the validation of this compound as a biomarker remains an open question.

A Comparative Guide to the Reproducibility of Afromosin's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental data supporting the anti-inflammatory properties of Afromosin, with a focus on the reproducibility of these findings. We compare this compound's performance with that of other well-studied isoflavones, Genistein and Daidzein, and provide detailed experimental methodologies for key assays. This objective comparison is intended to aid researchers in evaluating this compound's potential as a therapeutic agent.

Executive Summary

This compound, an isoflavone found in plants such as Amburana cearensis, has demonstrated significant anti-inflammatory and antioxidant activities in preclinical studies. The primary research supporting these claims indicates that this compound can modulate the inflammatory response of human neutrophils by inhibiting key processes such as degranulation, myeloperoxidase (MPO) activity, tumor necrosis factor-alpha (TNF-α) secretion, and the generation of reactive oxygen species (ROS).[1] While the direct replication of these specific experimental results by independent laboratories has not been published, the observed effects of this compound are consistent with the known anti-inflammatory properties of other isoflavones like Genistein and Daidzein. This consistency across the isoflavone class lends confidence to the initial findings. The primary mechanism of action for this compound's anti-inflammatory effects appears to be the inhibition of the Protein Kinase C (PKC) signaling pathway.[1]

Comparative Performance of this compound and Alternative Isoflavones

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound, Genistein, and Daidzein. It is important to note that the experimental conditions, such as cell types, stimuli, and compound concentrations, may vary between studies, making direct numerical comparisons challenging. However, this compilation provides a valuable overview of their relative potencies and activities.

Table 1: Anti-Inflammatory and Antioxidant Effects of this compound on Human Neutrophils [1]

ParameterStimulantThis compound Concentration (µM)Inhibition (%)
Neutrophil DegranulationfMLP10.47 - 335.2Concentration-dependent
PMA0.33 - 167.6Concentration-dependent (IC50 ≈ 0.37 µM)
Myeloperoxidase (MPO) ActivityNot specified3.3 - 335.2Concentration-dependent
TNF-α SecretionPMA16.7 - 335.2Concentration-dependent
Reactive Oxygen Species (ROS) GenerationNot specified16.7 - 335.2Concentration-dependent

Table 2: Anti-Inflammatory Effects of Genistein

ParameterCell Type/ModelStimulantGenistein ConcentrationEffectReference
Neutrophil Degranulation (primary granules)Human NeutrophilsfMLP100 µM67 ± 12% inhibition[2]
Neutrophil Degranulation (secondary granules)Human NeutrophilsfMLP100 µM71 ± 14% inhibition[2]
TNF-α, MCP-1, ICAM-1 ExpressionRat Brain Microvascular Endothelial CellsHemolysate50 pM65.4%, 60.5%, 54.9% inhibition respectively[3]
Inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6)Mouse HippocampusHypoxia10, 20, 40 mg/kgSignificant inhibitory effects[4]

Table 3: Anti-Inflammatory Effects of Daidzein

ParameterCell Type/ModelStimulantDaidzein ConcentrationEffectReference
NO, IL-6, TNF-α, COX-2, iNOS LevelsRAW264.7 MacrophagesLPSNot specifiedSignificant reduction[5]
IL-1, IL-6, TNF-α mRNA ExpressionAstrocyte CellsAmyloid-beta or LPS10⁻¹² MDown-regulation[5]
Cxcl2 ExpressionMurine Lung Epithelial CellsTNF-α10 µmol/L~75% reduction in PARP-1 activity[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory effects on human neutrophils, as described by de Araújo Lopes et al. (2013).[1]

1. Isolation of Human Neutrophils: Human neutrophils were isolated from the peripheral blood of healthy volunteers. The protocol involved dextran sedimentation, followed by Ficoll-Paque gradient centrifugation to separate polymorphonuclear leukocytes. Contaminating erythrocytes were removed by hypotonic lysis. The resulting cell population consisted of 95-98% neutrophils.

2. Neutrophil Degranulation Assay: Neutrophils (2.5 × 10⁶ cells/mL) were incubated with varying concentrations of this compound. The cells were then stimulated with either N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B, or phorbol 12-myristate 13-acetate (PMA). The release of myeloperoxidase (MPO), a marker of azurophilic granules, was measured spectrophotometrically to quantify degranulation.

3. Myeloperoxidase (MPO) Activity Assay: The enzymatic activity of released MPO was determined by measuring the oxidation of a chromogenic substrate in the presence of hydrogen peroxide. The change in absorbance was monitored over time to calculate the MPO activity.

4. TNF-α Secretion Assay: Neutrophils were pre-incubated with this compound and then stimulated with PMA. The concentration of TNF-α in the cell supernatant was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

5. Reactive Oxygen Species (ROS) Generation Assay: The production of ROS was measured using a chemiluminescence assay. Neutrophils were treated with this compound and then stimulated. The subsequent light emission, generated by the reaction of ROS with a luminol-based substrate, was measured using a luminometer.

Signaling Pathways and Mechanism of Action

The experimental evidence strongly suggests that this compound exerts its anti-inflammatory effects in neutrophils, at least in part, by inhibiting the Protein Kinase C (PKC) signaling pathway.[1] PKC is a critical enzyme in the signaling cascades initiated by both fMLP and PMA, leading to neutrophil activation, degranulation, and ROS production.

The diagrams below, generated using the DOT language, illustrate the proposed signaling pathways and the likely point of intervention by this compound.

fMLP_Signaling_Pathway fMLP fMLP fMLPR fMLP Receptor (GPCR) fMLP->fMLPR G_Protein G-Protein fMLPR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Neutrophil_Activation Neutrophil Activation (Degranulation, etc.) PKC->Neutrophil_Activation This compound This compound This compound->PKC Inhibits

Caption: fMLP signaling pathway in neutrophils and proposed inhibition by this compound.

PMA_Signaling_Pathway cluster_0 PMA PMA Cell_Membrane Cell Membrane PKC Protein Kinase C (PKC) PMA->PKC Directly Activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors This compound This compound This compound->PKC Inhibits ROS_Production ROS Production Downstream_Effectors->ROS_Production Degranulation Degranulation Downstream_Effectors->Degranulation

Caption: PMA-induced signaling in neutrophils and proposed inhibition by this compound.

Conclusion

The available experimental data provide a strong foundation for the anti-inflammatory and antioxidant potential of this compound. While the direct reproducibility of the key study by de Araújo Lopes et al. (2013) has yet to be independently verified, the consistency of its findings with the broader class of isoflavones, such as Genistein and Daidzein, is encouraging. The proposed mechanism of action through the inhibition of the PKC signaling pathway offers a clear direction for further investigation. Future research should focus on independent validation of this compound's effects and head-to-head comparative studies with other isoflavones under standardized conditions to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Efficacy of α-Mangostin and Its Synthetic Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the search for the specific compound "afromosin" did not yield sufficient data for a comparative analysis, this guide presents a comprehensive comparison of a well-researched natural xanthone, α-Mangostin, and its synthetic analogues. α-Mangostin, derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant attention for its potent anti-cancer properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of the efficacy of α-Mangostin and its synthetic derivatives, supported by experimental data and protocols.

Data Presentation: Cytotoxic Efficacy

The cytotoxic activity of α-Mangostin and its synthetic analogues has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. The following tables summarize the IC50 values of α-Mangostin and several of its synthetic derivatives.

Table 1: Cytotoxic Activity (IC50, μM) of α-Mangostin and Synthetic Analogues [3]

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW480 (Colon Cancer)
α-Mangostin 11.33 ± 0.1510.12 ± 0.119.87 ± 0.1312.54 ± 0.1815.61 ± 0.21
Analogue 1a 5.96 ± 0.0814.32 ± 0.1918.76 ± 0.2521.43 ± 0.2925.87 ± 0.34
Analogue 2h 6.90 ± 0.0912.87 ± 0.1715.43 ± 0.2119.87 ± 0.2723.45 ± 0.31
Analogue 3e 15.43 ± 0.213.98 ± 0.0520.12 ± 0.2724.56 ± 0.3328.98 ± 0.39
Analogue 2e 18.65 ± 0.23> 50> 50> 50> 50
Analogue 2m > 5023.45 ± 0.31> 50> 50> 50

Data presented as mean ± standard deviation.

Table 2: Antiviral Activity of α-Mangostin and its Enriched Extracts (AMEs) against Feline Infectious Peritonitis Virus (FIPV) [4]

CompoundCC50 (μg/mL)EC50 (μg/mL)Selectivity Index (SI)
α-Mangostin 8.82 ± 0.912.713.25
AME95 10.26 ± 0.112.883.56
AME84 9.85 ± 0.412.833.48

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used to evaluate the efficacy of α-Mangostin and its analogues.

1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (α-Mangostin or its synthetic analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 μL of a solubilization solution (e.g., detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[5]

2. Transwell Migration and Invasion Assay (Boyden Chamber Assay)

This assay is used to evaluate the migratory and invasive potential of cancer cells in response to chemoattractants.[7]

  • Chamber Preparation: For invasion assays, coat the upper surface of the transwell insert membrane (typically with 8 µm pores) with a layer of Matrigel to simulate the extracellular matrix.[7][8] For migration assays, the membrane is left uncoated.

  • Cell Seeding: Harvest and resuspend cells in a serum-free medium. Seed the cells into the upper chamber of the transwell insert.

  • Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[9]

  • Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 24 hours).

  • Cell Removal and Staining: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated to the lower surface of the membrane.

  • Quantification: Count the stained cells under a microscope. Alternatively, the stained cells can be lysed, and the absorbance of the lysate can be measured.[7]

Signaling Pathways and Mechanisms of Action

α-Mangostin exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][10]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 MAPK_ERK MAPK_ERK HER2->MAPK_ERK PI3K PI3K Akt Akt PI3K->Akt NF_kB NF_kB Akt->NF_kB Metastasis Metastasis Akt->Metastasis Proliferation Proliferation NF_kB->Proliferation Apoptosis Apoptosis NF_kB->Apoptosis Inhibition MAPK_p38 MAPK_p38 MAPK_p38->Apoptosis MAPK_JNK MAPK_JNK MAPK_JNK->Apoptosis MAPK_ERK->Proliferation ASK1 ASK1 ASK1->MAPK_p38 ASK1->MAPK_JNK ROS ROS ROS->ASK1 a_Mangostin a_Mangostin a_Mangostin->HER2 Inhibits a_Mangostin->PI3K Inhibits a_Mangostin->Akt Inhibits a_Mangostin->MAPK_ERK Inhibits a_Mangostin->ROS Induces

Caption: Signaling pathways modulated by α-Mangostin in cancer cells.

α-Mangostin has been shown to induce apoptosis through the activation of the ASK1/p38 signaling pathway and the mitochondria-dependent caspase cascade.[11] It also inhibits key survival pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer.[12] Furthermore, α-Mangostin can suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell proliferation, and survival.[10]

Experimental Workflow

The following diagram illustrates a general workflow for comparing the efficacy of a natural compound like α-Mangostin with its synthetic analogues.

Experimental_Workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis cluster_comparison Comparison Compound_Prep Prepare Stock Solutions (α-Mangostin & Analogues) Migration_Assay Cell Migration (Transwell) Compound_Prep->Migration_Assay Invasion_Assay Cell Invasion (Transwell) Compound_Prep->Invasion_Assay Cell_Culture Culture Cancer Cell Lines MTT_Assay Cell Viability (MTT) Cell_Culture->MTT_Assay Cell_Culture->Migration_Assay Cell_Culture->Invasion_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Migration_Quant Quantify Migrated Cells Migration_Assay->Migration_Quant Invasion_Quant Quantify Invaded Cells Invasion_Assay->Invasion_Quant Compare_Efficacy Compare Efficacy of Natural vs. Synthetic Compounds IC50_Calc->Compare_Efficacy Migration_Quant->Compare_Efficacy Invasion_Quant->Compare_Efficacy

Caption: General workflow for comparing compound efficacy.

The presented data indicates that both the natural compound α-Mangostin and its synthetic analogues possess significant anti-cancer properties. Synthetic modifications of the α-Mangostin scaffold have led to the development of analogues with altered potency and selectivity against different cancer cell lines. For instance, analogue 1a shows improved cytotoxicity against HL-60 cells compared to the parent compound, while analogue 3e is particularly potent against SMMC-7721 cells.[3] However, some modifications can also lead to a decrease or loss of activity, as seen with analogues 2e and 2m against several cell lines.[3]

The diverse biological activities of α-Mangostin and its amenability to chemical modification make it a promising lead compound for the development of novel anti-cancer therapeutics. Further research into the structure-activity relationships of synthetic xanthone derivatives will be crucial for optimizing their efficacy and selectivity. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in this field.

References

Safety Operating Guide

Afromosin Disposal Protocol: Ensuring Laboratory Safety and Environmental Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Afromosin, a naturally occurring isoflavone. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.

Chemical and Physical Properties of this compound

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₅[1][2]
Molecular Weight 298.29 g/mol [1][2]
CAS Number 550-79-8[2]
Appearance Data not available
Solubility in Water 0.032 g/L (Predicted)[3]
logP 3.5 (Predicted)[3]
Chemical Stability Stable under normal conditions.[4][5]
This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

AfromosinDisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe assess_waste Assess Waste Type (Contaminated vs. Unused) contaminated_ppe Contaminated PPE & Labware (Trace Waste) assess_waste->contaminated_ppe Trace Contamination unused_this compound Unused/Expired This compound assess_waste->unused_this compound Bulk/Unused spill_cleanup Spill Cleanup Material assess_waste->spill_cleanup Spill package_trace Package in a Labeled, Sealed Hazardous Waste Container contaminated_ppe->package_trace package_bulk Package in Original or Clearly Labeled, Sealed Container for Chemical Waste unused_this compound->package_bulk spill_procedure Follow Spill Cleanup Protocol spill_cleanup->spill_procedure ppe->assess_waste dispose Dispose Through Certified Hazardous Waste Contractor package_trace->dispose package_bulk->dispose absorb_spill Absorb with Inert Material (e.g., Vermiculite, Sand) spill_procedure->absorb_spill collect_residue Collect Residue and Place in a Sealed Hazardous Waste Container absorb_spill->collect_residue collect_residue->dispose

Caption: Logical workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

While a specific Safety Data Sheet (SDS) for this compound was not found, the following procedures are based on general best practices for the disposal of laboratory chemicals and unused medications. Always consult your institution's specific hazardous waste management guidelines.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE to minimize exposure.[5]

  • Eye Protection: Safety goggles with side-shields.[5]

  • Hand Protection: Chemical-resistant gloves.[5]

  • Body Protection: A lab coat or other impervious clothing.[5]

Waste Segregation and Collection

Properly segregate this compound waste at the point of generation to ensure it is handled correctly.

  • Unused or Expired this compound:

    • Keep the compound in its original container if possible. If not, use a clearly labeled, sealed container suitable for chemical waste.

    • Do not mix with other waste streams unless directed by your institution's hazardous waste guidelines.

  • Contaminated Labware and PPE (Trace Waste):

    • This includes items such as gloves, pipette tips, and empty vials that have come into contact with this compound.

    • Place these items in a designated hazardous waste container, clearly labeled for chemical waste.[6]

Spill Cleanup

In the event of a spill, follow these steps to safely clean the area:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.[5]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbent material and spilled compound into a sealable, labeled hazardous waste container.[5]

  • Clean the spill area thoroughly to remove any residual contamination.

Final Disposal

The ultimate disposal of this compound waste must be conducted in a compliant and environmentally sound manner.

  • Do Not Dispose in Regular Trash or Down the Drain: Due to potential environmental hazards, this compound should not be disposed of in the regular trash or washed down the sink.[7] Discharging chemicals into drains can contaminate water courses.

  • Use a Certified Hazardous Waste Contractor: All this compound waste, whether unused product or contaminated materials, should be disposed of through your institution's designated hazardous waste management program or a certified contractor.

  • Drug Take-Back Programs: For unused medications in a clinical or research setting, drug take-back programs can be a viable disposal option if available.[7][8]

General Safety and Handling Precautions
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.[4]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from strong oxidizing agents, strong acids, and strong alkalis.[5]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for Afromosin

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: A specific Safety Data Sheet (SDS) for Afromosin is not publicly available. The following guidance is based on general best practices for handling potentially hazardous research chemicals. It is imperative to obtain a substance-specific SDS from your supplier before handling this compound.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific Safety Data Sheet, a highly cautious approach is mandatory. The following procedures are based on the general principles of handling chemicals with unknown toxicity and potential hazards.

Personal Protective Equipment (PPE)

Due to the unknown specific hazards of this compound, a comprehensive PPE protocol is essential to minimize exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations (e.g., weighing, creating solutions)
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Thicker, chemical-resistant gloves (e.g., butyl rubber) should be considered.
Eye Protection Safety glasses with side shields.Chemical safety goggles or a full-face shield.
Body Protection A fully buttoned laboratory coat.A disposable, chemical-resistant gown or coveralls.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially if there is a risk of aerosol or dust generation.

Operational Plan: Safe Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

2. Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Conduct all weighing of solid this compound within a fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles.

  • Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, wipe down all surfaces in the work area with an appropriate decontaminating solution.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be considered hazardous waste.

  • Containerization: Collect all this compound waste in a clearly labeled, sealed, and chemical-resistant container.

  • Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep Preparation handling Handling prep->handling Proceed with Caution disposal Disposal handling->disposal After Use emergency Emergency Procedures handling->emergency In Case of Exposure p1 Don PPE p2 Prepare Work Area (Fume Hood) p1->p2 h1 Weighing h2 Solution Preparation h1->h2 d1 Segregate Waste d2 Containerize d1->d2 d3 Dispose via Hazardous Waste Program d2->d3

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Feasible Synthetic Routes

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Afromosin
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。